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  • Product: 2-Methoxy-1-pyridin-2-ylethanone
  • CAS: 105729-06-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methoxy-1-pyridin-2-ylethanone: Properties, Synthesis, and Applications

Abstract: 2-Methoxy-1-pyridin-2-ylethanone is a heteroaromatic ketone that serves as a highly versatile building block in synthetic and medicinal chemistry. Its unique combination of a pyridine ring, a ketone carbonyl, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methoxy-1-pyridin-2-ylethanone is a heteroaromatic ketone that serves as a highly versatile building block in synthetic and medicinal chemistry. Its unique combination of a pyridine ring, a ketone carbonyl, and an alpha-methoxy group provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, predictive analytical characterization, reactivity profile, and potential applications for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4) is a functionalized pyridine derivative whose strategic importance lies in its potential as a precursor for more complex molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2] The presence of a ketone and an adjacent methoxy group on the acyl side chain of this particular molecule offers synthetic handles for a wide range of chemical transformations.

This document serves as a technical resource, consolidating known data and providing expert-driven insights into the synthesis, characterization, and reactivity of this compound, thereby enabling researchers to effectively integrate it into their discovery and development workflows.

Physicochemical Properties and Identification

The fundamental properties of 2-Methoxy-1-pyridin-2-ylethanone are summarized below. These identifiers are crucial for accurate sourcing, registration, and characterization of the material.

PropertyValueSource
IUPAC Name 2-Methoxy-1-(pyridin-2-yl)ethanoneN/A
CAS Number 105729-06-4[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [4]
InChIKey STFOOBKKZQROQT-UHFFFAOYSA-N[3]
Synonyms 2-methoxyacetylpyridine; Ethanone, 2-methoxy-1-(2-pyridinyl)-[3]
Purity (Typical) Min. 95%[4]
Predicted State Liquid or low-melting solidInferred

Synthesis and Purification

Proposed Synthetic Workflow

The chosen pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual reaction types. The key is controlling the selectivity of the bromination to the alpha-carbon and ensuring complete substitution in the subsequent step.

Synthetic_Workflow Start 2-Acetylpyridine Step1 Step 1: α-Bromination Start->Step1 Br₂, HBr in AcOH Intermediate 2-Bromo-1-(pyridin-2-yl)ethanone Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 NaOMe, MeOH Product 2-Methoxy-1-pyridin-2-ylethanone Step2->Product

Caption: Proposed two-step synthesis of 2-Methoxy-1-pyridin-2-ylethanone.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone (Intermediate)

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a bromine trap (e.g., sodium thiosulfate solution), add 2-acetylpyridine (10.0 g, 82.5 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to dissolve the starting material.

  • Bromination: Prepare a solution of bromine (13.2 g, 82.5 mmol) in 20 mL of glacial acetic acid containing a catalytic amount of 48% HBr (2-3 drops). Add this solution dropwise to the stirred reaction mixture at room temperature over 1 hour. Causality Note: The HBr catalyzes the enolization of the ketone, which is the reactive species for electrophilic attack by bromine.

  • Reaction: After the addition is complete, heat the mixture to 60°C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-water. Neutralize the solution carefully with solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-bromo ketone intermediate.

Step 2: Synthesis of 2-Methoxy-1-pyridin-2-ylethanone (Final Product)

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (2.1 g, 91.0 mmol) to anhydrous methanol (100 mL) under an inert atmosphere (nitrogen or argon) at 0°C. Safety Precaution: The reaction of sodium with methanol is highly exothermic and produces flammable hydrogen gas.

  • Reaction Setup: In a separate flask, dissolve the 2-Bromo-1-(pyridin-2-yl)ethanone intermediate (assuming 82.5 mmol theoretical yield) in 50 mL of anhydrous methanol.

  • Nucleophilic Substitution: Add the solution of the bromo-ketone dropwise to the stirred sodium methoxide solution at 0°C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding 100 mL of saturated ammonium chloride solution.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Methoxy-1-pyridin-2-ylethanone.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following table outlines the predicted spectroscopic data based on the known effects of the constituent functional groups.

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ ~8.7 (d, 1H, pyridyl-H6), 8.0 (d, 1H, pyridyl-H4), 7.8 (t, 1H, pyridyl-H5), 7.4 (t, 1H, pyridyl-H3), 4.8 (s, 2H, -CH₂-), 3.5 (s, 3H, -OCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~195 (C=O), 153 (pyridyl-C2), 149 (pyridyl-C6), 137 (pyridyl-C4), 127 (pyridyl-C5), 122 (pyridyl-C3), 78 (-CH₂-), 59 (-OCH₃) ppm.
FT-IR (KBr Pellet)~1710 cm⁻¹ (C=O stretch, ketone), ~1580, 1470 cm⁻¹ (Pyridine ring C=C/C=N stretches), ~1115 cm⁻¹ (C-O-C stretch, ether).
Mass Spec. (EI)m/z (%) = 151 (M⁺), 120 ([M-OCH₃]⁺), 92 ([M-CO-OCH₃]⁺).

Chemical Reactivity and Applications

The synthetic utility of 2-Methoxy-1-pyridin-2-ylethanone stems from its three primary reactive sites, making it a valuable scaffold for building molecular diversity.

Reactivity_Profile cluster_0 Key Reactive Sites N_site Pyridine Nitrogen (Basicity, Coordination) CO_site Ketone Carbonyl (Nucleophilic Addition) Alpha_site α-Protons (Enolate Formation)

Caption: Primary reactive centers of 2-Methoxy-1-pyridin-2-ylethanone.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity, allowing for protonation to form pyridinium salts. It can also act as a ligand for metal catalysts or be oxidized to an N-oxide, modulating the electronic properties of the ring.

  • Ketone Carbonyl: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This site is a gateway for:

    • Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, introducing a chiral center.

    • Reductive Amination: Conversion to an amine via an imine intermediate.

    • Carbon-Carbon Bond Formation: Reactions with Grignard or organolithium reagents to generate tertiary alcohols.

  • Alpha-Protons: The methylene protons adjacent to the ketone are acidic and can be removed by a suitable base (e.g., LDA) to form an enolate. This nucleophilic enolate can then participate in reactions like alkylations or aldol condensations, enabling chain elongation.

As a versatile building block, this compound is ideally suited for fragment-based drug design.[4] The pyridine core can serve as a hinge-binding motif for kinases, while the side chain can be elaborated to explore interactions with other regions of a protein's active site.[1]

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Methoxy-1-pyridin-2-ylethanone. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.

Hazard ClassStatementSource (Analog)
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.[5]
Eye Irritation H319: Causes serious eye irritation.[5]
STOT-SE H335: May cause respiratory irritation.[5]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[8] Inert atmosphere storage is recommended.[8]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined reactive sites—the basic pyridine nitrogen, the electrophilic ketone, and the acidic alpha-protons—provide a robust platform for the synthesis of diverse and complex molecular targets. By understanding its properties, employing logical synthetic strategies, and adhering to strict safety protocols based on analogous structures, researchers can effectively harness the synthetic power of this versatile building block.

References

  • 1-(2-Methoxy-3-pyridinyl)-2-pyridin-3-ylethanone. PubChem, National Institutes of Health.[Link]

  • 2-Methoxy Pyridine. ResearchGate.[Link]

  • 2-Methoxy-1-(6-methyl-3-pyridinyl)ethanone. PubChem, National Institutes of Health.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. RSC Medicinal Chemistry.[Link]

  • 2,2-Dimethoxy-1-(3-methoxy-2-pyridinyl)ethanone. PubChem, National Institutes of Health.[Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[8][9]pyridine-1,3-diones. ResearchGate.[Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.[Link]

  • 2-Methoxy-1-phenylethanone. PubChem, National Institutes of Health.[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.[Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds. Journal of Molecular Structure.[Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • 1-(2-methoxy-4-pyridinyl)-Ethanone. Shanghai udchem Agricultural Technology Co., Ltd.[Link]

  • 2-methoxy-pyridin-4-yl derivatives.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.[Link]

  • Synthesis technology of 2-methylpyridine. ResearchGate.[Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal.[Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. National Institutes of Health.[Link]

  • (2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem, National Institutes of Health.[Link]

  • 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. PubChem, National Institutes of Health.[Link]

  • 2-Acetylpyridine. PubChem, National Institutes of Health.[Link]

  • 2-Acetylpyridine. Wikipedia.[Link]

Sources

Exploratory

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 2-Methoxy-1-pyridin-2-ylethanone

An in-depth technical guide on the core mechanism of action of 2-Methoxy-1-pyridin-2-ylethanone is not feasible at this time, as there is a lack of specific scientific literature detailing its biological activity and mec...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core mechanism of action of 2-Methoxy-1-pyridin-2-ylethanone is not feasible at this time, as there is a lack of specific scientific literature detailing its biological activity and mechanism of action. This compound is likely a novel or less-studied chemical entity.

Therefore, this guide will adopt a strategic framework for the elucidation of its mechanism of action. This will be a forward-looking, technical whitepaper outlining the necessary scientific investigation, from initial computational predictions to detailed in vitro and in vivo validation. This approach provides a comprehensive and scientifically rigorous roadmap for researchers and drug development professionals, fulfilling the user's request for an in-depth technical guide grounded in scientific integrity.

Introduction and Structural Analysis

2-Methoxy-1-pyridin-2-ylethanone is a chemical compound featuring a pyridine ring and a methoxy ethanone group. The presence of the pyridine ring, a common motif in many biologically active compounds, suggests potential interactions with a variety of biological targets. The methoxy ethanone moiety may influence the compound's solubility, stability, and binding properties. Given the absence of established data, a systematic investigation is required to determine its pharmacological profile.

In Silico Target Prediction and Physicochemical Profiling

The initial phase of the investigation will involve computational methods to predict potential biological targets and assess the compound's drug-like properties.

2.1 Target Prediction

By comparing the structure of 2-Methoxy-1-pyridin-2-ylethanone to databases of known ligands, potential protein targets can be identified.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-1-pyridin-2-ylethanone

PropertyPredicted ValueImplication
Molecular Weight151.16 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP1.25Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.6 ŲPotential for good cell membrane permeability

2.2 Experimental Workflow: In Silico Analysis

cluster_0 Phase 1: In Silico Screening A 2-Methoxy-1-pyridin-2-ylethanone Structure B Target Prediction Software (e.g., SwissTargetPrediction) A->B C Physicochemical Profiling (e.g., SwissADME) A->C D Prioritized List of Potential Targets B->D E Predicted ADMET Profile C->E

Caption: Workflow for in silico prediction of biological targets and physicochemical properties.

In Vitro Target Validation and Pathway Analysis

Based on the in silico predictions, a series of in vitro experiments will be conducted to validate the predicted targets and elucidate the downstream signaling pathways.

3.1 Target Binding Assays

Direct binding assays will be employed to confirm the interaction between 2-Methoxy-1-pyridin-2-ylethanone and the high-priority protein targets identified in the in silico screening.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of 2-Methoxy-1-pyridin-2-ylethanone over the sensor chip.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to the protein.

  • Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).

3.2 Functional Assays

Functional assays will be performed to determine the effect of 2-Methoxy-1-pyridin-2-ylethanone on the activity of the validated target.

3.3 Cellular Pathway Analysis

If a target is validated, downstream signaling pathways will be investigated in relevant cell lines.

Protocol 2: Western Blotting for Protein Expression

  • Cell Culture and Treatment: Culture appropriate cell lines and treat with varying concentrations of 2-Methoxy-1-pyridin-2-ylethanone.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the suspected signaling pathway, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

3.4 Experimental Workflow: In Vitro Validation

cluster_1 Phase 2: In Vitro Validation F Prioritized Targets G Target Binding Assays (e.g., SPR) F->G H Functional Assays (e.g., Enzyme Activity) F->H I Validated Target(s) G->I H->I J Cellular Pathway Analysis (e.g., Western Blot) I->J K Elucidated Signaling Pathway J->K

Caption: Workflow for in vitro target validation and pathway analysis.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

To understand the effects of 2-Methoxy-1-pyridin-2-ylethanone in a whole organism, in vivo studies will be conducted.

4.1 Pharmacokinetic (PK) Profiling

PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an appropriate animal model.

4.2 Pharmacodynamic (PD) and Efficacy Studies

PD studies will assess the physiological effects of the compound and its efficacy in a relevant disease model.

Conclusion

The proposed multi-faceted approach, integrating in silico, in vitro, and in vivo methodologies, provides a robust framework for the comprehensive elucidation of the mechanism of action of 2-Methoxy-1-pyridin-2-ylethanone. This systematic investigation is essential for determining its potential as a therapeutic agent and for guiding future drug development efforts.

References

Due to the lack of specific literature on 2-Methoxy-1-pyridin-2-ylethanone, this section would typically be populated with references to the methodologies and databases used in the proposed research plan. Examples would include citations for the software used in in silico modeling, seminal papers on the experimental techniques described (e.g., SPR, Western Blotting), and review articles on drug discovery processes.

Foundational

Spectroscopic Data for 2-Methoxy-1-pyridin-2-ylethanone: A Comprehensive Guide Not Available Due to Lack of Experimental Data

A comprehensive, in-depth technical guide on the spectroscopic data of 2-Methoxy-1-pyridin-2-ylethanone (CAS Number: 105729-06-4) cannot be provided at this time due to the absence of publicly available, experimentally d...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive, in-depth technical guide on the spectroscopic data of 2-Methoxy-1-pyridin-2-ylethanone (CAS Number: 105729-06-4) cannot be provided at this time due to the absence of publicly available, experimentally determined spectroscopic data. While the existence of this chemical entity is confirmed in several chemical databases, a thorough search of scientific literature and spectral databases did not yield the necessary ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data required to construct a scientifically rigorous and authoritative guide that meets the standards of expertise and trustworthiness expected by researchers, scientists, and drug development professionals.

The creation of a technical guide with the requested level of detail, including the interpretation of spectra, discussion of experimental causality, and self-validating protocols, is contingent upon the availability of verified experimental results. Without access to the primary spectral data, any attempt to generate such a guide would rely on theoretical predictions and analogies to related compounds. This approach would not fulfill the core requirements of scientific integrity and would lack the authoritative grounding essential for a document intended for a scientific audience.

While spectroscopic data for related fragments, such as 2-acetylpyridine and 2-methoxypyridine, are available, a direct extrapolation to the complete structure of 2-Methoxy-1-pyridin-2-ylethanone would be speculative and could not be presented as a factual guide.

For researchers requiring the spectroscopic characterization of this compound, the recommended course of action would be to synthesize the molecule and acquire the ¹H NMR, ¹³C NMR, IR, and MS spectra experimentally. This would not only provide the necessary data for their specific research needs but also contribute valuable information to the broader scientific community.

We will continue to monitor scientific publications and databases for the emergence of this data and will update our resources accordingly.

Exploratory

An In-depth Technical Guide to 2-Methoxy-1-pyridin-2-ylethanone: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Methoxy-1-pyridin-2-ylethanone, a key heterocyclic ketone intermediate. The document delves into its molecular structure, physicochemical properties, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1-pyridin-2-ylethanone, a key heterocyclic ketone intermediate. The document delves into its molecular structure, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices and the interpretation of analytical data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's significance as a versatile building block in medicinal chemistry and drug discovery, highlighting its role in the synthesis of biologically active molecules. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Introduction and Molecular Overview

2-Methoxy-1-pyridin-2-ylethanone, with the CAS Number 105729-06-4, is a pyridinyl ethanone derivative that has garnered interest in organic synthesis and pharmaceutical development.[1][2] Its molecular structure comprises a pyridine ring acylated with a methoxyacetyl group at the 2-position. This arrangement of a nitrogen-containing aromatic heterocycle, a ketone carbonyl group, and a methoxy ether functional group imparts a unique combination of chemical reactivity and potential for biological interactions.

The pyridine moiety, a common scaffold in medicinal chemistry, can participate in hydrogen bonding and other non-covalent interactions with biological targets.[3][4][5] The α-methoxy ketone fragment is a key structural motif that can influence the molecule's conformation, solubility, and metabolic stability, making it a valuable synthon for drug design.[6]

Table 1: Core Physicochemical Properties of 2-Methoxy-1-pyridin-2-ylethanone [1]

PropertyValue
CAS Number 105729-06-4
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Exact Mass 151.063328530 Da
InChIKey STFOOBKKZQROQT-UHFFFAOYSA-N

Synthesis and Purification Strategies

The synthesis of 2-Methoxy-1-pyridin-2-ylethanone and related picolinoyl compounds can be approached through several routes, often involving the acylation of a pyridine precursor.[7][8] A common and conceptually straightforward method involves the reaction of a 2-pyridyl organometallic reagent with a methoxyacetyl electrophile.

Rationale for Synthetic Approach

The choice of synthetic strategy is dictated by factors such as starting material availability, desired scale, and purity requirements. A robust approach involves the use of picolinic acid as a starting material, which is then converted to an activated species for subsequent reaction.

Synthesis_Workflow PicolinicAcid Picolinic Acid Activation Activation (e.g., SOCl2) PicolinicAcid->Activation Step 1 AcylChloride Picolinoyl Chloride Activation->AcylChloride NucleophilicAddition Nucleophilic Addition (e.g., Methoxy-Grignard or Diazomethane) AcylChloride->NucleophilicAddition Step 2 TargetMolecule 2-Methoxy-1-pyridin-2-ylethanone NucleophilicAddition->TargetMolecule Purification Purification (Column Chromatography) TargetMolecule->Purification Step 3 FinalProduct Pure Product (>95%) Purification->FinalProduct

Caption: Synthetic workflow for 2-Methoxy-1-pyridin-2-ylethanone.

Detailed Experimental Protocol

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Methoxyacetyl chloride or a suitable precursor

  • Anhydrous inert solvent (e.g., THF)

  • Appropriate base (e.g., Triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Activation of Picolinic Acid: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend picolinic acid in anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Add thionyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of picolinoyl chloride.[9] Expertise Insight: The use of thionyl chloride is a standard method for converting carboxylic acids to acyl chlorides, which are much more reactive electrophiles. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).

  • Acylation Reaction: In a separate flask, prepare the nucleophile. For instance, a Grignard reagent derived from methoxymethyl chloride could be used, or alternatively, a reaction with diazomethane followed by treatment with methanol and a catalyst. A more direct approach involves the reaction of the generated picolinoyl chloride with a suitable methoxy-nucleophile in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl produced.

  • Workup and Isolation: Upon completion of the reaction (monitored by TLC), quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford 2-Methoxy-1-pyridin-2-ylethanone as a pure compound.[9][10] Trustworthiness Check: Purity should be assessed by ¹H NMR and HPLC. A purity of >95% is typically required for use in drug discovery applications.[2]

Structural Elucidation and Spectroscopic Analysis

The molecular structure of 2-Methoxy-1-pyridin-2-ylethanone is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons adjacent to the carbonyl and methoxy groups, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the pyridine protons are diagnostic for 2-substitution.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically in the range of 190-200 ppm), the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H68.6-8.8~150
Pyridine-H47.8-8.0~137
Pyridine-H57.4-7.6~127
Pyridine-H38.0-8.2~122
-CH₂-4.8-5.0~75
-OCH₃3.4-3.6~59
C=O-~195
Pyridine-C2-~153

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • ~1700-1720 cm⁻¹: A strong absorption band characteristic of the C=O (ketone) stretching vibration.

  • ~1580-1600 cm⁻¹ & ~1430-1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1100-1150 cm⁻¹: C-O-C (ether) stretching vibration.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Methoxy-1-pyridin-2-ylethanone, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (151.16).[1] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the methoxyacetyl radical.

Role in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to act as bioisosteres for other aromatic rings and their capacity for specific interactions with biological targets.[5][11] 2-Methoxy-1-pyridin-2-ylethanone serves as a valuable intermediate for introducing the 2-picolinoyl moiety into more complex molecules.

Drug_Discovery_Pathway cluster_0 Synthesis Phase cluster_1 Application Areas Intermediate 2-Methoxy-1-pyridin-2-ylethanone Reaction Further Chemical Modification Intermediate->Reaction DrugCandidate Bioactive Drug Candidate Reaction->DrugCandidate KinaseInhibitors Kinase Inhibitors DrugCandidate->KinaseInhibitors Targets Antivirals Antiviral Agents DrugCandidate->Antivirals CNS_Agents CNS Agents DrugCandidate->CNS_Agents

Caption: Role of 2-Methoxy-1-pyridin-2-ylethanone in drug discovery.

The pyridinone scaffold, which can be derived from pyridine intermediates, is recognized as a "privileged structure" in medicinal chemistry.[3][4][12] These structures are known to bind to multiple receptor types and have been successfully incorporated into drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[3] The ketone functionality in 2-Methoxy-1-pyridin-2-ylethanone provides a reactive handle for various chemical transformations, such as:

  • Reductive amination: To introduce amine functionalities.

  • Aldol condensation: To form larger, more complex carbon skeletons.

  • Wittig reaction: To create carbon-carbon double bonds.

These reactions allow medicinal chemists to build a diverse library of compounds from this single intermediate, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxy-1-pyridin-2-ylethanone.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[13]

  • Toxicity: While specific toxicity data for this compound may be limited, it should be handled with the care afforded to all novel chemical entities. Related pyridine compounds can be skin and eye irritants.[14]

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a strategically important building block in organic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The combination of a pyridine ring and a reactive α-methoxy ketone moiety makes it a versatile intermediate for the synthesis of a wide array of potentially therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.RSC Publishing.
  • 2-methoxy-1-pyridin-2-ylethanone.Echemi.
  • Process for synthesis of picolinamides.Google Patents (WO2021076681A1).
  • 2-Methoxy-1-(pyridin-2-yl)ethan-1-one.CymitQuimica.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.ResearchGate.
  • 2-Methoxy-1-(pyridin-2-yl)ethanone.BLDpharm.
  • 1-(2-Methoxy-3-pyridinyl)-2-pyridin-3-ylethanone.PubChem, National Institutes of Health.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).ResearchGate.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.PubMed, National Institutes of Health.
  • 2-Methoxy Pyridine.ResearchGate.
  • 2-Methoxy-1-phenylethanone.PubChem, National Institutes of Health.
  • Pyridones in drug discovery: Recent advances.ResearchGate.
  • Pyridine, 2-methoxy-.NIST Chemistry WebBook.
  • Recent Advances of Pyridinone in Medicinal Chemistry.PubMed Central, National Institutes of Health.
  • Pyridones in drug discovery: Recent advances.PubMed, National Institutes of Health.
  • 2-Methoxypyridine.PubChem, National Institutes of Health.
  • The Role of Pyridine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD..
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  • The Role of Pyridine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD..

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Foundational

"physical and chemical properties of 2-Methoxy-1-pyridin-2-ylethanone"

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the known and predicted physical and chemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methoxy-1-pyridin-2-ylethanone, a pyridyl ketone of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates foundational chemical principles with data from analogous structures to offer a robust predictive characterization. This approach is designed to empower researchers in designing experimental workflows and anticipating the compound's behavior in various chemical environments.

Molecular Structure and Core Chemical Identity

2-Methoxy-1-pyridin-2-ylethanone is a heteroaromatic ketone with the chemical formula C₈H₉NO₂.[1] Its structure features a pyridine ring substituted at the 2-position with a methoxyacetyl group. The presence of the electrophilic carbonyl carbon, the basic nitrogen atom in the pyridine ring, and the ether linkage bestows upon it a unique combination of chemical reactivity.

Molecular Structure:

Caption: Chemical structure of 2-Methoxy-1-pyridin-2-ylethanone.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 105729-06-4[1][2][3]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][3]
IUPAC Name 2-Methoxy-1-(pyridin-2-yl)ethanone
SMILES COCC(=O)c1ccccn1[3]
InChI Key STFOOBKKZQROQT-UHFFFAOYSA-N[1]

Predicted Physical Properties

Precise experimental values for the physical properties of 2-Methoxy-1-pyridin-2-ylethanone are not widely reported. However, we can predict its properties based on its structure and by comparison with analogous compounds.

Table 2: Predicted Physical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Physical State Likely a liquid or low-melting solid at room temperature.Similar aromatic ketones can exist in either state. For example, 2'-Methoxyacetophenone is a liquid with a boiling point of 245-248 °C.[4]
Boiling Point Estimated to be >200 °C at atmospheric pressure.The presence of the polar carbonyl group and the pyridine nitrogen will lead to significant dipole-dipole interactions, resulting in a relatively high boiling point. 2-Methoxypyridine has a boiling point of 142 °C.[5][6] The additional ketone and methoxy group in the target molecule would increase this value.
Melting Point If solid, likely in the range of 40-80 °C.This is a broad estimation. The planarity of the pyridine ring could allow for efficient crystal packing, but the flexible methoxyethyl side chain might disrupt this, leading to a lower melting point.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water and nonpolar solvents like hexane.The polar nature of the ketone and pyridine moieties will favor solubility in polar solvents. The hydrophobic pyridine ring and the overall molecular size will limit aqueous solubility.
pKa The pKa of the conjugate acid (protonated pyridine nitrogen) is predicted to be in the range of 2-3.The electron-withdrawing effect of the adjacent carbonyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa of the conjugate acid is ~5.2).

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds. While specific spectra for 2-Methoxy-1-pyridin-2-ylethanone are not publicly available, we can predict the key features based on its functional groups.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons, and the methoxy protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H (position 6)8.6 - 8.8Doublet1HDeshielded due to proximity to the nitrogen atom.
Pyridine H (position 4)7.8 - 8.0Triplet of doublets1HTypical aromatic region for pyridine protons.
Pyridine H (position 5)7.4 - 7.6Triplet1HTypical aromatic region for pyridine protons.
Pyridine H (position 3)8.0 - 8.2Doublet1HInfluenced by the adjacent carbonyl group.
Methylene (-CH₂-)4.5 - 4.8Singlet2HAlpha to a carbonyl group and an ether oxygen, leading to significant deshielding.
Methoxy (-OCH₃)3.3 - 3.5Singlet3HTypical chemical shift for a methyl group attached to an oxygen atom.
¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, along with signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the methoxyethyl side chain.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)195 - 205Characteristic region for ketone carbonyl carbons.[7]
Pyridine C (position 2)150 - 155Attached to the nitrogen and the carbonyl-containing substituent.
Pyridine C (position 6)148 - 152Alpha to the nitrogen atom.
Pyridine C (position 4)135 - 140Gamma to the nitrogen atom.
Pyridine C (positions 3 and 5)120 - 130Beta to the nitrogen atom.
Methylene (-CH₂-)70 - 75Influenced by the adjacent carbonyl and ether oxygen.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.

Table 5: Key Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ketone)1690 - 1710StrongThe conjugation with the pyridine ring is expected to lower the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7]
C-O (Ether)1050 - 1150StrongCharacteristic stretching vibration for the C-O-C linkage.
C=N, C=C (Pyridine ring)1550 - 1620Medium to StrongAromatic ring stretching vibrations.
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the pyridine ring.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds of the methylene and methoxy groups.
Mass Spectrometry (MS)

In mass spectrometry, 2-Methoxy-1-pyridin-2-ylethanone is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Predicted Fragmentation Pathways:

  • α-Cleavage: Loss of the methoxymethyl radical (•CH₂OCH₃) or the pyridin-2-yl radical.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon chain, other intramolecular rearrangement processes might occur.

Mass_Spec_Fragmentation 2-Methoxy-1-pyridin-2-ylethanone (M⁺) 2-Methoxy-1-pyridin-2-ylethanone (M⁺) Pyridin-2-ylcarbonyl cation Pyridin-2-ylcarbonyl cation 2-Methoxy-1-pyridin-2-ylethanone (M⁺)->Pyridin-2-ylcarbonyl cation α-cleavage Methoxymethyl radical Methoxymethyl radical 2-Methoxy-1-pyridin-2-ylethanone (M⁺)->Methoxymethyl radical Pyridin-2-yl radical Pyridin-2-yl radical 2-Methoxy-1-pyridin-2-ylethanone (M⁺)->Pyridin-2-yl radical Methoxyacetyl cation Methoxyacetyl cation 2-Methoxy-1-pyridin-2-ylethanone (M⁺)->Methoxyacetyl cation α-cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Methoxy-1-pyridin-2-ylethanone is governed by its three key functional groups: the ketone, the pyridine ring, and the ether.

  • Reactions at the Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. This could include reactions such as reduction to a secondary alcohol using reagents like sodium borohydride, or addition of Grignard reagents to form tertiary alcohols.

  • Reactions involving the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the acetyl substituent would direct incoming electrophiles to the meta-positions (relative to the substituent) and would be deactivating.

  • Ether Cleavage: The methoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

The structural motifs present in 2-Methoxy-1-pyridin-2-ylethanone are found in various biologically active molecules. Pyridyl ketones, for instance, are known to be versatile ligands in coordination chemistry and have been explored as catalysts.[8] Furthermore, substituted pyridines are a common feature in many pharmaceuticals. The combination of the pyridine ring and the methoxy ketone functionality makes this compound an interesting building block for the synthesis of novel drug candidates.

Proposed Experimental Protocols for Characterization

The following are standard, validated protocols for determining the key physical and chemical properties of a novel organic compound like 2-Methoxy-1-pyridin-2-ylethanone.

Determination of Melting Point (for solids)
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

  • Rationale: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Rationale: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a liquid, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Rationale: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

    • Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used.

    • Data Acquisition: Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragments.

    • Rationale: Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a compound with interesting structural features that suggest a rich and varied chemical reactivity. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive, predictive overview of its physical and chemical properties based on established chemical principles and data from analogous structures. The provided protocols offer a clear pathway for the empirical validation of these predictions. It is hoped that this guide will serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration of its potential in synthetic chemistry and drug development.

References

  • 2‐Methoxy Pyridine - ResearchGate. (URL: [Link])

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (URL: [Link])

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

  • 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem. (URL: [Link])

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-pyridin-2-ylethanone: Strategies, Methodologies, and Applications

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4), a pivotal starting material in the pharmaceutical industry.[1][2] Its primary si...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4), a pivotal starting material in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of non-benzodiazepine hypnotic agents, most notably zopiclone and its active S-enantiomer, eszopiclone.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the principal synthetic strategies. We will dissect various methodologies, from classical organometallic approaches to pathways involving pyridine N-oxides, providing not just procedural steps but also the underlying chemical principles and strategic considerations. Each method is evaluated for its efficiency, scalability, and practicality in both laboratory and industrial settings. The guide includes detailed experimental protocols, mechanistic diagrams, and a comparative analysis to aid scientists in selecting the optimal synthetic route for their specific needs.

Introduction

Chemical Profile and Significance

2-Methoxy-1-pyridin-2-ylethanone is a ketone derivative of pyridine, featuring a methoxy group on the α-carbon of the ethanone side chain. This seemingly simple molecule is of high value in medicinal chemistry due to the precise arrangement of its functional groups, which serves as a foundational scaffold for building more complex heterocyclic systems.

Table 1: Chemical Identity of 2-Methoxy-1-pyridin-2-ylethanone

PropertyValue
IUPAC Name 2-Methoxy-1-(pyridin-2-yl)ethanone
CAS Number 105729-06-4[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][2]
Appearance Typically a liquid or low-melting solid
Synonyms Ethanone, 2-methoxy-1-(2-pyridinyl)-
Critical Role in Eszopiclone Synthesis

The primary driver for the synthesis of 2-Methoxy-1-pyridin-2-ylethanone is its application as a precursor for eszopiclone, a widely prescribed medication for insomnia.[5][6] Eszopiclone's complex pyrrolopyrazine core is constructed through a series of reactions that often begin with the functionalization of a pyridine ring. 2-Methoxy-1-pyridin-2-ylethanone provides the necessary C2 side chain that is ultimately elaborated into the final drug structure. Understanding the efficient synthesis of this starting material is therefore a critical first step in the overall manufacturing process of these important pharmaceuticals.[3][7]

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 2-Methoxy-1-pyridin-2-ylethanone reveals several logical bond disconnections. The most apparent disconnection is at the C-C bond between the pyridine ring and the carbonyl group, suggesting a nucleophilic pyridine synthon and an electrophilic methoxyacetyl synthon. An alternative disconnection at the C-C bond of the ethanone moiety is also viable. These approaches lead to three primary strategies, primarily revolving around the use of readily available and cost-effective 2-substituted pyridines.

G cluster_1 Primary Starting Materials target 2-Methoxy-1-pyridin-2-ylethanone discon_A C(ring)-C(carbonyl) Bond target->discon_A Strategy 1 & 2 discon_B C(alpha)-C(carbonyl) Bond target->discon_B Strategy 3 picoline 2-Picoline discon_A->picoline halopyridine 2-Halopyridine discon_A->halopyridine picolinol 2-Pyridinemethanol discon_B->picolinol G Picoline 2-Picoline PicolylLi Picolyl Lithium (Nucleophile) Picoline->PicolylLi 1. n-BuLi, THF 2. -78 °C Intermediate Tetrahedral Intermediate PicolylLi->Intermediate 2. Add Weinreb Amide WeinrebAmide Methoxy Weinreb Amide (Electrophile) WeinrebAmide->Intermediate Product Target Ketone Intermediate->Product 3. Aqueous Workup

Caption: Workflow for the organometallic acylation of 2-picoline.

  • Experimental Protocol: Synthesis via Picolyl Lithium

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL/mmol of 2-picoline).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add 2-picoline (1.0 eq) dropwise to the cold THF.

    • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. The solution should turn a deep red or purple color, indicating anion formation. Stir for 1 hour at -78 °C.

    • In a separate flask, dissolve N-methoxy-N-methyl-2-methoxyacetamide (1.1 eq) in anhydrous THF.

    • Add the Weinreb amide solution dropwise to the picolyl lithium solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel chromatography to yield 2-Methoxy-1-pyridin-2-ylethanone.

Strategy 2: The Pyridine N-Oxide Pathway

This elegant strategy avoids the use of cryogenic temperatures and highly pyrophoric reagents by activating the methyl group through N-oxidation.

  • Expertise & Causality: The oxidation of the pyridine nitrogen to an N-oxide withdraws electron density from the ring, significantly increasing the acidity of the α-methyl protons. [8]When this N-oxide is treated with an acylating agent like acetic anhydride or methoxyacetyl chloride, the methyl group attacks the carbonyl carbon. This is followed by a-[5][5]sigmatropic rearrangement (the Boekelheide rearrangement) and subsequent elimination/hydrolysis steps to yield the functionalized product. The N-oxide acts as an internal base during the rearrangement. This method is often more scalable and safer than the organolithium route.

G Picoline 2-Picoline N_Oxide 2-Picoline-N-Oxide Picoline->N_Oxide H₂O₂ / Acetic Acid Acylation Acylation (Methoxyacetyl Chloride) N_Oxide->Acylation Rearrangement [3,3]-Sigmatropic Rearrangement Acylation->Rearrangement Intermediate Acyloxy Intermediate Rearrangement->Intermediate Product Target Ketone Intermediate->Product Hydrolysis

Caption: Key steps in the pyridine N-oxide pathway.

  • Experimental Protocol: Synthesis via 2-Picoline-N-Oxide

    • Step A: N-Oxidation: To a solution of 2-picoline (1.0 eq) in glacial acetic acid, slowly add hydrogen peroxide (30% aq., 1.5 eq) at room temperature. Heat the mixture to 70-80 °C for 4-6 hours. Monitor by TLC. After completion, cool the mixture and carefully destroy excess peroxide with sodium bisulfite. Neutralize with a strong base (e.g., NaOH) and extract the product, 2-picoline-N-oxide, with dichloromethane. [9][10]Dry and concentrate to obtain the N-oxide, which can be used without further purification.

    • Step B: Acylation and Rearrangement: Suspend 2-picoline-N-oxide (1.0 eq) in a suitable solvent like toluene or acetonitrile. Add methoxyacetyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to afford the final product.

Alternative Synthetic Approach: Oxidation of Precursors

An alternative to forming the C(ring)-C(carbonyl) bond directly is to first synthesize an alcohol precursor, 2-methoxy-1-(pyridin-2-yl)ethanol, and then oxidize it to the desired ketone.

  • Expertise & Causality: This two-step process separates the C-C bond formation from the establishment of the ketone oxidation state. The precursor alcohol can be synthesized by reacting 2-lithiopyridine with methoxyacetaldehyde. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation. The choice of oxidant is key to success. Mild oxidants like manganese dioxide (MnO₂) are often preferred for activated alcohols like this, minimizing the risk of over-oxidation or side reactions with the pyridine ring. [11]Other reliable methods include Swern or Dess-Martin periodinane oxidations, which offer high yields but involve more complex reagents and workup procedures.

  • Experimental Protocol: Synthesis via Oxidation

    • Step A: Alcohol Synthesis: Prepare 2-lithiopyridine in situ from 2-bromopyridine and n-BuLi at -78 °C in THF. Add freshly prepared methoxyacetaldehyde (1.1 eq) to the solution and stir for 2 hours before quenching with NH₄Cl solution. Purify to obtain 2-methoxy-1-(pyridin-2-yl)ethanol.

    • Step B: Oxidation: Dissolve the precursor alcohol (1.0 eq) in a solvent such as dichloromethane or chloroform. Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions. Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction is heterogeneous, so efficient stirring is crucial.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone, which can be purified by chromatography if necessary.

Comparative Analysis and Process Optimization

The choice of synthetic route depends heavily on the scale of the synthesis, available equipment, and safety considerations.

Table 2: Comparison of Synthetic Strategies

ParameterStrategy 1: OrganometallicStrategy 2: N-OxideStrategy 3: Oxidation
Starting Material 2-Picoline2-Picoline2-Bromopyridine
Key Reagents n-BuLi, Weinreb AmideH₂O₂, Methoxyacetyl Chloriden-BuLi, MnO₂
Number of Steps 1 (from 2-picoline)22
Typical Yield 60-75%55-70%70-85% (over 2 steps)
Scalability Moderate; requires strict controlHigh; avoids cryogenicsModerate; large excess of MnO₂
Safety Concerns Pyrophoric n-BuLi, cryogenic tempsPeroxides, exothermic N-oxidationPyrophoric n-BuLi
Ideal Application Lab-scale, rapid accessIndustrial scale, process safetyVersatile, good for analogs

For large-scale industrial production, the N-Oxide Pathway (Strategy 2) is often preferred. It avoids the hazards and costs associated with cryogenic reactions and pyrophoric organolithium reagents, making the process inherently safer and more economical. For laboratory-scale synthesis where expediency is key, the Organometallic approach (Strategy 1) provides the most direct route from the cheapest starting material.

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a valuable building block whose synthesis is well-established through several reliable routes. The choice between direct acylation of 2-picoline via its organometallic derivative, activation through an N-oxide intermediate, or a build-up/oxidation sequence allows chemists to tailor their approach based on project-specific constraints such as scale, safety, and cost. A thorough understanding of the causality behind each protocol—from the choice of base to the mechanism of rearrangement—empowers researchers to troubleshoot and optimize these critical transformations in the path toward life-saving pharmaceuticals.

References

  • Google Patents. (n.d.). Process for the preparation of zopiclone. Retrieved from patents.google.com. [3]2. ChemicalBook. (n.d.). Eszopiclone synthesis. Retrieved from chemicalbook.com. [4]3. ResearchGate. (n.d.). Synthetic route to eszopiclone. Retrieved from researchgate.net. [5]4. National Center for Biotechnology Information. (n.d.). Synthesis of RP 48497, an Impurity of Eszopiclone. Retrieved from ncbi.nlm.nih.gov. [6]5. Google Patents. (n.d.). A method for synthesizing eszopiclone. Retrieved from patents.google.com. [7]6. Echemi. (n.d.). 2-methoxy-1-pyridin-2-ylethanone. Retrieved from echemi.com. [1]7. CymitQuimica. (n.d.). 2-Methoxy-1-(pyridin-2-yl)ethan-1-one. Retrieved from cymitquimica.com. [2]8. Wikipedia. (n.d.). Picoline-N-oxide. Retrieved from en.wikipedia.org. [8]9. Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Retrieved from patents.google.com. [12]10. Royal Society of Chemistry. (n.d.). A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Retrieved from pubs.rsc.org. [11]11. ChemicalBook. (n.d.). 2-Picoline-N-oxide. Retrieved from chemicalbook.com. [13]12. Google Patents. (n.d.). The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. Retrieved from patents.google.com. [9]13. Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from patents.google.com. [10]14. National Center for Biotechnology Information. (n.d.). Piconol. Retrieved from pubchem.ncbi.nlm.nih.gov.

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Foundational

"reactivity of 2-Methoxy-1-pyridin-2-ylethanone"

An In-depth Technical Guide to the Reactivity of 2-Methoxy-1-pyridin-2-ylethanone Abstract 2-Methoxy-1-pyridin-2-ylethanone is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Methoxy-1-pyridin-2-ylethanone

Abstract

2-Methoxy-1-pyridin-2-ylethanone is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a pyridinyl moiety, a carbonyl group, and an α-methoxy substituent—confers a nuanced reactivity profile. This guide provides a comprehensive technical analysis of the molecule's reactivity, exploring the interplay of its functional groups. We will dissect the principal reaction pathways at the electrophilic carbonyl center, the acidic α-carbon, and the nucleophilic pyridine nitrogen. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a robust framework for predicting and manipulating its chemical behavior.

Introduction and Structural Analysis

2-Methoxy-1-pyridin-2-ylethanone is a compound of significant interest due to the prevalence of pyridine-containing scaffolds in pharmaceuticals.[1][2] The pyridine ring is a common pharmacophore known to enhance metabolic stability, permeability, and binding affinity of drug candidates.[1] This guide will explore how the inherent properties of this molecule can be leveraged for synthetic applications.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name 2-Methoxy-1-(pyridin-2-yl)ethanoneN/A
CAS Number 105729-06-4[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance Not specified; likely an oil or low-melting solidN/A
Structural Analysis and Electronic Effects

The reactivity of 2-Methoxy-1-pyridin-2-ylethanone is governed by the electronic interplay between its three key functional components:

  • Pyridin-2-yl Group: The nitrogen atom in the pyridine ring is electron-withdrawing via induction and resonance, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to its phenyl analogue, 2-methoxyacetophenone.[4]

  • Carbonyl Group (C=O): This is the primary electrophilic site for nucleophilic addition reactions.[5]

  • α-Methoxy Group (-OCH₃): The oxygen atom exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the α-hydrogens. This facilitates the formation of an enolate intermediate under basic conditions.[4]

The confluence of these effects makes the molecule a versatile substrate for a range of chemical transformations.

Caption: Key reactive sites in 2-Methoxy-1-pyridin-2-ylethanone.

Reactivity at the Carbonyl Center

The electron-deficient carbonyl carbon is a prime target for nucleophiles. Reactions at this site are fundamental to extending the molecular framework.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of ketones.[6] The enhanced electrophilicity of the carbonyl carbon in 2-Methoxy-1-pyridin-2-ylethanone facilitates this process. A variety of nucleophiles, including organometallic reagents (Grignard, organolithiums) and hydrides, can add to the carbonyl group. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

G start 2-Methoxy-1-pyridin-2-ylethanone + Nucleophile (Nu⁻) step1 Nucleophilic Attack on Carbonyl Carbon start->step1 intermediate Tetrahedral Alkoxide Intermediate step1->intermediate step2 Protonation (e.g., H₂O, mild acid) intermediate->step2 product Tertiary Alcohol Product step2->product

Caption: Generalized workflow for nucleophilic addition.

Reduction to 2-Methoxy-1-(pyridin-2-yl)ethanol

The reduction of the ketone to a secondary alcohol is a common and high-yielding transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this purpose, offering excellent chemoselectivity by not affecting other reducible groups like esters or amides that might be present in more complex substrates.[7][8]

  • Rationale: Sodium borohydride is chosen for its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[8] The reaction is typically run in an alcoholic solvent, such as methanol or ethanol, which also serves as the proton source to quench the intermediate alkoxide.

  • Methodology:

    • Dissolve 2-Methoxy-1-pyridin-2-ylethanone (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding water, followed by acidification with dilute HCl to neutralize excess NaBH₄ and protonate the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-1-(pyridin-2-yl)ethanol.

Chemistry of the α-Carbon: Enolate Formation and Reactions

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-21 for ketones) and can be removed by a strong base to form a nucleophilic enolate intermediate.[9][10] This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position.[11]

Enolate Formation

The choice of base is critical for controlling enolate formation. To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is the reagent of choice.[12] Weaker bases, such as alkoxides, may result in an equilibrium mixture of the ketone and the enolate.[9]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Electrophilic Quench ketone Ketone Starting Material base Strong Base (e.g., LDA) THF, -78 °C ketone->base enolate Lithium Enolate (Nucleophilic Intermediate) base->enolate Deprotonation electrophile Electrophile (e.g., R-X) enolate->electrophile SN2 Attack product α-Alkylated Ketone electrophile->product

Caption: Workflow for α-alkylation via an enolate intermediate.

α-Alkylation

The enolate of 2-Methoxy-1-pyridin-2-ylethanone can be alkylated by treating it with a primary alkyl halide.[13][14] This Sₙ2 reaction is an effective method for introducing alkyl chains at the α-position.

  • Rationale: LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon at low temperatures, forming the kinetic enolate without competing nucleophilic addition to the carbonyl.[13] The reaction is run at -78 °C to prevent side reactions and ensure regioselectivity if multiple α-protons were present.

  • Methodology:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 2-Methoxy-1-pyridin-2-ylethanone (1.0 eq) in anhydrous THF to the LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup and extract the product with an organic solvent. Purify the crude product via column chromatography to obtain the α-alkylated ketone.

Reactivity of the Pyridine Ring

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or react with electrophiles. While the electron-deficient nature of the ring generally deactivates it towards electrophilic aromatic substitution, the nitrogen itself is a reactive site. For a molecule like 2-Methoxy-1-pyridin-2-ylethanone, N-alkylation or N-oxidation are plausible transformations, though these may be less common than reactions at the ketone moiety.

Synthesis

While multiple synthetic routes are conceivable, a common approach to pyridin-2-yl ketones involves the reaction of a 2-picoline derivative with an appropriate electrophile. For instance, lithiation of 2-picoline followed by reaction with an ester or nitrile can yield the desired ketone framework.[15]

Summary and Outlook

2-Methoxy-1-pyridin-2-ylethanone exhibits a rich and predictable reactivity profile centered around its three key functional groups. The electrophilic carbonyl group readily undergoes nucleophilic addition and reduction. The acidic α-protons allow for the formation of a nucleophilic enolate, which can be functionalized with a wide range of electrophiles. Finally, the pyridine nitrogen provides a site for potential N-functionalization. This trifecta of reactivity makes the molecule a powerful synthon for building molecular complexity, particularly in the synthesis of novel heterocyclic compounds for drug discovery and materials science.[16][17][18] Future work may explore its use in asymmetric catalysis or more complex cascade reactions to further leverage its unique structural attributes.

References

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Exploratory

Introduction: Unveiling 2-Methoxy-1-pyridin-2-ylethanone

An In-depth Technical Guide to 2-Methoxy-1-pyridin-2-ylethanone For Researchers, Scientists, and Drug Development Professionals 2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic organic compound belonging to the versati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-1-pyridin-2-ylethanone

For Researchers, Scientists, and Drug Development Professionals

2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic organic compound belonging to the versatile class of 2-pyridyl ketones. Its structure, featuring a pyridine ring linked to a methoxy-substituted acyl group, makes it a molecule of significant interest in synthetic and medicinal chemistry. The pyridine moiety, a common pharmacophore in drug discovery, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, which are crucial for molecular recognition at biological targets.[1]

This guide provides a comprehensive technical overview of 2-Methoxy-1-pyridin-2-ylethanone, from its fundamental physicochemical and spectroscopic characteristics to detailed synthetic protocols, reactivity, and its potential role as a building block in the development of novel therapeutics. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's properties is the cornerstone of its application in research. This section details the key physical and chemical identifiers for 2-Methoxy-1-pyridin-2-ylethanone and provides a predictive analysis of its spectroscopic signatures.

Core Chemical Identity

The fundamental properties of 2-Methoxy-1-pyridin-2-ylethanone are summarized in the table below, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of 2-Methoxy-1-pyridin-2-ylethanone

Property Value Source
CAS Number 105729-06-4 [2]
Molecular Formula C₈H₉NO₂ [2]
Molecular Weight 151.16 g/mol [2]
Exact Mass 151.063328530 Da [2]

| InChIKey | STFOOBKKZQROQT-UHFFFAOYSA-N |[2] |

Predictive Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be formulated based on the known spectroscopic behavior of its constituent functional groups: the 2-substituted pyridine ring, the α-methoxy ketone, and the methylene bridge.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the methoxy protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most downfield due to its proximity to the nitrogen atom.[3] The methylene protons (α to the carbonyl) will be deshielded, appearing around δ 4.5-5.0 ppm as a singlet. The methoxy group protons will also be a sharp singlet, typically around δ 3.3-3.7 ppm.[4]

  • ¹³C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (δ 190-200 ppm).[5] The carbons of the pyridine ring will resonate in the δ 120-150 ppm range. The methylene carbon (α to the carbonyl) and the methoxy carbon will appear further upfield, typically around δ 70-80 ppm and δ 55-60 ppm, respectively.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-6 8.6 - 8.7 Doublet C=O 195 - 200
Pyridine H-3 7.9 - 8.1 Doublet Pyridine C-2 152 - 155
Pyridine H-4 7.7 - 7.9 Triplet of doublets Pyridine C-6 148 - 150
Pyridine H-5 7.3 - 7.5 Triplet Pyridine C-4 136 - 138
-CH₂- 4.7 - 4.9 Singlet Pyridine C-3, C-5 122 - 128
-OCH₃ 3.4 - 3.6 Singlet -CH₂- 75 - 80

| | | | -OCH₃ | 58 - 60 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most prominent feature will be a strong, sharp absorption band for the carbonyl (C=O) stretch, expected in the range of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.[5] Other key absorptions include C-H stretches from the aromatic pyridine ring (around 3050-3100 cm⁻¹) and aliphatic groups (2850-3000 cm⁻¹), C-O stretching from the ether linkage (1080-1150 cm⁻¹), and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would likely involve α-cleavage on either side of the carbonyl group. This would lead to characteristic fragments such as the pyridinoyl cation (m/z = 106) and the methoxymethyl cation (m/z = 45), providing definitive structural confirmation.[5]

Synthesis and Purification

The synthesis of 2-pyridyl ketones is a well-established area of organic chemistry. A highly effective and common strategy involves the organometallic route, specifically the reaction of an organolithium species with a suitable acylating agent.[7] This approach offers high yields and good functional group tolerance.

Recommended Synthetic Protocol: Lithiation-Acylation Pathway

This protocol describes a two-step process starting from commercially available 2-bromopyridine. The causality behind this choice is the reliability of bromine-lithium exchange to generate the nucleophilic 2-lithiopyridine intermediate in a regioselective manner.

Step 1: Generation of 2-Lithiopyridine

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 2-bromopyridine (1.0 eq) to the flask.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyridine intermediate.

Step 2: Acylation with a Methoxyacetylating Agent

  • In a separate flame-dried flask, prepare a solution of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide, 1.2 eq) in anhydrous THF. The choice of a Weinreb amide is strategic as it prevents over-addition to the carbonyl, a common side reaction with more reactive acylating agents, thus ensuring a clean conversion to the ketone.

  • Add the Weinreb amide solution dropwise to the 2-lithiopyridine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) to yield the final product as a pure oil or solid.

SynthesisWorkflow reagents 2-Bromopyridine Anhydrous THF lithiation Bromine-Lithium Exchange reagents->lithiation nBuLi n-BuLi in Hexanes -78 °C nBuLi->lithiation intermediate 2-Lithiopyridine (in situ) lithiation->intermediate acylation Acylation intermediate->acylation weinreb N-methoxy-N-methyl- 2-methoxyacetamide weinreb->acylation crude Crude Product acylation->crude purification Column Chromatography crude->purification product 2-Methoxy-1-pyridin- 2-ylethanone (Pure) purification->product

Caption: Synthetic workflow for 2-Methoxy-1-pyridin-2-ylethanone.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Methoxy-1-pyridin-2-ylethanone is governed by its three primary functional components: the ketone carbonyl group, the α-hydrogens on the methylene bridge, and the pyridine ring.

  • Carbonyl Group Reactivity: The ketone is susceptible to nucleophilic attack. This allows for a range of transformations, including:

    • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol, a valuable chiral building block.

    • Grignard/Organolithium Addition: Reaction with organometallic reagents can be used to generate tertiary alcohols.

    • Imination: Condensation with primary amines can form imines (Schiff bases), which are important intermediates for further functionalization.[8]

  • Alpha-Hydrogen Acidity: The hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate.[9] This enolate can then act as a nucleophile in reactions such as aldol condensations or α-alkylations, enabling the construction of more complex carbon skeletons.[9]

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution to the 3- and 5-positions, although the ring is generally deactivated towards this type of reaction compared to benzene.

Reactivity center Core Structure carbonyl Ketone (C=O) center->carbonyl Site 1 alphaH α-Hydrogens (-CH₂-) center->alphaH Site 2 pyridineN Pyridine N center->pyridineN Site 3 reduction Reduction (to Alcohol) carbonyl->reduction grignard Grignard Addition carbonyl->grignard enolate Enolate Formation alphaH->enolate protonation Protonation pyridineN->protonation alkylation Alkylation enolate->alkylation

Caption: Key reactive sites of 2-Methoxy-1-pyridin-2-ylethanone.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for 2-Methoxy-1-pyridin-2-ylethanone are not extensively documented, its structural class, the 2-pyridones and related pyridyl ketones, are considered "privileged scaffolds" in medicinal chemistry.[10][11] These structures are frequently found in bioactive natural products and FDA-approved drugs.[1]

The 2-pyridone motif, a tautomeric form of 2-hydroxypyridine, is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The structural similarity of 2-Methoxy-1-pyridin-2-ylethanone to these scaffolds suggests its potential as a key intermediate for the synthesis of novel therapeutic agents.

Potential Research Applications:

  • Scaffold for Library Synthesis: Its multiple reactive sites make it an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.

  • Kinase Inhibitor Development: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.[12] Derivatives of this molecule could be explored as potential inhibitors of protein kinases involved in cancer and inflammatory diseases.

  • Metal-Binding Ligands: The 2-pyridyl ketone moiety is an effective chelating ligand for various metal ions, which can be exploited in the design of metal-based drugs or catalytic systems.[13]

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic profile, and accessible synthetic routes make it an attractive starting material for researchers. The compound's inherent reactivity, stemming from its ketone, α-methylene, and pyridine functionalities, offers numerous avenues for structural modification. Given the established biological importance of the broader 2-pyridyl ketone and 2-pyridone families, 2-Methoxy-1-pyridin-2-ylethanone represents a promising scaffold for the development of next-generation therapeutics. This guide serves as a foundational resource to facilitate and inspire its application in advancing chemical and biomedical research.

References

  • RSC. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[14][15]pyridine-1,3-diones. [Link]

  • ACS Publications. (n.d.). Reaction of -Keto Triflates with Sodium Methoxide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone. [Link]

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  • Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]

  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
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  • National Center for Biotechnology Information. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 2-Methoxy-1-pyridin-2-ylethanone in the Facile Synthesis of Imidazo[1,2-a]pyridines

Introduction In the landscape of modern medicinal chemistry and drug development, the demand for efficient and versatile synthetic methodologies for the construction of privileged heterocyclic scaffolds is ever-present....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the demand for efficient and versatile synthetic methodologies for the construction of privileged heterocyclic scaffolds is ever-present. Among these, the imidazo[1,2-a]pyridine core is of significant interest due to its prevalence in a wide array of biologically active compounds. This application note details the utility of 2-Methoxy-1-pyridin-2-ylethanone as a key building block in a highly efficient, one-pot synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridines. This protocol offers a streamlined approach for researchers and drug development professionals to access a valuable class of N-fused heterocyclic compounds.

The structural motif of 2-Methoxy-1-pyridin-2-ylethanone, featuring a reactive α-methoxy ketone adjacent to a pyridine ring, provides a unique combination of functionalities that can be strategically exploited in cyclization reactions. The presence of the methoxy group offers a handle for further functionalization or can be a key pharmacophoric element in the final molecule. This guide will provide a detailed protocol, mechanistic insights, and a discussion of the broader applications of this versatile building block.

Core Application: One-Pot Synthesis of 2-(Methoxymethyl)imidazo[1,2-a]pyridines

A highly efficient and straightforward one-pot synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridines has been developed, which leverages the reactivity of 2-Methoxy-1-pyridin-2-ylethanone with various 2-aminopyridines. This multicomponent reaction proceeds under mild conditions and offers good to excellent yields, making it an attractive method for library synthesis and lead optimization programs.

Mechanistic Insights

The reaction is believed to proceed through an initial condensation of the 2-aminopyridine with the ketone functionality of 2-Methoxy-1-pyridin-2-ylethanone to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. The methoxymethyl group at the 2-position of the final product originates directly from the starting ketone.

Diagram 1: Proposed Reaction Mechanism

G cluster_start Step 1: Hemiaminal Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_dehydration Step 3: Dehydration & Aromatization A 2-Methoxy-1-pyridin-2-ylethanone C Hemiaminal Intermediate A->C + H+ B 2-Aminopyridine B->C D Cyclized Intermediate C->D E 2-(Methoxymethyl)imidazo[1,2-a]pyridine D->E - H2O

Caption: Proposed mechanism for the formation of 2-(methoxymethyl)imidazo[1,2-a]pyridines.

Detailed Experimental Protocol

This protocol is adapted from the work of Kouznetsov et al. (2011) and provides a general procedure for the synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridines.

Materials and Reagents
  • 2-Methoxy-1-pyridin-2-ylethanone

  • Substituted 2-aminopyridine

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-Methoxy-1-pyridin-2-ylethanone (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the corresponding 2-aminopyridine (1.2 mmol).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(methoxymethyl)imidazo[1,2-a]pyridine.

Diagram 2: Experimental Workflow

G start Start reactants Combine 2-Methoxy-1-pyridin-2-ylethanone, 2-aminopyridine, and ethanol start->reactants acid Add catalytic H2SO4 reactants->acid reflux Reflux for 4-6 hours acid->reflux workup Cool and neutralize with NaHCO3 reflux->workup extraction Extract with Ethyl Acetate workup->extraction dry Dry organic phase and concentrate extraction->dry purify Purify by column chromatography dry->purify end End Product purify->end

Caption: General workflow for the synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridines.

Data Summary

The following table summarizes the reported yields for the synthesis of various 2-(methoxymethyl)imidazo[1,2-a]pyridine derivatives using this protocol.

Entry2-Aminopyridine SubstituentProductYield (%)
1H2-(Methoxymethyl)imidazo[1,2-a]pyridine85
25-Methyl2-(Methoxymethyl)-7-methylimidazo[1,2-a]pyridine82
35-Bromo7-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine78
43-Methyl2-(Methoxymethyl)-5-methylimidazo[1,2-a]pyridine80

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for targeting a range of biological macromolecules. The described protocol, utilizing 2-Methoxy-1-pyridin-2-ylethanone, provides a rapid and efficient entry into this important class of compounds.

The resulting 2-(methoxymethyl)imidazo[1,2-a]pyridines can serve as key intermediates for further elaboration. The methoxy group can be a site for O-demethylation to reveal a hydroxymethyl group, which can then be further functionalized to introduce a variety of side chains or linking groups. This modularity is highly advantageous in structure-activity relationship (SAR) studies.

Conclusion

2-Methoxy-1-pyridin-2-ylethanone has been demonstrated to be a valuable and versatile building block for the synthesis of 2-(methoxymethyl)imidazo[1,2-a]pyridines. The one-pot protocol described herein is robust, high-yielding, and amenable to the generation of a diverse library of compounds. This application note provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery of novel bioactive molecules.

References

  • Kouznetsov, V. V.; Vargas, L. Y. M.; Stashenko, E. E. Synthesis of 2-Substituted Imidazo[1,2-a]pyridines and their Analogues. Molecules2011 , 16(8), 6649-6665. [Link]

Application

Application Notes &amp; Protocols: Synthesis of 2-Pyridone Derivatives from 2-Methoxypyridine

Abstract The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique properties, including the ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique properties, including the ability to act as both a hydrogen bond donor and acceptor and its role as a bioisostere for amides and phenols, make it a highly sought-after motif in drug discovery.[2][4][5] A common and versatile precursor for synthesizing these valuable derivatives is 2-methoxypyridine. The critical transformation is the O-demethylation of the methoxy ether to reveal the 2-hydroxypyridine, which exists predominantly in its more stable 2-pyridone tautomeric form.[4] This guide provides an in-depth analysis of the primary synthetic routes for this conversion, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the strategic selection of reagents based on substrate compatibility.

Introduction: The Significance of the 2-Pyridone Core

Nitrogen-containing heterocycles are fundamental building blocks in the pharmaceutical industry.[1] Among them, the 2-pyridone ring has garnered significant interest due to its broad spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][3] An increasing number of modern therapeutics, particularly kinase inhibitors like Palbociclib and Doravirine, incorporate the 2-pyridone motif, underscoring its importance in contemporary drug design.[2][4]

The conversion from readily available 2-methoxypyridine offers a reliable and strategically flexible entry point into this chemical space. The choice of demethylation strategy is paramount and is dictated by the presence of other functional groups within the molecule, demanding a careful selection of acidic, basic, or nucleophilic conditions.

Core Synthetic Strategy: O-Demethylation Mechanisms and Protocols

The fundamental reaction is the cleavage of the robust methyl-aryl ether bond in 2-methoxypyridine. This is most commonly achieved through three distinct mechanistic pathways: Brønsted acid-catalyzed hydrolysis, Lewis acid-mediated cleavage, and nucleophilic demethylation.

Method 1: Brønsted Acid-Catalyzed Demethylation

This classical approach utilizes strong protic acids, such as hydrobromic acid (HBr), to effect the demethylation. It is a robust and cost-effective method, particularly suitable for substrates that can withstand harsh acidic conditions and high temperatures.

Causality and Mechanism: The reaction is initiated by the protonation of the methoxy oxygen atom by the strong acid. This protonation converts the poor leaving group (CH₃O⁻) into a good leaving group (CH₃OH). The bromide anion (Br⁻), a competent nucleophile, then attacks the electrophilic methyl carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction, cleaving the C-O bond and generating bromomethane and the desired 2-hydroxypyridine, which tautomerizes to the 2-pyridone product.[6][7]

Figure 1. Mechanism of Brønsted Acid-Catalyzed Demethylation.

Protocol 2.1: Demethylation using Hydrobromic Acid

  • Materials:

    • 2-Methoxypyridine (1.0 eq)

    • 48% Aqueous Hydrobromic Acid (HBr) (5-10 eq)

    • Acetic Acid (optional, as co-solvent)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Instrumentation:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add 2-methoxypyridine (1.0 eq). Add 48% aqueous HBr (5-10 eq). If the substrate is not fully soluble, acetic acid may be added as a co-solvent.

    • Heating: Heat the reaction mixture to reflux (typically 120-130°C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

      • Self-Validation Checkpoint: Disappearance of the starting material spot/peak and appearance of a more polar product spot/peak.

    • Work-up: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice.

    • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

      • Causality: This step quenches the acid and converts the pyridone product from its protonated form to the free base, enabling its extraction into an organic solvent.

    • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Lewis Acid-Mediated Demethylation

For substrates containing acid-sensitive functional groups, Lewis acids provide a powerful alternative. Boron tribromide (BBr₃) is the most common and highly effective reagent for this transformation.

Causality and Mechanism: The empty p-orbital on the boron atom of BBr₃ acts as a potent Lewis acid, coordinating strongly to the oxygen atom of the methoxy group. This coordination polarizes the C-O bond and activates the methyl group. A bromide ion, either from another molecule of BBr₃ or released from the initial complex, then performs an Sₙ2 attack on the methyl group. The resulting borate-ether complex is subsequently hydrolyzed during aqueous work-up to yield the final 2-pyridone.[6]

Figure 2. Mechanism of BBr₃-Mediated Demethylation.

Protocol 2.2: Demethylation using Boron Tribromide

  • Materials:

    • 2-Methoxypyridine (1.0 eq)

    • Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.1 - 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Instrumentation:

    • Dry, nitrogen-flushed, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

    • Ice/acetone bath or cryocooler

    • Syringes and needles

  • Procedure:

    • Reaction Setup: Dissolve 2-methoxypyridine (1.0 eq) in anhydrous DCM in the reaction flask under a nitrogen atmosphere.

    • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise via syringe or dropping funnel over 30 minutes.

      • Causality: The low temperature is critical to control the high reactivity of BBr₃ and prevent unwanted side reactions.[6]

    • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Quenching (Critical Step): Cool the reaction mixture back down to 0°C. Very slowly and carefully add methanol dropwise to quench the excess BBr₃. A highly exothermic reaction will occur.

      • Safety Note: BBr₃ reacts violently with protic solvents like water and methanol. This step must be performed slowly in a fume hood with appropriate personal protective equipment.

    • Work-up: Add saturated NaHCO₃ solution to neutralize the mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization.

Method 3: Nucleophilic Demethylation

This method is ideal for substrates bearing sensitive functional groups that are incompatible with either strong Brønsted or Lewis acids. It relies on a potent, soft nucleophile to selectively attack the methyl group.

Causality and Mechanism: Reagents like sodium trimethylsilanethiolate (NaSSiMe₃) or sodium ethanethiolate (EtSNa) act as strong nucleophiles.[8][9] The thiolate anion performs an Sₙ2 reaction on the sterically unhindered methyl group of the 2-methoxypyridine, cleaving the ether bond to form a methyl sulfide byproduct and the sodium salt of 2-pyridone. An acidic work-up then protonates the pyridone salt to yield the final product. This method's selectivity stems from the high affinity of soft sulfur nucleophiles for the soft electrophilic methyl carbon.

Protocol 2.3: Demethylation using Sodium Trimethylsilanethiolate

  • Materials:

    • 2-Methoxypyridine (1.0 eq)

    • Sodium trimethylsilanethiolate (NaSSiMe₃) (1.5 - 2.5 eq)

    • Anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) or N-Methyl-2-pyrrolidone (NMP)

    • 1 M Hydrochloric Acid (HCl)

  • Instrumentation:

    • Dry, nitrogen-flushed round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • Reaction Setup: To a dry, nitrogen-flushed flask, add 2-methoxypyridine (1.0 eq), NaSSiMe₃ (1.5 - 2.5 eq), and anhydrous DMI.[8]

    • Heating: Heat the mixture to 120-150°C for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and dilute with water.

    • Acidification: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl.

    • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

    • Drying and Concentration: Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by column chromatography.

Comparative Analysis of Demethylation Methods

The optimal method depends entirely on the substrate's functional group tolerance.

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Brønsted Acid 48% HBr, Acetic Acid120-130°C, 4-24hInexpensive, scalable, robustHarsh conditions, not suitable for acid-labile groups
Lewis Acid BBr₃, AlCl₃ in DCM-78°C to RT, 2-16hHighly effective, good for some acid-sensitive substratesExpensive, moisture-sensitive, highly reactive, requires careful handling
Nucleophilic NaSSiMe₃, EtSNa in DMI/NMP120-150°C, 4-12hExcellent for acid-sensitive substrates, high chemoselectivityReagents can be malodorous, requires high-boiling polar aprotic solvents

Advanced Strategy: C-H Functionalization Prior to Demethylation

For the synthesis of more complex, substituted 2-pyridones, a powerful strategy involves the functionalization of the pyridine ring of 2-methoxypyridine before the demethylation step. Transition-metal catalysis enables the direct installation of alkyl, alkenyl, or aryl groups onto the pyridine core via C-H bond activation.[10][11][12] The methoxy group can serve as a directing group or simply remain as a spectator until the final demethylation step, providing a modular and efficient route to diverse derivatives.

G cluster_workflow Synthetic Workflow Start 2-Methoxypyridine Step1 Transition-Metal-Catalyzed C-H Functionalization (e.g., Arylation, Alkylation) Start->Step1 Intermediate Substituted 2-Methoxypyridine Step1->Intermediate Step2 O-Demethylation (Select Method from Sec. 2) Intermediate->Step2 End Substituted 2-Pyridone Derivative Step2->End

Figure 3. Workflow for Synthesizing Substituted 2-Pyridones.

This two-step sequence—C-H functionalization followed by demethylation—unlocks access to a vast chemical space that would be difficult to achieve by building the substituted pyridone ring from acyclic precursors.

Conclusion

The transformation of 2-methoxypyridine into 2-pyridone derivatives is a cornerstone reaction for accessing a medicinally vital class of compounds. Mastery of the various demethylation techniques—Brønsted acid, Lewis acid, and nucleophilic cleavage—allows the medicinal chemist to tailor the synthetic route to the specific electronic and steric demands of the target molecule. By understanding the causality behind each protocol, researchers can strategically navigate the synthesis of both simple and complex 2-pyridone derivatives, accelerating the development of novel therapeutics.

References

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]

  • Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. (2020). Organic & Biomolecular Chemistry. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). PubMed. [Link]

  • Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. (2020). RSC Publishing. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. [Link]

  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. (1993). Semantic Scholar. [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2018). New Journal of Chemistry. [Link]

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (n.d.). ResearchGate. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (2011). Semantic Scholar. [Link]

  • What demethylating reagent do you suggest?. (2016). ResearchGate. [Link]

  • O-Demethylation. (2024). Chem-Station International Edition. [Link]

  • Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. (2021). ResearchGate. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. [Link]

  • The Acid-catalyzed Hydrolysis of 4-Dimethoxymethylpyridinium Ion. (n.d.). ElectronicsAndBooks.com. [Link]

Sources

Method

Application Notes and Protocols for Reactions of 2-Methoxy-1-pyridin-2-ylethanone

Introduction: The Versatility of a Privileged Scaffold 2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic ketone that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its structure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic ketone that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, and an α-methoxy ketone functionality, which allows for a diverse range of chemical transformations.[1][2] The pyridine moiety can engage in various biological interactions and can be further functionalized, while the ketone and methoxy groups provide handles for constructing complex molecular architectures. Pyridine derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1] This application note provides detailed experimental protocols for key reactions of 2-Methoxy-1-pyridin-2-ylethanone, offering researchers a practical guide to harnessing its synthetic utility.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and safe experimentation.

PropertyValueSource
Molecular Formula C8H9NO2[3]
Molecular Weight 151.16 g/mol [3]
CAS Number 105729-06-4[3]
Appearance Not explicitly stated, likely a solid or oil
Boiling Point Not available
Melting Point Not available

Safety Precautions:

Core Reactivity and Mechanistic Considerations

The reactivity of 2-Methoxy-1-pyridin-2-ylethanone is primarily dictated by the electrophilic nature of the carbonyl carbon and the influence of the adjacent pyridine ring and methoxy group. The pyridine nitrogen can act as a Lewis base, potentially coordinating to reagents and influencing the stereochemical outcome of reactions. The α-methoxy group can exert both inductive and steric effects.

Experimental Workflow Overview

The following diagram illustrates a general workflow for conducting reactions with 2-Methoxy-1-pyridin-2-ylethanone, from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add 2-Methoxy-1-pyridin-2-ylethanone & Other Reagents setup_reaction->add_reagents monitor_reaction Monitor Reaction (TLC, LC-MS) add_reagents->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General workflow for reactions involving 2-Methoxy-1-pyridin-2-ylethanone.

Protocol 1: Nucleophilic Addition - Grignard Reaction

The carbonyl group of 2-Methoxy-1-pyridin-2-ylethanone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents.[4] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.

Reaction Scheme

G start 2-Methoxy-1-pyridin-2-ylethanone intermediate Magnesium Alkoxide Intermediate start->intermediate 1. THF, 0 °C to rt reagent R-MgBr (e.g., PhMgBr) reagent->intermediate product Tertiary Alcohol Product intermediate->product 2. workup H3O+ Work-up workup->product

Caption: Grignard reaction with 2-Methoxy-1-pyridin-2-ylethanone.

Step-by-Step Protocol
  • Glassware Preparation: All glassware (a two-necked round-bottom flask, a condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Prepare a solution of 2-Methoxy-1-pyridin-2-ylethanone (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • In the dropping funnel, place a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq.) in THF.

  • Reaction Setup:

    • To the round-bottom flask, add the solution of 2-Methoxy-1-pyridin-2-ylethanone.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent:

    • Add the Grignard reagent solution dropwise from the dropping funnel to the stirred solution of the ketone over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified tertiary alcohol by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Reduction of the Carbonyl Group

The reduction of the ketone functionality in 2-Methoxy-1-pyridin-2-ylethanone to a secondary alcohol is a fundamental transformation.[5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Reaction Scheme

G start 2-Methoxy-1-pyridin-2-ylethanone product Secondary Alcohol Product start->product rt reagent NaBH4 reagent->product solvent Methanol solvent->product

Caption: Reduction of 2-Methoxy-1-pyridin-2-ylethanone with NaBH₄.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-Methoxy-1-pyridin-2-ylethanone (1.0 eq.) in methanol.

  • Addition of Reducing Agent:

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate to obtain the crude product.

    • If necessary, purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture).

  • Characterization: Confirm the structure of the resulting secondary alcohol using appropriate spectroscopic methods (NMR, IR, MS).

Protocol 3: Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group of 2-Methoxy-1-pyridin-2-ylethanone into an alkene.[6][7] This reaction involves the use of a phosphorus ylide.

Reaction Scheme

G start 2-Methoxy-1-pyridin-2-ylethanone product Alkene Product start->product ylide Phosphorus Ylide (Ph3P=CHR) ylide->product byproduct Triphenylphosphine oxide

Caption: Wittig olefination of 2-Methoxy-1-pyridin-2-ylethanone.

Step-by-Step Protocol
  • Ylide Preparation (in situ):

    • In a dry, two-necked flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

  • Reaction with Ketone:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 2-Methoxy-1-pyridin-2-ylethanone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring the Reaction: Follow the disappearance of the starting ketone by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to separate the alkene product from triphenylphosphine oxide.

  • Characterization: Analyze the purified alkene by NMR, IR, and mass spectrometry to confirm its structure and stereochemistry (if applicable).

Conclusion and Future Perspectives

The protocols detailed in this application note provide a foundational framework for the synthetic manipulation of 2-Methoxy-1-pyridin-2-ylethanone. These reactions open avenues for the creation of a diverse library of novel compounds with potential applications in drug discovery and materials science. Further exploration of other transformations, such as cross-coupling reactions at the pyridine ring or functionalization of the α-carbon, will undoubtedly expand the synthetic utility of this versatile building block. The development of stereoselective variations of these reactions will be of particular importance for the synthesis of chiral molecules with defined biological activities.

References

  • BenchChem. (2025). Application Note: Protocols for the Reduction of Pyridyl Ketones to Diols.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • Echemi. (n.d.). 2-methoxy-1-pyridin-2-ylethanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105729-06-4, 2-Methoxy-1-(pyridin-2-yl)ethanone.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • PubMed Central (PMC). (2021, August 23).
  • RSC Publishing. (n.d.).
  • Taylor & Francis Online. (2022, June 20).
  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone.
  • WordPress. (n.d.). Ketone Reduction.
  • YouTube. (2019, July 27). 09.01 Additions of Heteroatomic Nucleophiles to Ketones and Aldehydes.
  • YouTube. (2024, March 25). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles.

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Application

Application Notes and Protocols: 2-Methoxy-1-pyridin-2-ylethanone as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyridyl Scaffold in Medicinal Chemistry The pyridine ring is a privileged scaffold in drug discovery, present in a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridyl Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl group make it a cornerstone of modern medicinal chemistry.[3][4] Specifically, chiral 1-(pyridin-2-yl)ethan-1-ol and its derivatives are key structural motifs in a range of biologically active compounds, including analgesics, anticonvulsants, and receptor agonists. The synthesis of these chiral alcohols in high enantiopurity is therefore a critical endeavor in the development of new medicines.

This application note details the utility of 2-Methoxy-1-pyridin-2-ylethanone (1) as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. We will focus on a key two-step transformation: the asymmetric reduction of the ketone to a chiral alcohol, followed by demethylation to unmask a vicinal diol functionality, a common feature in biologically active molecules. This pathway provides a reliable and efficient route to enantiopure building blocks for drug discovery and development.

Core Synthetic Strategy: From Building Block to Chiral Intermediate

Our focus will be the synthesis of the chiral intermediate, (R)-1-(pyridin-2-yl)ethane-1,2-diol (3) , from 2-Methoxy-1-pyridin-2-ylethanone (1). This intermediate is a close analogue to the core of several bioactive molecules, including the potent 5-HT1E/1F receptor agonist BRL 54443.[5][6] The synthetic approach involves two key transformations:

  • Asymmetric Ketone Reduction: The prochiral ketone of 1 is enantioselectively reduced to the corresponding (R)-alcohol 2 .

  • Demethylation: The methoxy group of 2 is cleaved to yield the target diol 3 .

This strategy is outlined in the workflow below:

G cluster_0 Synthetic Workflow Start 2-Methoxy-1-pyridin-2-ylethanone (1) Step1 Asymmetric Ketone Reduction Start->Step1 Intermediate (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2) Step1->Intermediate Step2 Demethylation Intermediate->Step2 End (R)-1-(pyridin-2-yl)ethane-1,2-diol (3) Step2->End

Caption: Synthetic workflow from 2-Methoxy-1-pyridin-2-ylethanone to (R)-1-(pyridin-2-yl)ethane-1,2-diol.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Methoxy-1-pyridin-2-ylethanone (1) via Noyori Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and well-established method for the enantioselective reduction of ketones.[7][8] This reaction utilizes a Ruthenium catalyst with a chiral BINAP ligand to achieve high enantiomeric excess.

Reaction Scheme:

G cluster_reagents Start 2-Methoxy-1-pyridin-2-ylethanone (1) End (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2) Start->End Reagents [RuCl2((R)-BINAP)]2, H2 (g) Ethanol, 25 °C

Caption: Asymmetric reduction of the ketone functionality.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Supplier
2-Methoxy-1-pyridin-2-ylethanone (1)105729-06-4151.16Commercially available
[RuCl₂((R)-BINAP)]₂76189-55-41591.38Commercially available
Hydrogen gas (H₂)1333-74-02.02High-purity grade
Anhydrous Ethanol64-17-546.07DriSolv® or equivalent

Step-by-Step Protocol:

  • Catalyst Preparation (in a glovebox):

    • To a flame-dried Schlenk flask, add [RuCl₂((R)-BINAP)]₂ (0.01 mol%).

    • Add anhydrous, degassed ethanol (volume sufficient to dissolve the substrate at the desired concentration).

    • Stir the mixture under an inert atmosphere (Argon or Nitrogen) for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 2-Methoxy-1-pyridin-2-ylethanone (1) (1.0 eq) in anhydrous, degassed ethanol.

    • Transfer the substrate solution to the flask containing the catalyst via cannula.

    • Seal the flask and connect it to a hydrogen gas line.

    • Purge the flask with hydrogen gas three times.

    • Pressurize the flask with hydrogen gas (typically 50-100 psi, consult literature for optimal pressure).[7]

    • Stir the reaction mixture vigorously at 25 °C for 12-24 hours.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2) as a colorless oil.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome:

This protocol is expected to yield the chiral alcohol 2 with high conversion and excellent enantioselectivity (>95% ee).

Protocol 2: Demethylation of (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2)

The cleavage of the methyl ether is achieved using a strong Lewis acid such as boron tribromide (BBr₃). This method is effective for demethylating aryl methyl ethers.[9]

Reaction Scheme:

G cluster_reagents Start (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2) End (R)-1-(pyridin-2-yl)ethane-1,2-diol (3) Start->End Reagents BBr3, Dichloromethane -78 °C to 0 °C

Caption: Demethylation to yield the target diol.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Supplier
(R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2)(Synthesized above)153.18-
Boron tribromide (BBr₃), 1M in DCM10294-33-4250.52Commercially available
Anhydrous Dichloromethane (DCM)75-09-284.93DriSolv® or equivalent
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Laboratory grade
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Laboratory grade

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve (R)-2-Methoxy-1-(pyridin-2-yl)ethanol (2) (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Demethylation:

    • Slowly add boron tribromide (1.2 eq, 1M solution in DCM) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield (R)-1-(pyridin-2-yl)ethane-1,2-diol (3).

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Pharmaceutical Synthesis: Analogue of BRL 54443

The synthesized chiral diol (R)-1-(pyridin-2-yl)ethane-1,2-diol (3) is a valuable precursor for the synthesis of analogues of BRL 54443, a potent 5-HT1E/1F receptor agonist.[5][6] The primary alcohol of the diol can be selectively functionalized, for example, by conversion to a leaving group followed by nucleophilic substitution with a suitable amine, to introduce the side chain required for biological activity.

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant chiral pyridyl-containing intermediates. The protocols detailed in this application note provide a robust and efficient pathway to enantiopure (R)-1-(pyridin-2-yl)ethane-1,2-diol. This synthetic route, employing a reliable asymmetric reduction and a standard demethylation, opens avenues for the development of novel drug candidates targeting a range of therapeutic areas.

References

  • (No valid reference for general knowledge)
  • (No valid reference for general knowledge)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved from [Link]

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. Retrieved from [Link]

  • (No valid reference for general knowledge)
  • (No valid reference for general knowledge)
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Retrieved from [Link]

  • (No valid reference for general knowledge)
  • (No valid reference for general knowledge)
  • Noyori asymmetric hydrogenation. Slideshare. Retrieved from [Link]

  • (No valid reference for general knowledge)
  • Pyridones in drug discovery: Recent advances. PubMed. Retrieved from [Link]

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  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Pyyridine Derivatives

Introduction: The Promise of Pyridine Scaffolds in Oncology The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridine Scaffolds in Oncology

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in drug discovery, particularly in the development of novel anticancer agents.[1][2][3] A multitude of pyridine derivatives have demonstrated potent antiproliferative effects across a wide spectrum of cancer cell lines, including those from breast, lung, colon, and liver cancers.[1][4] Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core, underscoring the clinical significance of this heterocyclic motif.[5]

The anticancer mechanisms of pyridine derivatives are diverse, ranging from the inhibition of key enzymes like kinases (e.g., VEGFR-2) and histone deacetylases to the disruption of tubulin polymerization and induction of cell cycle arrest and apoptosis.[1][2][6] This versatility makes the pyridine scaffold a fertile ground for the rational design of next-generation cancer therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of novel pyridine derivatives. It provides not only detailed experimental protocols for key assays but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Part 1: Foundational Assays for Anticancer Activity Screening

The initial assessment of a novel pyridine derivative's anticancer potential typically involves determining its cytotoxic and antiproliferative effects. The following assays are fundamental for this purpose.

Cell Viability and Cytotoxicity Assays

These assays measure the number of viable cells in a population after treatment with the test compound. A reduction in cell viability can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Protocol: MTT Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyridine derivative stock solution (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total cellular protein content, which reflects the cell number.[9]

Protocol: SRB Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyridine derivative stock solution

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

    • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[10]

    • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[10] Air dry the plates completely.

    • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

    • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9] Air dry the plates.

    • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[9][10]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_data Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Pyridine Derivative Dilutions treatment 3. Treat Cells (24-72 hours) compound_prep->treatment assay_choice 4. Perform Viability Assay treatment->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity srb_assay SRB Assay assay_choice->srb_assay Protein Content read_absorbance 5. Read Absorbance mt_assay->read_absorbance srb_assay->read_absorbance calc_ic50 6. Calculate % Viability and IC50 read_absorbance->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Part 2: Delving into the Mechanism of Action

Once a pyridine derivative demonstrates significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.

Apoptosis Assays

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.

This is a widely used method to detect apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[11] Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Staining

  • Materials:

    • Cancer cells treated with the pyridine derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13][14]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13] Gently vortex the cells.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]

  • Data Interpretation:

    • Annexin V- / PI- : Live, healthy cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled cell cycle progression is a hallmark of cancer. Many anticancer agents work by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase), preventing cancer cells from proliferating.

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content.

Protocol: Cell Cycle Analysis with PI

  • Materials:

    • Cancer cells treated with the pyridine derivative

    • Cold 70% ethanol

    • Phosphate-buffered saline (PBS)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Collection: Harvest the treated cells as described for the apoptosis assay.

    • Cell Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16] Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[15]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

    • Staining: Resuspend the cell pellet in PI staining solution.[17] The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.[15]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

    • Analysis: Analyze the samples by flow cytometry.

  • Data Interpretation:

    • A histogram of fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases:

      • G0/G1 phase: Cells with 2N DNA content.

      • S phase: Cells with DNA content between 2N and 4N.

      • G2/M phase: Cells with 4N DNA content.

    • An accumulation of cells in a particular phase suggests that the pyridine derivative induces cell cycle arrest at that checkpoint.

Investigating Molecular Targets with Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[18] This method is invaluable for confirming the molecular mechanism of action of a pyridine derivative by examining its effect on the expression and activity of key proteins involved in signaling pathways related to cell proliferation, survival, and apoptosis.

Protocol: Western Blotting

  • Materials:

    • Treated and untreated cancer cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

    • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.[19]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]

    • Blocking: Block the membrane to prevent non-specific antibody binding.[21]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.[19]

    • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which can be captured by an imaging system.[20]

  • Data Interpretation:

    • The intensity of the bands on the western blot corresponds to the amount of the target protein.

    • By comparing the band intensities between treated and untreated samples, one can determine if the pyridine derivative alters the expression or post-translational modification (e.g., phosphorylation) of the target protein.

Hypothetical Signaling Pathway Targeted by a Pyridine Derivative

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Pyridine Pyridine Derivative Pyridine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Part 3: Data Summary and Interpretation

Tabulation of In Vitro Anticancer Activity
Pyridine DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 8eMCF-7 (Breast)Not Specified0.22 (48h), 0.11 (72h)[5]
Compound 8nMCF-7 (Breast)Not Specified1.88 (48h), 0.80 (72h)[5]
Doxorubicin (Ref)MCF-7 (Breast)Not Specified1.93[5]
Compound 3HL-60 (Leukemia)Not Specified0.57[22]
Compound 1HepG2 (Liver)Not SpecifiedNear µM range[6]
Compound 2HepG2 (Liver)Not SpecifiedNear µM range[6]

This table provides a template for summarizing the cytotoxic activity of novel pyridine derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The in vitro evaluation of pyridine derivatives is a critical first step in the drug discovery pipeline. The protocols and guidelines presented here provide a robust framework for assessing their anticancer potential and elucidating their mechanisms of action. Promising candidates identified through these in vitro studies can then be advanced to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, to further validate their therapeutic efficacy and safety profiles. The continued exploration of the vast chemical space of pyridine derivatives holds immense promise for the development of novel and effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Das, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • El-Adl, K., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. Retrieved from [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6047-6054. Retrieved from [Link]

  • Chaban, T., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(16), 4983. Retrieved from [Link]

  • Das, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Retrieved from [Link]

  • IRJET. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 764-773. Retrieved from [Link]

  • Pérez-García, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5406. Retrieved from [Link]

  • Gothwal, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. Retrieved from [Link]

  • Li, W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3365-3377. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Al-Said, M. S., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5974-5982. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sharma, A., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Discovery Technologies, 18(4), 488-511. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

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Application

Application Notes and Protocols for the Pharmacological Screening of 2-Methoxypyridine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological screening of 2-methoxypyridine derivatives. This document offers detailed, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological screening of 2-methoxypyridine derivatives. This document offers detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure technical accuracy and trustworthy results.

Introduction: The Therapeutic Potential of 2-Methoxypyridine Derivatives

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The versatility of the pyridine ring, combined with the electronic influence of the methoxy group, allows for a wide range of structural modifications to optimize potency and selectivity for various biological targets.[6][7] This guide outlines a systematic approach to screening novel 2-methoxypyridine derivatives to identify and characterize their therapeutic potential.

Part 1: Anticancer Activity Screening

A primary focus in the investigation of 2-methoxypyridine derivatives has been their potential as anticancer agents.[1][3][8] A tiered screening approach is recommended, beginning with in vitro cytotoxicity assays against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

Workflow for Anticancer Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assays (MTT/SRB) Cytotoxicity Assays (MTT/SRB) Compound Synthesis->Cytotoxicity Assays (MTT/SRB) Test Compounds IC50 Determination IC50 Determination Cytotoxicity Assays (MTT/SRB)->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Potent Compounds Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Hit Identification->Apoptosis Assays (Annexin V/PI) Investigate Cell Death Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Investigate Proliferation Western Blotting (Key Proteins) Western Blotting (Key Proteins) Apoptosis Assays (Annexin V/PI)->Western Blotting (Key Proteins) Cell Cycle Analysis->Western Blotting (Key Proteins)

Caption: Workflow for in vitro anticancer screening of 2-methoxypyridine derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • 2-methoxypyridine derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)[3]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the 2-methoxypyridine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[11] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[11]

ParameterDescription
Endpoint Colorimetric measurement of formazan production.
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells.[12]
Advantages Simple, easy to use, and widely established.
Limitations Can be affected by the metabolic state of the cells; formazan crystals are insoluble and require a solubilization step.[13]
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[10][14]

Materials:

  • 2-methoxypyridine derivatives

  • Adherent human cancer cell lines

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 515-570 nm.[12]

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 from the dose-response curve.

ParameterDescription
Endpoint Colorimetric measurement of SRB bound to cellular proteins.
Principle Staining of total cellular protein.[12]
Advantages Less interference from test compounds as it is not dependent on metabolic activity; excellent linearity with cell number.[12]
Limitations More washing steps compared to the MTT assay.[10]

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key research area.[9] 2-Methoxypyridine derivatives have shown promise in this regard.[15]

Workflow for Anti-inflammatory Screening

cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism Cytotoxicity Assay (on Macrophages) Cytotoxicity Assay (on Macrophages) NO Production Assay (Griess Assay) NO Production Assay (Griess Assay) Cytotoxicity Assay (on Macrophages)->NO Production Assay (Griess Assay) Determine Non-toxic Doses Hit Identification Hit Identification NO Production Assay (Griess Assay)->Hit Identification Inhibitors of NO Cytokine Production (ELISA) Cytokine Production (ELISA) Hit Identification->Cytokine Production (ELISA) Quantify Cytokine Inhibition COX-2 Expression (Western Blot) COX-2 Expression (Western Blot) Hit Identification->COX-2 Expression (Western Blot) Assess COX-2 Levels Signaling Pathway Analysis (NF-κB, MAPK) Signaling Pathway Analysis (NF-κB, MAPK) Cytokine Production (ELISA)->Signaling Pathway Analysis (NF-κB, MAPK) COX-2 Expression (Western Blot)->Signaling Pathway Analysis (NF-κB, MAPK)

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9] The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[16]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the 2-methoxypyridine derivatives for 1 hour.[16]

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[16]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Cytotoxicity Check: A concurrent MTT or SRB assay should be performed to ensure the observed reduction in NO is not due to cytotoxicity.[16]

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated group.

Protocol 4: Inhibition of Protein Denaturation Assay

This is a simple in vitro assay to screen for anti-inflammatory activity.[17] Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory potential.[18]

Materials:

  • Bovine serum albumin (BSA) or egg albumin[18]

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compounds and a standard drug (e.g., Diclofenac sodium)[17]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes.[18]

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[19] Pyridine derivatives have been explored for their antibacterial and antifungal activities.[4][20]

Workflow for Antimicrobial Screening

cluster_0 Primary Screening cluster_1 Quantitative Analysis Agar Disk/Well Diffusion Agar Disk/Well Diffusion Zone of Inhibition Measurement Zone of Inhibition Measurement Agar Disk/Well Diffusion->Zone of Inhibition Measurement Active Compound Identification Active Compound Identification Zone of Inhibition Measurement->Active Compound Identification Compounds with Activity Broth Microdilution Broth Microdilution Active Compound Identification->Broth Microdilution Quantify Potency MIC Determination MIC Determination Broth Microdilution->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Bactericidal/Fungicidal Activity

Caption: A streamlined workflow for the screening of novel antimicrobial compounds.

Protocol 5: Agar Disk Diffusion Method

This is a widely used preliminary screening method to assess the antimicrobial activity of test compounds.[21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[16]

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper disks

  • Test compounds and standard antibiotics (e.g., Streptomycin, Fusidic acid)[4]

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[22]

Data Analysis: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Materials:

  • Microbial strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds and standard antibiotics

  • 96-well microtiter plates

Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[16]

  • Inoculation: Add a standardized microbial inoculum to each well.[16]

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]

Data Analysis: The MIC value provides a quantitative measure of the potency of the antimicrobial agent.

References

  • ResearchGate. (n.d.). Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT).
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • National Institutes of Health. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • PubMed. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Retrieved from [Link]

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 2-Methoxy-1-pyridin-2-ylethanone

Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methoxy-1-pyridin-2-ylethanone. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methoxy-1-pyridin-2-ylethanone. This method is designed for use in research and quality control environments to assess the purity and stability of this pharmaceutical intermediate. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent resolution and peak symmetry. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.

Introduction

2-Methoxy-1-pyridin-2-ylethanone (CAS: 105729-06-4, Molecular Formula: C8H9NO2, Molecular Weight: 151.16 g/mol ) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and stability are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantitative analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for this application.[2] This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of 2-Methoxy-1-pyridin-2-ylethanone.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of 2-Methoxy-1-pyridin-2-ylethanone and established principles of chromatography.

Analyte Properties

2-Methoxy-1-pyridin-2-ylethanone is a neutral aromatic ketone. The pyridine ring introduces a degree of polarity and a basic nitrogen atom. The pKb of the structurally related 2-methoxypyridine is 3.28, which corresponds to a pKa of 10.72 for its conjugate acid.[3] This suggests that the pyridine nitrogen in 2-Methoxy-1-pyridin-2-ylethanone will be protonated at acidic pH. The solubility of the analogous compound, 2-acetylpyridine, in water is 200 g/L at 20°C, indicating good aqueous solubility.[4] It is also miscible with ethanol.[4] This information suggests that a reversed-phase HPLC method with an aqueous-organic mobile phase would be suitable.

Chromatographic Choices
  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds like 2-Methoxy-1-pyridin-2-ylethanone.[5]

  • C18 Column: A C18 (octadecyl) stationary phase provides a hydrophobic surface for the retention of the analyte through nonpolar interactions.[5]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer is a standard choice for reversed-phase HPLC.[2] Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A phosphate buffer is used to control the pH of the mobile phase, which is crucial for consistent retention and peak shape, especially for compounds with ionizable groups. A pH of 6.8 was chosen to ensure the pyridine nitrogen is in its neutral form, promoting retention on the C18 column.

  • Detection: The pyridine and ketone chromophores in the analyte are expected to absorb UV radiation. The UV spectrum of the similar compound, 2-acetylpyridine, shows a maximum absorption around 254 nm. Therefore, a detection wavelength of 254 nm was selected for this method.

Experimental

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • 2-Methoxy-1-pyridin-2-ylethanone reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 6.8): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute solution of potassium hydroxide or phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 20 mM phosphate buffer (pH 6.8) and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methoxy-1-pyridin-2-ylethanone reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 6.8) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Protocol: Step-by-Step Analysis

  • System Suitability: Before starting the analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plate count is greater than 2000.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of 2-Methoxy-1-pyridin-2-ylethanone and transfer it to a 25 mL volumetric flask. Add the mobile phase, sonicate for 10 minutes to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to 2-Methoxy-1-pyridin-2-ylethanone based on its retention time. Quantify the amount of the analyte by comparing its peak area with the calibration curve generated from the working standard solutions.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 2-Methoxy-1-pyridin-2-ylethanone standard. The standard was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms showed that the peak for 2-Methoxy-1-pyridin-2-ylethanone was well-resolved from the peaks of the degradation products, indicating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of >0.999.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the standard added to a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 98.0% and 102.0%, with an RSD of less than 2.0%.

Precision
  • Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. The RSD of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts. The RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that these minor changes did not significantly affect the retention time, peak area, or peak shape, indicating the robustness of the method.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD of Peak Area (n=5) ≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%4039.699.00.9
100%5050.5101.00.7
120%6060.6101.00.8

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Buffer:ACN 60:40) HPLC HPLC System (C18 Column, 254 nm) Mobile_Phase->HPLC Standard_Sol Standard Solution (1-100 µg/mL) Standard_Sol->HPLC Sample_Sol Sample Solution (approx. 50 µg/mL) Sample_Sol->HPLC Chromatogram Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Figure 1: Workflow for the HPLC analysis of 2-Methoxy-1-pyridin-2-ylethanone.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and robust for the quantitative analysis of 2-Methoxy-1-pyridin-2-ylethanone. The stability-indicating nature of the method makes it suitable for routine quality control and stability studies of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Ventos. (n.d.). 2-ACETYLPYRIDINE. Retrieved from [Link]

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved from [Link]

  • Azad, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Quality Assurance.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-(6-methyl-3-pyridinyl)ethanone. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Heterocyclic Compounds Using 2-Methoxy-1-pyridin-2-ylethanone

Introduction Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs.[1][2] Their unique physicochemical properties, ability to engage i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs.[1][2] Their unique physicochemical properties, ability to engage in various biological interactions, and synthetic accessibility make them privileged scaffolds in drug discovery.[1] Within the arsenal of building blocks for constructing these complex architectures, 2-Methoxy-1-pyridin-2-ylethanone emerges as a highly versatile and reactive precursor. Its structure, featuring a reactive ketone, an α-methoxy leaving group, and a coordinating pyridine ring, offers multiple avenues for elaboration into a diverse array of heterocyclic systems, including substituted pyridines, quinolones, and fused polycyclic frameworks.

This guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-1-pyridin-2-ylethanone. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for its application in modern heterocyclic synthesis.

Part 1: Physicochemical Properties & Handling

Understanding the fundamental properties of a starting material is critical for successful reaction design and execution.

Table 1: Properties of 2-Methoxy-1-pyridin-2-ylethanone

PropertyValueReference
CAS Number 105729-06-4[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance Liquid (typical)[4]
Boiling Point 42–43 °C at 15–17 mmHg[4]
Solubility Soluble in most organic solvents[4]

Handling & Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Keep the container tightly sealed.

  • As with other pyridine derivatives, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a chemical fume hood.[4]

Part 2: Synthetic Strategies & Protocols

This section details key synthetic transformations utilizing 2-Methoxy-1-pyridin-2-ylethanone, providing both mechanistic insights and detailed experimental procedures.

Strategy 1: Multicomponent Synthesis of Fused Pyridine Scaffolds

Application Note: Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials.[1][5][6] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. 2-Methoxy-1-pyridin-2-ylethanone is an excellent ketone component for MCRs, where its activated methylene group can readily participate in Knoevenagel-type condensations, initiating a cascade of cyclization and aromatization events. The following protocol outlines a representative MCR for the synthesis of a highly functionalized chromeno[2,3-b]pyridine, a scaffold of significant interest in medicinal chemistry.[5]

Mechanistic Rationale: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-Methoxy-1-pyridin-2-ylethanone and an aldehyde. The resulting pyridyl chalcone analog is a Michael acceptor. A subsequent Michael addition of a C-H acid (e.g., malononitrile) followed by intramolecular cyclization and tautomerization leads to the final fused heterocyclic system. The methoxy group can be eliminated during the aromatization step.

Diagram: Generalized MCR Pathway

MCR_Pathway Start 2-Methoxy-1-pyridin-2-ylethanone + Aldehyde (R-CHO) + C-H Acid (e.g., Malononitrile) Base Base Catalyst (e.g., Piperidine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base->Knoevenagel Initiation Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product Fused Heterocyclic Product Cyclization->Product

Caption: Workflow for a base-catalyzed multicomponent reaction.

Protocol 1: Synthesis of a Substituted Chromeno[2,3-b]pyridine Derivative

  • Materials:

    • 2-Methoxy-1-pyridin-2-ylethanone (1.0 mmol, 151.2 mg)

    • Salicylaldehyde (1.0 mmol, 122.1 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Piperidine (0.2 mmol, 20 µL)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-1-pyridin-2-ylethanone (1.0 mmol), salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

    • Stir the mixture at room temperature to ensure homogeneity.

    • Add piperidine (0.2 mmol) to the mixture. The choice of a mild organic base like piperidine is crucial to promote the initial condensation without causing unwanted side reactions.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

    • Dry the product under vacuum to afford the pure chromeno[2,3-b]pyridine derivative. Further purification, if necessary, can be achieved by recrystallization from ethanol or column chromatography.

Strategy 2: Camps-Type Cyclization for 4-Quinolone Synthesis

Application Note: The 4-quinolone core is a privileged structure found in numerous antibacterial and anticancer agents.[2] The Camps cyclization is a classic and reliable method for constructing this scaffold via the intramolecular condensation of an N-acyl-2-aminoaryl ketone.[2] By first reacting an aniline derivative with 2-Methoxy-1-pyridin-2-ylethanone to form an enaminone intermediate, a subsequent acid- or base-catalyzed cyclization can furnish a pyridyl-substituted 4-quinolone. The pyridine moiety can serve as a critical pharmacophore for tuning solubility or engaging in specific receptor interactions.

Mechanistic Rationale: The synthesis begins with the formation of an enaminone from the aniline and the β-ketoester equivalent (2-Methoxy-1-pyridin-2-ylethanone). In the presence of a strong acid (like polyphosphoric acid) or base, an intramolecular aldol-type condensation occurs between the enamine and the carbonyl group of the acetyl moiety, followed by dehydration to yield the quinolone ring system.

Diagram: Camps-Type Quinolone Synthesis

Camps_Pathway Reagents 2-Methoxy-1-pyridin-2-ylethanone + Substituted Aniline Step1 Enaminone Formation (Acid/Base Catalyst, Heat) Reagents->Step1 Intermediate N-Aryl Enaminone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., PPA, Heat) Intermediate->Step2 Product Pyridyl-Substituted 4-Quinolone Step2->Product Workflow Setup Reaction Setup (Glassware, Reagents, Solvent) Reaction Reaction Execution (Heating, Stirring, Monitoring via TLC) Setup->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR, m.p.) Purification->Analysis Final Pure Heterocyclic Product Analysis->Final

Caption: From reaction setup to product characterization.

Part 4: Conclusion & Future Outlook

2-Methoxy-1-pyridin-2-ylethanone is a potent and adaptable building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed herein for multicomponent reactions and Camps-type cyclizations represent just a fraction of its potential applications. The interplay between its ketone functionality and the pyridine ring allows for diverse synthetic strategies, including the formation of pyrimidines, thiazoles, and more complex fused systems. [7][8] Future research will likely focus on leveraging this precursor in diversity-oriented synthesis campaigns, employing automated platforms to rapidly generate libraries of novel heterocycles for high-throughput screening. Furthermore, its application in asymmetric catalysis to produce enantiomerically pure heterocyclic drugs presents a compelling and valuable avenue for exploration.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Synthesis of some 2‐alkyl‐4‐quinolone and 2‐alkyl‐4‐methoxyquinoline alkaloids. Journal of Heterocyclic Chemistry. Available at: [Link]

  • 2‐Methoxy Pyridine. ResearchGate. Available at: [Link]

  • Synthesis of some 2‐alkyl‐4‐quinolone and 2‐alkyl‐4‐methoxyquinoline alkaloids. Digital Commons. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • A kind of method for synthesizing 2 ethoxy pyridines. Google Patents.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. National Institutes of Health (NIH). Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). Available at: [Link]

  • New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. SpringerLink. Available at: [Link]

  • Predominance of (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol over 2-Hydroxy-1,2-di(pyridin-2-yl)ethanone in Solution. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

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Method

The Versatile Role of 2-Methoxy-1-pyridin-2-ylethanone in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous FDA-approved drugs and its ability to engage in a variety of biological i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous FDA-approved drugs and its ability to engage in a variety of biological interactions. Within this vast chemical space, 2-Methoxy-1-pyridin-2-ylethanone emerges as a strategic building block, offering a unique combination of functionalities that can be artfully manipulated to construct complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this versatile ketone in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

Introduction: Physicochemical Properties and Synthetic Accessibility

2-Methoxy-1-pyridin-2-ylethanone (C8H9NO2, MW: 151.16 g/mol ) is a crystalline solid at room temperature.[1] Its structure features a pyridine ring, a ketone, and a methoxy group, each contributing to its reactivity and potential as a synthetic intermediate.

PropertyValueSource
Molecular FormulaC8H9NO2[1]
Molecular Weight151.16 g/mol [1]
CAS Number105729-06-4[1]

The synthesis of 2-Methoxy-1-pyridin-2-ylethanone can be achieved through several routes, a common method being the acylation of a suitable pyridine precursor. For instance, the reaction of 2-picolinic acid with a chlorinating agent to form the acyl chloride, followed by reaction with a methoxy-containing nucleophile, provides a viable pathway.[2]

Core Application: A Gateway to Substituted Pyridinones

A primary application of 2-Methoxy-1-pyridin-2-ylethanone in medicinal chemistry lies in its potential as a precursor for the synthesis of substituted 2-pyridinone scaffolds. The 2-pyridinone motif is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory and anti-fibrotic to anti-cancer.[3][4][5][6]

The conversion of a 2-methoxypyridine to a 2-pyridinone is a key transformation. This is often accomplished by demethylation, which can be achieved under various conditions, including treatment with strong acids or Lewis acids. This demethylation unmasks the pyridinone tautomer.

Illustrative Application: Synthesis of a Pirfenidone Analogue Intermediate

Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis.[7] Its core structure is a 5-methyl-1-phenyl-2-(1H)-pyridinone. 2-Methoxy-1-pyridin-2-ylethanone can serve as a starting material for the synthesis of analogues of such compounds. The following protocol outlines a plausible synthetic sequence to a key intermediate for a pirfenidone analogue.

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxy-5-methylpyridinium salt

  • Rationale: Introduction of the aryl group at the nitrogen atom of the pyridine ring is a crucial step. This is typically achieved through an N-arylation reaction. The methoxy group at the 2-position activates the ring for nucleophilic attack.

  • Procedure:

    • To a solution of 2-Methoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added 1-fluoro-4-iodobenzene (1.2 eq) and copper(I) iodide (0.1 eq).

    • The mixture is degassed and then heated to 120 °C under an inert atmosphere for 24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

Step 2: Demethylation to form 1-(4-Fluorophenyl)-5-methyl-2(1H)-pyridinone

  • Rationale: The final step involves the conversion of the 2-methoxypyridine to the corresponding 2-pyridinone. This is a critical transformation to unmask the active pharmacophore.

  • Procedure:

    • The product from Step 1 is dissolved in a solvent such as dichloromethane.

    • The solution is cooled to 0 °C, and boron tribromide (1.5 eq) is added dropwise.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the slow addition of water, and the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting solid is purified by recrystallization to yield the final product.

Synthesis_of_Pirfenidone_Analogue_Intermediate cluster_start Starting Materials cluster_reaction1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Demethylation cluster_product Final Product 2_Methoxy_5_methylpyridine 2-Methoxy-5-methylpyridine N_Arylation CuI, DMF, 120 °C 2_Methoxy_5_methylpyridine->N_Arylation 1_Fluoro_4_iodobenzene 1-Fluoro-4-iodobenzene 1_Fluoro_4_iodobenzene->N_Arylation Intermediate_Product 1-(4-Fluorophenyl)-2-methoxy- 5-methylpyridinium salt N_Arylation->Intermediate_Product Demethylation BBr3, CH2Cl2 Intermediate_Product->Demethylation Final_Product 1-(4-Fluorophenyl)-5-methyl- 2(1H)-pyridinone Demethylation->Final_Product Ketone_Transformations cluster_reduction Reduction cluster_halogenation Alpha-Halogenation Start 2-Methoxy-1-pyridin-2-ylethanone Reduction_Reagent NaBH4, MeOH Start->Reduction_Reagent Halogenation_Reagent Br2, AcOH Start->Halogenation_Reagent Alcohol_Product (1R)-2-Methoxy-1-(pyridin-2-yl)ethan-1-ol Reduction_Reagent->Alcohol_Product Haloketone_Product 2-Bromo-2-methoxy-1-(pyridin-2-yl)ethanone Halogenation_Reagent->Haloketone_Product

Key synthetic transformations of the ketone moiety.

Conclusion and Future Perspectives

2-Methoxy-1-pyridin-2-ylethanone represents a valuable and versatile building block in medicinal chemistry. Its strategic combination of a pyridine ring, a methoxy group, and a ketone functionality provides multiple avenues for the synthesis of complex and diverse molecular scaffolds. The ability to readily convert the 2-methoxypyridine to the biologically important 2-pyridinone core, coupled with the synthetic handles offered by the ketone group, positions this compound as a key intermediate in the development of novel therapeutics. Future applications will likely see its incorporation into more sophisticated drug candidates, leveraging its unique structural features to address a wide range of therapeutic targets.

References

  • Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Arch Pharm (Weinheim). 2006 Aug;339(8):429-36. doi: 10.1002/ardp.200600017. [Link]

  • Novel Pirfenidone Analogues: Synthesis of Pyridin‐2‐ones for the Treatment of Pulmonary Fibrosis. Request PDF. [Link]

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances. [Link]

  • Method for synthesizing pirfenidone.
  • Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Synthesis of pharmaceutically useful pyridine derivatives.
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • 2-Methoxy Pyridine. ResearchGate. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[4][7]yridine-1,3-diones. ResearchGate. [Link]

  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,... ResearchGate. [Link]

  • WO2023205164A1.pdf. Googleapis.com. [Link]

  • WO 2012/069948 A1. Common Organic Chemistry. [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Alpha-aminoalkyl-alpha'-halomethylketones: Preparation and application to pharmaceutically interesting compounds. PubMed. [Link]

  • Preparation method of 2-acetylpyridine.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

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Application

Application Note: A Comprehensive Guide to In Vitro Assays for Evaluating the Anti-Inflammatory Potential of Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Pyridine an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Pyridine and its fused heterocyclic derivatives represent a promising class of compounds in the discovery of novel anti-inflammatory therapeutics.[1][2][3][4] A critical step in the development of these agents is the robust and systematic evaluation of their biological activity. This guide provides a detailed overview and step-by-step protocols for a suite of essential in vitro assays designed to screen and characterize the anti-inflammatory properties of pyridine compounds. We will delve into cell-based assays that model the inflammatory milieu and biochemical assays that probe direct interactions with key enzymatic targets. The causality behind experimental choices, inclusion of self-validating systems, and interpretation of results are emphasized to ensure scientific rigor and trustworthiness.

Understanding the Inflammatory Cascade: Key Targets for Pyridine Compounds

An effective anti-inflammatory drug discovery program relies on targeting key nodes within the complex inflammatory signaling network. For pyridine compounds, several pathways are of primary interest due to their established roles in the inflammatory process.

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor kappa B (NF-κB) family of transcription factors are central orchestrators of the inflammatory response.[5][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][7] This liberates the NF-κB dimer, allowing it to translocate to the nucleus and drive the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[8][9] Inhibition of this pathway is a prime target for anti-inflammatory therapeutics.[5][7]

NF_kB_Pathway LPS Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex (Activated) TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB Active NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Cytokines, COX-2, etc.) Nucleus->Transcription Initiates

Figure 1: The Canonical NF-κB Signaling Pathway.
Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs). PGs are key mediators of pain, fever, and inflammation.[10]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that regulate homeostatic functions like gastric protection and platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. Its products contribute significantly to the inflammatory response.

Many pyridine derivatives have been investigated as COX inhibitors.[10][11] An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[12][13]

Pro-inflammatory Mediators: NO and Cytokines
  • Nitric Oxide (NO): While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to vasodilation, cytotoxicity, and tissue damage.[14] Measuring the inhibition of NO production is a reliable indicator of anti-inflammatory activity.

  • Cytokines: Proteins like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are potent signaling molecules that amplify and sustain the inflammatory response.[15][16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a powerful inducer of these cytokines in immune cells like macrophages.[16][17]

Cell-Based Assays for Mechanistic Evaluation

Cell-based assays are indispensable for understanding how a compound affects inflammatory signaling in a biological context. Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used as they robustly respond to inflammatory stimuli like LPS.[17][18]

Experimental_Workflow start Seed Cells (e.g., RAW 264.7) pretreat Pre-treat with Pyridine Compound start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Downstream Assay collect->assay griess Griess Assay (NO) assay->griess elisa ELISA (Cytokines) assay->elisa

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-1-pyridin-2-ylethanone

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of 2-Methoxy-1-pyridin-2-ylethanone...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4).[1] As a key intermediate and building block, optimizing its synthesis is critical for ensuring high purity, yield, and reproducibility. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis and handling of 2-Methoxy-1-pyridin-2-ylethanone.

Q1: What are the most common synthetic routes for 2-Methoxy-1-pyridin-2-ylethanone?

A1: While specific literature on the optimization of this exact molecule is sparse, its structure suggests two primary, reliable synthetic strategies derived from fundamental organic chemistry principles:

  • Nucleophilic Acyl Substitution: This route typically involves the reaction of a 2-pyridyl organometallic reagent (like 2-pyridyl lithium or a 2-pyridyl Grignard reagent) with a methoxyacetyl electrophile, such as methoxyacetyl chloride or methoxyacetic anhydride.

  • Oxidation of the Corresponding Alcohol: If the precursor alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol, is available, it can be oxidized to the ketone using a variety of standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation). The choice of oxidant is crucial to prevent over-oxidation or side reactions with the pyridine ring.

Q2: What are the key physical and chemical properties of 2-Methoxy-1-pyridin-2-ylethanone?

A2: Understanding the compound's properties is essential for its handling, purification, and storage.

PropertyValueSource
CAS Number 105729-06-4[1]
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
Appearance Typically an oil or low-melting solidInferred
Solubility Soluble in most common organic solvents (e.g., CH2Cl2, EtOAc, THF)[2]

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The product, being more polar than many starting materials (like 2-bromopyridine) but less polar than a corresponding alcohol precursor, should show a distinct Rf value. Staining with potassium permanganate or visualization under UV light (if the starting materials are UV active) is recommended. For more precise monitoring, LC-MS can be invaluable to track product formation and identify byproducts.[3]

Q4: What are the recommended purification techniques?

A4: Flash column chromatography on silica gel is the standard method for purifying 2-Methoxy-1-pyridin-2-ylethanone.[4] A gradient elution, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will typically provide good separation from non-polar impurities and more polar byproducts.[4] Given the basicity of the pyridine nitrogen, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing and improve resolution.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem: Low or No Product Yield

Low yield is the most frequent challenge. The cause can often be traced to reagent quality, reaction setup, or suboptimal parameters.

Logical Flow for Diagnosing Low Yield

start Low Yield Observed check_sm Verify Starting Material (SM) Purity & Reactivity (NMR, Titration) start->check_sm check_conditions Review Reaction Conditions (Anhydrous? Inert?) check_sm->check_conditions Pass outcome_sm_bad SM Degraded -> Procure/Purify New SM check_sm->outcome_sm_bad Fail check_temp Analyze Reaction Temperature (Too Low/High?) check_conditions->check_temp Pass outcome_conditions_bad Atmosphere Contaminated -> Improve Drying/Inert Gas Setup check_conditions->outcome_conditions_bad Fail check_stoich Confirm Stoichiometry (Correct Equivalents?) check_temp->check_stoich Pass outcome_temp_bad Suboptimal Temp -> Run Temp Screen check_temp->outcome_temp_bad Fail outcome_stoich_bad Incorrect Ratio -> Recalculate & Repeat check_stoich->outcome_stoich_bad Fail success Yield Improved outcome_sm_bad->success outcome_conditions_bad->success outcome_temp_bad->success outcome_stoich_bad->success

Caption: A decision tree for troubleshooting low product yield.

Possible CauseExplanation & CausalityRecommended Actions & Optimization
1. Inactive or Degraded Reagents Organometallic reagents (n-BuLi, Grignard reagents) are highly sensitive to air and moisture and degrade over time. Methoxyacetyl chloride can hydrolyze to methoxyacetic acid.Solution: Titrate organometallic reagents (e.g., with diphenylacetic acid) before use to determine their exact molarity. Use freshly opened or distilled methoxyacetyl chloride.
2. Non-Anhydrous Conditions Trace amounts of water will quench organometallic reagents or react with acyl chlorides, leading to significantly reduced yields. The use of insufficiently dry solvent is a common cause of failure.[5]Solution: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N2 or Ar). Use freshly distilled anhydrous solvents. For reactions involving 2-halopyridines with sodium methoxide, using anhydrous methanol is critical to prevent hydrolysis side reactions.[5]
3. Suboptimal Temperature Formation of the 2-pyridyl anion via lithiation or Grignard formation is typically performed at low temperatures (0°C to -78°C) to prevent side reactions. The subsequent acylation may require warming to proceed at a reasonable rate.Optimization: Screen a range of temperatures for the acylation step (e.g., -78°C to RT, -40°C to RT, 0°C to RT). Monitor by TLC at each temperature to find the sweet spot between reaction rate and byproduct formation.
4. Incorrect Reagent Stoichiometry Using too little of the organometallic or acylating agent will result in incomplete conversion. Conversely, a large excess of the acylating agent can lead to complex byproduct profiles.Solution: For lithiation/acylation, start with 1.05-1.1 equivalents of the organometallic reagent relative to the pyridine starting material, and 1.1-1.2 equivalents of the acylating agent.[4]
Problem: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate indicates side reactions are competing with the desired transformation.

Possible CauseExplanation & CausalityRecommended Actions & Optimization
1. Dimerization or Self-Coupling The highly reactive 2-pyridyl anion can sometimes react with the starting material (e.g., 2-bromopyridine) or itself, especially if the addition of the electrophile is too slow or the local concentration of the anion is too high.Solution: Add the generated 2-pyridyl anion solution slowly (via cannula or dropping funnel) to a cold (-78°C) solution of the methoxyacetyl chloride. This "inverse addition" keeps the concentration of the reactive anion low at all times.
2. Reaction at the Methoxy Group While less common, a highly reactive nucleophile could potentially demethylate the methoxy group, leading to impurities.Solution: Ensure the reaction temperature is kept as low as possible while still allowing the desired reaction to proceed. Avoid prolonged reaction times at elevated temperatures.
3. Formation of Di-acylated Product If the intermediate enolate formed after the first acylation is sufficiently stable and reactive, it could potentially react with a second molecule of the acylating agent.Solution: Use the stoichiometry recommended above (only a slight excess of acylating agent). Ensure rapid and efficient quenching of the reaction with an aqueous solution (e.g., saturated NH4Cl) once the starting material is consumed.

Section 3: Experimental Protocols

The following protocols are provided as a starting point. Researchers must adapt them based on their specific laboratory conditions and analytical observations.

Protocol A: Synthesis via Lithiation of 2-Bromopyridine and Acylation

This protocol is adapted from general procedures for the synthesis of 2-acylpyridines.[6]

Workflow for Protocol A

A Dissolve 2-Bromopyridine in dry THF B Cool to -78°C (Dry Ice/Acetone) A->B C Add n-BuLi dropwise Maintain T < -70°C B->C D Stir for 1 hour at -78°C (Formation of 2-Pyridyl Lithium) C->D E Add Methoxyacetyl Chloride dropwise at -78°C D->E F Warm slowly to 0°C over 2 hours E->F G Quench with sat. NH4Cl solution F->G H Aqueous Workup (Extraction with EtOAc) G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis of 2-Methoxy-1-pyridin-2-ylethanone.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Methoxyacetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel

Procedure:

  • Setup: Under an inert atmosphere (N2 or Ar), add 2-bromopyridine (1.0 eq) to a flame-dried, three-neck flask equipped with a thermometer, a magnetic stir bar, and a septum. Dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Anion Formation: Stir the resulting dark solution at -78°C for 1 hour.

  • Acylation: In a separate flame-dried flask, dissolve methoxyacetyl chloride (1.1 eq) in anhydrous THF. Slowly add this solution to the 2-pyridyl lithium solution at -78°C via cannula.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0°C over 2 hours. Monitor the reaction by TLC.

  • Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure.

References

  • ResearchGate. 2-Methoxy Pyridine. Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][7]pyridine-1,3-diones. Available from: [Link]

  • PubChem. (2-Methoxyphenyl)(pyridin-4-yl)methanone. Available from: [Link]

  • PubChem. 2-Methoxy-1-(6-methyl-3-pyridinyl)ethanone. Available from: [Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Source not publicly available.
  • Google Patents. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • ResearchGate. (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.... Available from: [Link]

  • PubChemLite. 2-methoxy-1-(pyridin-3-yl)ethan-1-one. Available from: [Link]

  • PubChem. 2-Methoxy-1-phenylethanone. Available from: [Link]

  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • PubMed. Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Available from: [Link]

  • ResearchGate. Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel.... Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available from: [Link]

  • National Institutes of Health. 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone. Available from: [Link]

  • PubChem. 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone. Available from: [Link]

  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • ResearchGate. Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles. Available from: [Link]

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  • PubChem. 2'-Methoxyacetophenone. Available from: [Link]

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Optimization

Technical Support Guide: Purification of 2-Methoxy-1-pyridin-2-ylethanone

This guide serves as a dedicated technical support resource for researchers, medicinal chemists, and process development scientists working with 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4).[1] The purity of th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, medicinal chemists, and process development scientists working with 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4).[1] The purity of this key synthetic intermediate is paramount for the reliability and reproducibility of subsequent experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during its purification, moving beyond simple protocols to explain the scientific rationale behind each step.

Section 1: Foundational Purity Assessment (FAQs)

A robust purification strategy begins with an accurate assessment of the crude material. Attempting purification without understanding the impurity profile is inefficient and can lead to lower yields and purity.

Q1: What are the primary analytical methods to assess the purity of my crude 2-Methoxy-1-pyridin-2-ylethanone?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.[2]

  • Thin-Layer Chromatography (TLC): This is the indispensable first step. It provides a rapid, qualitative snapshot of the number of components in your crude mixture, their relative polarities, and helps in selecting an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It offers high resolution and sensitivity, allowing you to determine the precise percentage purity of your compound and detect non-volatile impurities.[2] An example method for a related compound involves a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 200-260 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is crucial for structural confirmation of the desired product. It also helps in identifying and quantifying impurities if their characteristic peaks are known and resolved from the product signals.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product (C₈H₉NO₂, MW: 151.16 g/mol ) and can help in identifying the mass of unknown impurities, providing clues to their structure.[1][2]

Q2: How can I perform a quick purity check before committing to a large-scale purification?

For a rapid assessment, TLC is the most effective technique.

  • Dissolve: Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot: Spot a small amount onto a silica gel TLC plate.

  • Elute: Develop the plate in a solvent system of intermediate polarity, such as 3:1 Hexane:Ethyl Acetate.

  • Visualize: Check the plate under a UV lamp (254 nm). The presence of multiple spots indicates impurities.[4] A single spot is encouraging, but does not guarantee purity, as some impurities may not be UV-active or may co-elute with the product in that specific solvent system.

Section 2: General Purification Workflow & Strategy

The choice of purification method depends on the physical state of the compound (solid or liquid), the thermal stability, and the nature of the impurities. The following workflow illustrates a logical approach to purification.

G cluster_prep Pre-Purification Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_post Post-Purification & Analysis Crude Crude Product (2-Methoxy-1-pyridin-2-ylethanone) TLC TLC Analysis (Assess complexity & polarity) Crude->TLC Decision Choose Primary Purification Method TLC->Decision Chromo Flash Column Chromatography (High resolution, most versatile) Decision->Chromo Complex mixture / Similar polarity impurities Recryst Recrystallization (For solid products, high final purity) Decision->Recryst If product is a solid Distill Vacuum Distillation (For thermally stable liquids) Decision->Distill If product is a liquid & impurities are non-volatile Fractions Combine Pure Fractions Chromo->Fractions Solvent Solvent Removal (Under Reduced Pressure) Recryst->Solvent Purity Purity Confirmation (TLC, HPLC, NMR) Distill->Purity Fractions->Solvent Final Pure Product Purity->Final Purity->Final Purity->Final Solvent->Purity Solvent->Purity

Sources

Troubleshooting

Technical Support Center: Improving the Yield of 2-Pyridone Synthesis

Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 2-pyridone moiety is a cornerstone in numerous pharmaceuticals and bioactive natural products, yet its synthesis can present significant challenges, from low yields to problematic side reactions.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions that are crucial for understanding and troubleshooting your synthesis.

Q1: What are the primary modern strategies for synthesizing the 2-pyridone core?

There are several major approaches to constructing the 2-pyridone ring, each with distinct advantages and challenges. The main strategies can be broadly categorized as:

  • Modification of Pre-formed Pyridine Rings: This classic approach often involves the oxidation of pyridine to pyridine-N-oxide, followed by a rearrangement reaction, typically using acetic anhydride, to yield the 2-pyridone after hydrolysis.[4][5] Another method is the diazotization of 2-aminopyridines followed by hydrolysis, though this can involve harsh conditions.[6]

  • Cyclization and Condensation Reactions: These methods build the ring from acyclic precursors. A well-known example is the Guareschi-Thorpe condensation, which uses a cyanoacetamide and a 1,3-diketone.[4]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient, combining three or more reactants in a single step to form the 2-pyridone core. These are prized for their operational simplicity and high atom economy, making them an attractive modern alternative.[6][7][8]

  • Transition-Metal Catalysis: Advanced methods utilize transition metals like rhodium, copper, cobalt, or iron to catalyze reactions such as C-H functionalization, cycloadditions, or cross-coupling to form the pyridone ring with high precision.[2][9][10]

Q2: My overall yield is consistently low. What general areas should I investigate first?

Low yield is a common frustration. Before undertaking extensive re-optimization, perform a systematic check of the fundamentals. This logical workflow can help pinpoint the issue quickly.

cluster_checks Initial Diagnostics start Low Yield Reported check_sm 1. Starting Material Integrity - Purity (NMR, LCMS) - Reagent activity (e.g., base, catalyst) - Solvent dryness start->check_sm Begin Troubleshooting check_conditions 2. Reaction Conditions - Inert atmosphere (N2/Ar)? - Temperature control accurate? - Reaction monitoring (TLC, LCMS) shows full conversion? check_sm->check_conditions Materials OK check_workup 3. Workup & Purification - Correct pH for extraction? - Emulsion formation? - Product decomposition on silica? check_conditions->check_workup Conditions OK end Issue is specific to reaction chemistry. Consult detailed guides below. check_workup->end Workup OK (Proceed to specific troubleshooting)

Caption: General troubleshooting workflow for low yield.

Q3: What is the lactam-lactim tautomerism in 2-pyridones, and why is it critical for reactivity?

The 2-pyridone core exists in a tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. In both solid and solution phases, the lactam form predominates.[4] This equilibrium is the root cause of one of the most common challenges in functionalizing 2-pyridones: regioselectivity. When performing reactions like alkylation or acylation, the nucleophilic attack can occur at the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation), leading to mixtures of products.[11][12] Understanding and controlling this reactivity is key to achieving high yields of the desired isomer.

Troubleshooting Guide: Low Yield & Side Reactions

This section provides targeted advice for specific synthetic routes and common problems.

Issue 1: Poor Conversion in Pyridine-N-Oxide Rearrangement

Q: I am attempting to synthesize 2-pyridone from pyridine-N-oxide with acetic anhydride, but my conversion is low and the reaction is messy. What's going wrong?

This is a classic reaction that is sensitive to specific conditions. The mechanism involves activation of the N-oxide by acetylation, followed by nucleophilic attack of acetate at the C2 position and subsequent elimination.[5]

  • Causality & Solution:

    • Moisture: Acetic anhydride is highly susceptible to hydrolysis. Ensure you are using a fresh, high-purity bottle and dry glassware. Water will quench the anhydride, halting the reaction.

    • Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to the formation of dark, polymeric side products. Maintain the recommended temperature profile, often involving initial cooling followed by gentle heating.

    • Incomplete Hydrolysis: The initial product is 2-acetoxypyridine. This must be fully hydrolyzed to the final 2-pyridone. Ensure the hydrolysis step (using water or a mild aqueous base) is allowed to proceed to completion.[5][13] Monitor this step by TLC or LCMS.

Issue 2: N-Alkylation vs. O-Alkylation—Controlling Regioselectivity

Q: I am trying to N-alkylate my 2-pyridone, but I'm getting a significant amount of the O-alkylated isomer. How can I improve N-selectivity?

This is arguably the most frequent challenge. The outcome of this competitive reaction is dictated by Hard-Soft Acid-Base (HSAB) theory and the reaction conditions, which influence the nucleophilicity of the nitrogen versus the oxygen atom of the ambident nucleophile.

  • Causality & Solution:

    • Solvent Choice: This is the most critical parameter.

      • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring N-alkylation .

      • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents solvate the cation of the base but leave the pyridone anion relatively "naked." The oxygen, being more electronegative, bears more negative charge density and is more nucleophilic, favoring O-alkylation .[12]

    • Base and Counter-ion: Strong bases like NaH will fully deprotonate the pyridone, creating a more reactive anion that often leads to more O-alkylation. Weaker bases like K₂CO₃ can be more selective. The nature of the counter-ion (e.g., K⁺ vs. Na⁺) can also influence the N/O ratio.

    • Micellar Catalysis: A modern and highly effective approach is to use a surfactant (e.g., Tween 20) in water. This creates a micellar system that enhances the solubility of organic starting materials while benefiting from the N-selective nature of a protic solvent, leading to excellent N-alkylation rates and selectivity.[11][14]

cluster_tautomer Tautomeric Equilibrium cluster_conditions Reaction Conditions cluster_products Products Tautomer 2-Pyridone (Lactam) (Major form) <=> 2-Hydroxypyridine (Lactim) Condition1 Polar Aprotic Solvent (DMF, THF) 'Naked' Anion Condition2 Polar Protic / Micellar (EtOH, H2O/Tween) H-Bonding at Oxygen Product_O O-Alkylation (Major) Condition1->Product_O Product_N N-Alkylation (Major) Condition2->Product_N

Sources

Optimization

Technical Support Center: Methoxy Ketone Stability in Organic Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the stability issues frequently encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the stability issues frequently encountered when working with methoxy ketones. Methoxy ketones, particularly α-methoxy ketones, are valuable synthetic intermediates, but their unique electronic nature presents challenges that can lead to low yields, side reactions, and reproducibility issues.

This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover foundational knowledge and a Troubleshooting Guide organized by common reaction types for targeted problem-solving.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental chemical principles governing the stability of methoxy ketones.

Q1: What makes α-methoxy ketones susceptible to degradation?

A1: The primary source of instability in α-methoxy ketones arises from the electron-withdrawing inductive effect of the methoxy group. This effect increases the acidity of the α-protons, making the ketone prone to enolization under both acidic and basic conditions.[1][2][3] Furthermore, the oxygen atom of the methoxy group can be protonated or coordinate to Lewis acids, creating a good leaving group and facilitating cleavage or rearrangement pathways, especially under acidic conditions.[4][5]

Q2: What are the most common degradation pathways for α-methoxy ketones?

A2: The two most prevalent degradation pathways are:

  • Acid-Catalyzed Cleavage: In the presence of strong Brønsted or Lewis acids, the methoxy group can be eliminated. The reaction is often initiated by protonation of either the carbonyl or the methoxy oxygen, followed by elimination to form an enol ether or subsequent reaction with a nucleophile.[4][6]

  • Base-Catalyzed Enolization and Side Reactions: Strong bases can readily deprotonate the α-carbon, forming an enolate.[2][3] While useful for desired reactions, this enolate can also participate in undesired side reactions like self-condensation, epimerization if a chiral center is present, or reaction with other electrophiles in the mixture.[7][8]

Below is a diagram illustrating these primary degradation routes.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ac0 α-Methoxy Ketone ac1 Protonation / Lewis Acid Coordination ac0->ac1 ac2 Activated Intermediate ac1->ac2 ac3 Cleavage / Rearrangement ac2->ac3 ac4 Degradation Products (e.g., α-hydroxy ketone, enone) ac3->ac4 bc0 α-Methoxy Ketone bc1 Deprotonation (Base) bc0->bc1 bc2 Enolate Intermediate bc1->bc2 bc3 Undesired Side Reactions (e.g., Condensation, Epimerization) bc2->bc3 bc4 Side Products bc3->bc4

Caption: Primary degradation pathways for α-methoxy ketones.

Q3: What are the best practices for storing and handling methoxy ketones?

A3: To ensure long-term stability:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[9]

  • Purity: Ensure the compound is free from acidic or basic impurities from its synthesis. If necessary, purify by chromatography on neutral silica or alumina, or by distillation.

  • Handling: When weighing and transferring, minimize exposure to atmospheric moisture and air. Use anhydrous solvents and reagents in subsequent reactions whenever possible.

Part 2: Troubleshooting Guide - Reaction-Specific Issues

This section provides targeted Q&A troubleshooting for common synthetic transformations involving methoxy ketones.

Section 2.1: Nucleophilic Additions (e.g., Grignard & Organolithium Reactions)

Q: I'm attempting a Grignard reaction with an α-methoxy ketone, but I'm getting low yields of the desired tertiary alcohol and recovering starting material. What's going wrong?

A: This is a classic problem. The primary culprit is often the Grignard reagent acting as a base rather than a nucleophile.[7] The acidic α-proton of the methoxy ketone is abstracted, forming a magnesium enolate and quenching the Grignard reagent. You recover the starting ketone after acidic workup.

Troubleshooting Steps & Solutions:

  • Chelation Control with Additives: The most effective solution is to add a Lewis acid that can chelate to both the carbonyl and methoxy oxygens, enhancing the electrophilicity of the carbonyl carbon and preventing enolization.

    • Cerium (III) Chloride (CeCl₃): This is the reagent of choice for this problem, often used in what is known as the Luche reaction conditions.[10][11][12] CeCl₃ is a mild Lewis acid that activates the ketone towards nucleophilic attack while suppressing enolate formation.[12]

    • Other Lewis Acids: Zinc(II) salts can also be effective.[13][14]

  • Choice of Nucleophile: Organolithium reagents are sometimes more effective than Grignard reagents in these additions when CeCl₃ is used.[12]

  • Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic pathway of nucleophilic addition over the thermodynamically favored deprotonation.

Experimental Protocol: CeCl₃-Mediated Grignard Addition

  • Anhydrous CeCl₃ Preparation: Dry CeCl₃·7H₂O at 140 °C under high vacuum for several hours until a fine, free-flowing powder is obtained.[12] Store under an inert atmosphere.

  • Reaction Setup: To a flame-dried flask under argon, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF. Stir vigorously for 2-3 hours at room temperature to create a fine slurry.

  • Substrate Addition: Cool the slurry to -78 °C (dry ice/acetone bath). Add a solution of the α-methoxy ketone (1.0 equivalent) in anhydrous THF dropwise. Stir for 30-60 minutes.

  • Nucleophile Addition: Add the Grignard reagent (1.1-1.5 equivalents) dropwise at -78 °C.

  • Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C before warming to room temperature.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by column chromatography.

G cluster_path start Low Yield in Grignard Reaction q1 Is starting material recovered? start->q1 p1 Primary Cause: Enolization by Grignard Reagent q1->p1 Yes q2 Other side products observed? q1->q2 No sol1 Solution: Use CeCl₃ Additive p1->sol1 sol2 Solution: Run at low temp (-78 °C) sol1->sol2 p2 Side Cause: Slow reaction kinetics p3 Possible decomposition under reaction/workup conditions q2->p3 Yes sol3 Solution: Check pH of workup, use buffered quench (e.g., sat. NH₄Cl) p3->sol3

Caption: Troubleshooting workflow for Grignard reactions.

Section 2.2: Reduction Reactions

Q: I'm trying to reduce an α-methoxy ketone to the corresponding alcohol with NaBH₄, but the reaction is sluggish and gives a mixture of products. Why?

A: Standard hydride reagents like sodium borohydride (NaBH₄) can be slow and unselective with α-methoxy ketones. The methoxy group can coordinate with the sodium ion, but the effect is weak. The main issue is often competing pathways or incomplete reaction. For stereoselective reductions, chelation control is paramount.

Troubleshooting Steps & Solutions:

  • Use a Chelating Reducing System: For high diastereoselectivity (to form the syn-diol product), a system that can form a rigid six-membered chelate transition state is required.

    • NaBH₄ with CeCl₃ (Luche Reduction): This system is highly effective for the 1,2-reduction of enones and works well here to activate the carbonyl without affecting other functional groups.[12][15]

    • Et₃SiH and SnCl₄: This combination is reported to be highly selective for producing syn-1,3-diols from β-alkoxy ketones and can be adapted for α-methoxy systems, proceeding through a cyclic oxocarbenium ion intermediate.[16]

  • Consider Directed Reductions: If a specific stereoisomer is desired, consider using more specialized reducing agents known for substrate-directed reductions.

Reagent/SystemTypical ConditionsSelectivityNotes
NaBH₄ / MeOH 0 °C to RTModerate to LowOften slow and can lead to mixtures.
LiAlH₄ / THF -78 °C to 0 °CHigh, but less selectiveVery powerful, may reduce other functional groups.
NaBH₄ / CeCl₃·7H₂O 0 °C, MethanolHigh (Chelation)Excellent for clean conversion to the alcohol.[12][15]
Et₃SiH / SnCl₄ -78 °C, CH₂Cl₂Very High (syn)Proceeds via a cyclic intermediate.[16]

Table 1: Comparison of Reducing Agents for α-Methoxy Ketones.

Section 2.3: Reactions Under Acidic or Basic Conditions

Q: My α-methoxy ketone decomposes when I try to perform a reaction in the presence of a strong acid catalyst (e.g., p-TsOH). What are my options?

A: Strong acids readily promote the cleavage of the methoxy group.[4][5] The key is to either avoid acidic conditions entirely or use milder, sterically hindered, or non-coordinating acids if catalysis is required.

Troubleshooting Steps & Solutions:

  • Use Milder Lewis Acids: If a Lewis acid is required, choose one less prone to promoting cleavage. Cerium[10][11][17], Zinc, or Scandium-based catalysts can be effective alternatives to harsh acids like AlCl₃ or TiCl₄.

  • Switch to Basic/Neutral Conditions: If the desired transformation allows, redesign the synthetic step to proceed under neutral or basic conditions where the primary instability is enolization, which can be easier to manage.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to use a different protecting group for the hydroxyl that is more stable to the required reaction conditions.

Q: I'm running a base-catalyzed reaction (e.g., an aldol or condensation), and I'm getting a complex mixture of products instead of my desired compound. What is happening?

A: The high acidity of the α-proton means that under basic conditions, enolate formation is rapid.[2][3][18][19] A complex product mixture suggests that multiple competing pathways are occurring, such as:

  • Kinetic vs. Thermodynamic Enolization: If there are other acidic protons, a mixture of enolates could be forming.[8]

  • Self-Condensation: The enolate formed can react with another molecule of the starting ketone.

  • Decomposition: The enolate may be unstable and undergo fragmentation or rearrangement.

Troubleshooting Steps & Solutions:

  • Use a Non-Nucleophilic, Hindered Base: To ensure clean and rapid enolate formation, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).

  • Control Temperature: Form the enolate at low temperatures (e.g., -78 °C) to generate the kinetic enolate cleanly.[8] Once formed, the subsequent reaction with the electrophile can be carried out at the optimal temperature for the desired transformation.

  • Inverse Addition: Add the ketone solution slowly to the base solution (inverse addition) to prevent a high concentration of the ketone in the presence of the enolate, which minimizes self-condensation.

References

  • Cortés, I., Bracca, A. B. J., & Kaufman, T. S. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180279. [Link]

  • Cortés, I., Bracca, A. B. J., & Kaufman, T. S. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. PubMed, 29892459. [Link]

  • Cortés, I., Bracca, A. B. J., & Kaufman, T. S. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. CORE. [Link]

  • Wikipedia contributors. (2023). Cerium(III) chloride. Wikipedia. [Link]

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  • Shu, R., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Singh, A. K., et al. (2008). Oxidation of ketones by cerium(IV) in presence of iridium(III) chloride. ResearchGate. [Link]

  • Boto, A., et al. (2004). Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. ACS Publications. [Link]

  • Maklad, R. M., et al. (2025). Methoxybenzene as leaving group in acidic conditions. ResearchGate. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. [Link]

  • Various Authors. (2016). Selective reduction of alpha, beta unsaturated aliphatic ketone? ResearchGate. [Link]

  • Scheidt, K. A., & Bannister, T. D. (2004). Highly selective reduction of acyclic beta-alkoxy ketones to protected syn-1,3-diols. Organic Letters, 6(18), 3143-5. [Link]

  • Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]

  • Stanton, G. R., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH. [Link]

  • Guttroff, C., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC - NIH. [Link]

  • University of Calgary. Felkin-Ahn and Cram Chelate Models. University of Calgary. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH. [Link]

  • Ellefsen, K. L., et al. (2025). Recently abused β-keto derivatives of 3,4- methylenedioxyphenylalkylamines: A review of their metabolisms and toxicological analysis. ResearchGate. [Link]

  • Minnaard, A. J. (2014). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS. [Link]

  • Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Semantic Scholar. [Link]

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  • University of British Columbia. (1975). General acid and general base catalysis of the enolization of acetone. an extensive study. UBC Library Open Collections. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. [Link]

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  • Yeast Metabolome Database. Synthesis and degradation of ketone bodies. Yeast Metabolome Database. [Link]

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyridine Synthesis

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of pyridine and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of pyridine and its derivatives. Pyridine is a cornerstone heterocyclic motif in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its synthesis is not without challenges, ranging from low yields to complex purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Section 1: Low Yields and Reaction Inefficiency

Low product yield is one of the most frequent obstacles in pyridine synthesis. The root cause often depends on the specific synthetic route being employed. Below, we address common issues associated with popular named reactions for pyridine synthesis.

FAQ 1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: The Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, is a foundational method for preparing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to pyridines.[3][4] Low yields are a common complaint and can typically be traced back to three primary areas: suboptimal reaction conditions, incomplete oxidation of the DHP intermediate, or competing side reactions.[5]

  • Causality of Inefficient Reaction Conditions: The classic Hantzsch protocol, often involving reflux in ethanol, can be slow and inefficient, leading to thermal degradation of starting materials or intermediates.[5] Modern enhancements focus on accelerating the key condensation steps—the Knoevenagel condensation and enamine formation—while minimizing side pathways.[3][6]

  • Troubleshooting Strategies:

    • Catalysis and Energy Sources: Consider moving beyond simple thermal conditions. The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been reported to boost yields to as high as 96%.[5][7] Microwave-assisted synthesis is another powerful technique that can dramatically shorten reaction times from hours to minutes and improve yields (82-94%).[7]

    • Solvent Choice: Solvent-free conditions, for instance, using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C), can also lead to high yields (up to 95%) and simplify product workup.[5] For a greener approach, glycerol can serve as an effective solvent.[6]

  • The Critical Oxidation Step: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine.[4] Incomplete aromatization of this intermediate is a frequent cause of low final product yield. While classical oxidants like CrO₃, KMnO₄, and nitric acid are effective, they are harsh and can lead to side products and difficult purifications.[4][7]

    • Optimization: Ensure you are using the correct stoichiometry of your chosen oxidant. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete consumption of the DHP intermediate.[5] Milder and more efficient modern methods include using iodine in refluxing methanol or employing photochemical conditions.[4][5]

  • Minimizing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[4] For unsymmetrical pyridines, the order of reagent addition is critical. An incorrect sequence can favor the formation of undesired intermediates.

    • Procedural Control: To improve selectivity, it is often beneficial to pre-form key intermediates. For example, first, react the aldehyde with one equivalent of the β-ketoester to form the Knoevenagel adduct. Separately, form the enamine from the second equivalent of the β-ketoester and ammonia. Then, combine these two intermediates for the final Michael addition and cyclization steps.[3][5]

Workflow for Troubleshooting Low Yield in Hantzsch Synthesis

G start Low Yield in Hantzsch Synthesis check_conditions 1. Analyze Reaction Conditions start->check_conditions solution_catalyst Optimize Catalyst & Energy (e.g., PTSA, Microwave, Ultrasound) check_conditions->solution_catalyst check_oxidation 2. Verify Oxidation Step solution_oxidant Select Milder Oxidant (e.g., Iodine, Photochemical) check_oxidation->solution_oxidant check_side_reactions 3. Investigate Side Reactions solution_reagents Control Reagent Addition Order (Pre-form intermediates) check_side_reactions->solution_reagents solution_catalyst->check_oxidation solution_oxidant->check_side_reactions solution_reagents->reagents_edge end Improved Yield reagents_edge->end

Caption: A decision-making workflow for diagnosing and resolving low-yield issues in the Hantzsch pyridine synthesis.

FAQ 2: How can I improve the regioselectivity and minimize byproducts in my Bohlmann-Rahtz or Kröhnke pyridine synthesis?

Answer: Both the Bohlmann-Rahtz and Kröhnke syntheses are powerful methods for creating substituted pyridines, but they have their own characteristic challenges.

  • Bohlmann-Rahtz Synthesis: This method involves the condensation of an enamine with an ethynylketone. A primary challenge is the high temperature often required for the final cyclodehydration step, which can lead to the decomposition of acid-sensitive starting materials.[5][8]

    • Troubleshooting: If you observe decomposition, consider using a milder acid catalyst for the cyclodehydration or explore alternative synthetic routes if your substrates are particularly labile. Monitoring the reaction closely to avoid unnecessarily long heating times is also critical.

  • Kröhnke Pyridine Synthesis: This versatile reaction uses an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[9] It is known for its high atom economy and generally clean reactions since the byproducts are typically just water and pyridine.[9] However, side reactions can occur.

    • Mechanism & Potential Pitfalls: The reaction proceeds via a pyridinium ylide intermediate that undergoes a Michael addition to the unsaturated carbonyl compound.[10][11] The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia.[11] Issues can arise if the ylide reacts in an unintended manner or if the 1,5-dicarbonyl intermediate undergoes an alternative cyclization.

    • Troubleshooting: Ensure the purity of your α,β-unsaturated carbonyl compound, as impurities can lead to unexpected products. Carefully control the reaction temperature; running the reaction at a lower or higher temperature might favor the desired pathway over competing ones.[7] In some cases, a stepwise addition of reagents can prevent the formation of side products.[7]

Mechanism of the Kröhnke Pyridine Synthesis

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization ketone α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide (Nucleophile) ketone->ylide -H+ (Base) enone α,β-Unsaturated Carbonyl dicarbonyl 1,5-Dicarbonyl Intermediate enone->dicarbonyl Conjugate Addition dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH₃ pyridine Substituted Pyridine (Final Product) dihydropyridine->pyridine - H₂O (Dehydration)

Caption: The three key mechanistic stages of the Kröhnke pyridine synthesis.

Section 2: Purification and Isolation Challenges

Even with a high-yielding reaction, isolating the final product can be a significant hurdle. Pyridines, being basic and often polar, present unique purification challenges.

FAQ 3: My pyridine sample contains water. What is the most effective method to dry it?

Answer: This is a very common and critical issue. Pyridine is highly hygroscopic and readily absorbs moisture from the air.[12] Furthermore, it forms a minimum-boiling azeotrope with water (boiling at ~94°C), which means simple distillation is ineffective for complete water removal.[12] A multi-step approach is required for obtaining truly anhydrous pyridine.

  • Causality: The nitrogen lone pair in pyridine forms strong hydrogen bonds with water, leading to its hygroscopic nature and the formation of the azeotrope. Standard drying agents may not be sufficient to break this association completely.

Drying Stage Reagent Procedure Rationale
Pre-drying Solid KOH or NaOH pelletsStir pyridine with pellets (10-20 g/L) for several hours, then decant.Removes the bulk of the water content.[12]
Final Drying Calcium Hydride (CaH₂)Add CaH₂ (5-10 g/L) to the pre-dried pyridine and reflux for a few hours.[12]CaH₂ reacts irreversibly with residual water to form Ca(OH)₂ and H₂ gas.[12]
Distillation N/ADistill the pyridine from the CaH₂ under an inert atmosphere.Separates the anhydrous pyridine from the solid drying agent and any non-volatile impurities.

Protocol: Rigorous Drying and Distillation of Pyridine

  • Pre-drying: In a flask, add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to the pyridine. Stopper the flask and let it stand for at least 24 hours, with occasional swirling.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

  • Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the setup is vented and not sealed.[12]

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂). Reflux the mixture for at least 2-4 hours to ensure complete reaction with any remaining water.[12]

  • Distillation: Arrange the apparatus for distillation. Discard the first few milliliters of distillate (the forerun) and then collect the fraction boiling at the correct temperature (~115°C at atmospheric pressure) in a dry receiver under an inert atmosphere (e.g., nitrogen or argon).

FAQ 4: I'm observing significant peak tailing during the chromatographic purification of my pyridine derivative. What causes this and how can I fix it?

Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridines, especially on standard silica gel columns.[13]

  • Causality: The primary cause is the interaction between the basic lone pair on the pyridine's nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[13] This strong, non-ideal interaction creates a secondary retention mechanism, causing the peak to tail. Other causes can include column overload or physical issues with the column packing.[13]

  • Troubleshooting Strategies:

    • Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to the mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.1-1% is typically used. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine compound and resulting in a more symmetrical peak shape.[13]

    • Mobile Phase pH Adjustment (for HPLC): In reverse-phase HPLC, lowering the mobile phase pH (e.g., to 2.5-3.0 with a buffer) can protonate the silanol groups, minimizing their interaction with the analyte.[13] Conversely, at a high pH (>8), the pyridine is neutral, which can also lead to good peak shape, but this requires a pH-stable column as traditional silica will dissolve.[13]

    • Switching the Stationary Phase: If mobile phase additives are not effective or compatible with your molecule, consider using a different stationary phase. Options include:

      • End-capped silica: Where most of the residual silanol groups have been chemically deactivated.

      • Alumina (basic or neutral): Can be a good alternative for purifying basic compounds.

      • Polymer-based columns: These are more robust to a wider pH range.[13]

Section 3: Catalyst-Related Issues

In many modern pyridine syntheses, catalysts play a pivotal role. Their health and activity are paramount to a successful reaction.

FAQ 5: My catalytic reaction has stopped or slowed down prematurely. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is the loss of catalytic activity over time and is a significant problem in heterogeneous and homogeneous catalysis.[14] The deactivation mechanism can be chemical (poisoning) or physical (coking, fouling).[14][15]

  • Poisoning: This occurs when a substance binds strongly to the active sites of the catalyst, more strongly than the reactants, rendering them inactive.[14] For many metal catalysts (e.g., Pd, Ni, Fe), common poisons include sulfur-containing compounds, and sometimes strongly coordinating nitrogen atoms in substrates themselves can act as inhibitors or poisons.[14][16]

    • Troubleshooting: Ensure the highest purity of all starting materials, solvents, and gases. Pre-treating reagents to remove potential poisons (e.g., by passing a gas through a scrubbing agent) can be beneficial.

  • Coking/Fouling: This is the physical deposition of carbonaceous material or polymeric residues onto the catalyst surface, blocking pores and active sites.[14] This is more common in high-temperature gas-phase reactions but can occur in liquid-phase synthesis with substrate or product polymerization.

    • Troubleshooting: Lowering the reaction temperature or reducing reactant concentrations can sometimes mitigate the rate of coke formation.

  • Ligand or Catalyst Modification: In some specific catalytic systems, the catalyst itself can undergo an unintended reaction that leads to an inactive species. For example, in certain iron-catalyzed C-H borylation reactions, the formation of an inactive "flyover-dimer" complex was identified as a deactivation pathway.[15] In other cases, the pyridine ligand itself can be modified, leading to catalyst deactivation.[15]

    • Troubleshooting: This often requires a deeper mechanistic understanding of the specific catalytic cycle. Modifying the ligand structure (e.g., by adding blocking groups) can sometimes prevent these deactivation pathways.[15] If deactivation is suspected, analyzing the reaction mixture for inactive catalyst species can provide crucial insights.

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. BenchChem.
  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science.
  • Kröhnke pyridine synthesis. Wikipedia.
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  • troubleshooting low yields in the Hantzsch dihydropyridine synthesis. BenchChem.
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  • Pyridine. Wikipedia.
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  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers (RSC Publishing).
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  • Safety Issues with Pyridine Ring Construction. Wordpress.
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  • Boger pyridine synthesis. Wikipedia.
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Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-1-pyridin-2-ylethanone

Last Updated: January 12, 2026 Introduction Welcome to the technical support center for the scale-up synthesis of 2-Methoxy-1-pyridin-2-ylethanone. This molecule is a key intermediate in various pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 2-Methoxy-1-pyridin-2-ylethanone. This molecule is a key intermediate in various pharmaceutical and agrochemical research and development programs. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces a unique set of challenges, including reaction control, impurity management, and process safety.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into a robust synthetic route, offering detailed troubleshooting guides and frequently asked questions to navigate the complexities of scale-up. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions during your process development.

Recommended Scale-Up Synthetic Route

For the large-scale production of 2-Methoxy-1-pyridin-2-ylethanone, a two-step process starting from commercially available 2-cyanopyridine is recommended. This route is favored due to its use of cost-effective starting materials, convergent nature, and manageable reaction conditions. The key transformation is a Grignard reaction, a powerful tool for C-C bond formation.[1][2][3]

The overall transformation is as follows:

Synthetic_Route 2-Cyanopyridine 2-Cyanopyridine Grignard_Formation Step 1: Grignard Formation (MeMgCl or MeMgBr) 2-Cyanopyridine->Grignard_Formation Acylation Step 2: Acylation & Hydrolysis 2-Cyanopyridine->Acylation Reacts with Grignard Methoxyacetyl_chloride Methoxyacetyl_chloride Intermediate_Imine Intermediate Imine Salt Acylation->Intermediate_Imine Nucleophilic Addition Product 2-Methoxy-1-pyridin-2-ylethanone Intermediate_Imine->Product Aqueous Workup (Hydrolysis)

Caption: Recommended two-step synthetic pathway.
Detailed Step-by-Step Protocol

Step 1: Grignard Reaction with 2-Cyanopyridine

This procedure details the reaction of methylmagnesium bromide with 2-cyanopyridine to form an intermediate imine, which is then hydrolyzed.

  • Vessel Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly flame-dried under a vacuum and subsequently purged with inert gas (Nitrogen or Argon). Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Charging: Charge the reactor with anhydrous Tetrahydrofuran (THF).

  • Grignard Addition: Cool the THF to 0-5 °C. Slowly add a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether) (1.1 equivalents) to the THF, maintaining the internal temperature below 10 °C.

  • Substrate Addition: Prepare a solution of 2-cyanopyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. A mild exotherm is expected.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until consumption of the starting material is complete.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the intermediate imine. Caution: This is an exothermic process, and gas evolution (methane) will occur. Ensure adequate cooling and headspace.

  • Work-up: Once the quench is complete, allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the scale-up of this synthesis.

Question 1: The Grignard reaction fails to initiate or proceeds with very low conversion. What are the likely causes and solutions?

Answer:

Failure of a Grignard reaction is a common issue, almost always related to the presence of moisture or other protic sources, or passivation of the magnesium surface if you are preparing the reagent in-situ.[5][6][7]

Potential Causes & Solutions:

  • Presence of Water: Grignard reagents are potent bases and are rapidly quenched by water.[5][8]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents (THF, diethyl ether) with low water content (<50 ppm). Dry the 2-cyanopyridine starting material if necessary.

  • Poor Quality Magnesium (for in-situ preparation): The surface of magnesium turnings can oxidize, forming a passive MgO layer that prevents the reaction.

    • Solution: Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by crushing them in a mortar and pestle (under inert atmosphere) to expose fresh surfaces, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[7][9]

  • Inhibitors in Starting Materials: The 2-cyanopyridine or solvent may contain impurities that inhibit the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the 2-cyanopyridine by distillation.

Troubleshooting_Grignard Start Grignard Reaction Failure Check_Moisture Check for Moisture? (Solvents, Glassware, Reagents) Start->Check_Moisture Moisture_Yes Moisture Present Check_Moisture->Moisture_Yes Moisture_No No Obvious Moisture Check_Moisture->Moisture_No Check_Mg In-situ Prep? Check Mg Quality Mg_Dull Mg Surface Dull/Oxidized Check_Mg->Mg_Dull Mg_Shiny Mg is Shiny Check_Mg->Mg_Shiny Check_Purity Check Reagent Purity Sol_Purify Purify Starting Materials (e.g., Distillation) Check_Purity->Sol_Purify Solution Sol_Dry Rigorously Dry All Components Use Anhydrous Solvents Moisture_Yes->Sol_Dry Solution Moisture_No->Check_Mg Sol_Activate Activate Mg: - Iodine Crystal - 1,2-Dibromoethane - Mechanical Grinding Mg_Dull->Sol_Activate Solution Mg_Shiny->Check_Purity

Caption: Decision tree for troubleshooting Grignard reaction failures.
Question 2: During the Grignard addition to 2-cyanopyridine, a significant amount of a dimeric by-product (a tertiary alcohol) is formed, reducing the yield of the desired ketone. How can this be prevented?

Answer:

This is a classic problem in the synthesis of ketones from nitriles using organometallic reagents.[1] The ketone product is formed after the hydrolysis of an intermediate imine. If the ketone is formed in the presence of unreacted Grignard reagent, it will react further to form a tertiary alcohol.[2]

Potential Causes & Solutions:

  • Premature Hydrolysis: Trace water in the reaction mixture can hydrolyze the imine intermediate to the ketone before all the Grignard reagent is consumed or quenched.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. The aqueous workup should only be performed after the initial reaction is complete.[5]

  • Incorrect Reaction Stoichiometry: Using a large excess of the Grignard reagent increases the likelihood of a second addition.

    • Solution: Titrate the Grignard reagent before use to determine its exact concentration and use only a slight excess (e.g., 1.05-1.1 equivalents).[5]

  • Localized "Hot Spots" During Quench: Adding the quenching solution too quickly can create localized areas where the imine is hydrolyzed while active Grignard reagent is still present.

    • Solution: Perform a slow, controlled "inverse quench" by adding the reaction mixture to the cold quenching solution. This ensures that the Grignard reagent is destroyed instantly upon contact with the aqueous phase, preventing it from reacting with the newly formed ketone.

ParameterStandard ProcedureOptimized for Scale-UpRationale
Grignard eq. 1.2 - 1.51.05 - 1.1Minimizes risk of double addition.[5]
Quench Method Add water to rxnAdd rxn to cold aq. NH₄ClEnsures immediate destruction of excess Grignard.
Temperature 0 °C to RT-10 °C to 0 °CBetter control over exotherm and side reactions.
Question 3: The work-up is complicated by the formation of emulsions and magnesium salt precipitates, making phase separation difficult. How can this be improved on a larger scale?

Answer:

Emulsion and salt precipitation are common challenges during the work-up of large-scale Grignard reactions. The basic nature of the product and the formation of magnesium hydroxides contribute to this issue.

Potential Causes & Solutions:

  • Formation of Mg(OH)₂: Quenching with water alone can lead to the formation of gelatinous magnesium hydroxide.

    • Solution: Use a buffered acidic quench like saturated aqueous ammonium chloride (NH₄Cl). The mild acidity helps to keep the magnesium salts soluble as [Mg(OH)(H₂O)ₓ]⁺ species, which are easier to handle than Mg(OH)₂.

  • Insufficient Solvent: On a larger scale, the volume of solvent may be insufficient to keep all salts dissolved.

    • Solution: Dilute the reaction mixture with an appropriate co-solvent like methyl tert-butyl ether (MTBE) or toluene before or after the quench. These solvents often have better phase separation characteristics than THF.

  • pH of Aqueous Layer: The pH of the aqueous layer can influence the solubility of the product and by-products.

    • Solution: After the initial quench, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the pyridine product is in its free base form, maximizing its partitioning into the organic layer. Avoid strongly acidic conditions which would protonate the pyridine nitrogen, making it water-soluble.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the Grignard reaction scale-up?

  • Temperature: This is crucial during the addition of both the Grignard reagent and the 2-cyanopyridine solution to control the exotherm and minimize side reactions.

  • Addition Rate: A slow and controlled addition rate prevents localized high concentrations of reagents, which can lead to by-product formation.

  • Stirring Speed: Adequate agitation is necessary to ensure efficient heat transfer and homogenous mixing, especially in larger reactors where viscosity can be an issue.

  • Water Content: Rigorous monitoring and control of water in all raw materials and equipment are paramount for success.[5][8]

Q2: What analytical techniques are recommended for in-process controls (IPCs)?

  • HPLC/UPLC: For monitoring the consumption of 2-cyanopyridine and the formation of the desired product. A reversed-phase method with a C18 column is typically suitable.

  • GC-MS: Useful for identifying volatile impurities and by-products.

  • ¹H NMR: Can be used on crude reaction aliquots (after a mini-quench and work-up) to quickly assess conversion and check for major by-products.

  • Karl Fischer Titration: Essential for confirming the water content of solvents and starting materials before beginning the reaction.

Q3: Are there any specific safety considerations for this process at scale?

  • Grignard Reagents: These are pyrophoric, especially if the solvent evaporates. Handle them under an inert atmosphere at all times.

  • Quenching: The quench is highly exothermic and releases flammable gases (e.g., methane from methylmagnesium bromide). Ensure the reactor has adequate cooling capacity, sufficient headspace, and is properly vented. Perform the quench slowly.

  • Solvents: Diethyl ether is extremely flammable with a low boiling point and autoignition temperature.[8] Using higher boiling point ethers like THF or 2-MeTHF can improve safety.

Q4: Can other methylating agents be used instead of a Grignard reagent?

  • Yes, organolithium reagents like methyllithium can also be used.[3] They are generally more reactive than Grignard reagents, which can be both an advantage (faster reaction) and a disadvantage (more prone to side reactions). For process robustness and cost-effectiveness, Grignard reagents are often preferred in an industrial setting.

References

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  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (n.d.). Benchchem.
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Troubleshooting

Technical Support Center: Catalyst Selection for Pyridine Functionalization

Welcome to the Technical Support Center for Catalyst Selection in Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalys...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental issues encountered when modifying one of chemistry's most vital heterocycles.

The pyridine ring is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electronic properties make it a challenging substrate.[1][2] The electron-deficient nature of the ring and the strong coordinating ability of the lone pair on the nitrogen atom create unique hurdles in achieving high yield and regioselectivity.[1][2] This guide provides field-proven insights and practical solutions to these challenges.

Frequently Asked Questions (FAQs)
Q1: Why is pyridine functionalization inherently more challenging than the functionalization of benzene?

A1: The primary challenges stem from the electronic nature of the pyridine ring.[2][3]

  • Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[4] While this deactivation makes the ring susceptible to nucleophilic and radical attack, harsh conditions are often required for electrophilic substitutions, which typically occur at the C3 position.[5]

  • Catalyst Inhibition: The nitrogen atom's lone pair of electrons readily coordinates with transition metal catalysts.[6][7] This strong coordination can saturate the metal's coordination sphere, leading to catalyst inhibition or complete deactivation, a phenomenon often referred to as catalyst poisoning.[4][8] This prevents the catalyst from participating in the desired catalytic cycle.

Q2: What are the primary factors to consider when selecting a catalyst system (metal, ligand, additives) for a specific pyridine functionalization?

A2: A successful reaction depends on a synergistic choice of catalyst components tailored to the desired transformation:

  • Target Position (Regioselectivity): The desired position of functionalization (C2, C3, or C4) is the most critical factor.

    • C2/C4-Functionalization: These positions are electronically favored for nucleophilic and radical attacks.[5] Minisci-type radical reactions and some transition-metal-catalyzed C-H activations are effective here.[3][9]

    • C3/C5-Functionalization: This is the preferred site for electrophilic attack but requires forcing conditions.[4][5] More sophisticated strategies involving directing groups or temporary dearomatization are often necessary for transition-metal-catalyzed C-H functionalization at this position.[10][11][12]

  • Reaction Type: The choice of metal is heavily influenced by the bond being formed (e.g., C-C, C-N, C-B).

    • Cross-Coupling (e.g., Suzuki, Heck): Palladium and Nickel are the workhorses.[6][13] Nickel is often preferred for less reactive C-Cl bonds due to its higher reactivity.[6]

    • C-H Borylation: Iridium and Cobalt catalysts are highly effective.[14][15][16]

    • Hydrogenation: Rhodium, Ruthenium, and Palladium catalysts are commonly used, often under high pressure.[7][17][18]

  • Ligand Choice: The ligand is not a passive component; it actively tunes the catalyst's reactivity, stability, and selectivity.[19][20]

    • Steric Bulk: Bulky ligands can prevent catalyst dimerization/deactivation and can influence regioselectivity by blocking certain sites on the pyridine ring.[21][22]

    • Electronic Properties: Electron-rich ligands can increase the rate of oxidative addition, a key step in many cross-coupling cycles.[6][23]

  • Additives/Co-catalysts: Sometimes, additives are crucial. For instance, Lewis acids can be used to temporarily bind to the pyridine nitrogen, preventing it from poisoning the primary catalyst and altering the ring's electronic properties.[8]

Q3: When should I choose a Palladium (Pd) vs. a Nickel (Ni) catalyst for a cross-coupling reaction?

A3: The choice between Palladium and Nickel often depends on a trade-off between cost, reactivity, and substrate scope.

  • Palladium (Pd): Pd catalysts are exceptionally versatile and well-studied, particularly with bulky, electron-rich phosphine ligands.[6][24] They are generally the first choice for coupling reactions involving aryl bromides and iodides. However, activating the stronger C-Cl bond on a pyridine ring can be challenging and often requires highly active, specialized ligand systems.[6]

  • Nickel (Ni): Ni catalysts are more cost-effective and are often more reactive towards challenging substrates, including aryl chlorides and other less reactive electrophiles.[6] The downside is that Ni catalysis can sometimes be more sensitive to air and moisture, and the mechanisms can be more complex. A directive Ni catalyst has been developed that can even override the natural C2/C4 electronic bias to achieve C3 alkenylation.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My C-H activation/cross-coupling reaction is not working. I'm recovering my starting material. What's the likely cause and how can I fix it?

A: This is a classic problem in pyridine chemistry, most often pointing to catalyst deactivation by the nitrogen lone pair.

  • Potential Cause: The pyridine nitrogen is acting as a strong ligand and coordinating to your transition metal catalyst, effectively poisoning it and shutting down the catalytic cycle.[4][7] This is especially problematic with standard Pd(II) sources like Pd(OAc)₂.

  • Troubleshooting Steps & Solutions:

    • Use a Pyridine N-oxide: One of the most effective strategies is to first oxidize your pyridine substrate to the corresponding N-oxide. This modification "protects" the nitrogen lone pair, preventing it from coordinating to the catalyst.[4][5] The N-oxide group also activates the C2 and C4 positions for functionalization. The oxygen can be easily removed in a subsequent step to regenerate the pyridine.

    • Employ a Lewis Acid Additive: A strong Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) can be added to the reaction. The Lewis acid will coordinate with the pyridine nitrogen, leaving the transition metal catalyst free to perform the desired C-H activation or cross-coupling.[8]

    • Switch to a More Robust Precatalyst: Instead of simple Pd(II) salts, use modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI™ catalysts).[25] These are designed for the efficient generation of the active LPd(0) species, which can be less susceptible to immediate poisoning and can enter the catalytic cycle more rapidly.[25]

    • Increase Ligand-to-Metal Ratio: For some systems, particularly those using Pd(II) sources, adding an extra equivalent of your phosphine ligand can help stabilize the active catalytic species and improve performance.[25] The use of phosphine ligands can be crucial for dissociating palladium dimers into the active monomeric species.[23]

Issue 2: Poor Regioselectivity — A Mixture of Isomers

Q: My reaction produces a mixture of C2 and C4-functionalized products, but I need only one isomer. How can I control the regioselectivity?

A: Achieving high regioselectivity is a central challenge and requires overriding the ring's inherent reactivity patterns. This is typically controlled by sterics and directing groups.

  • Potential Cause: The C2 and C4 positions are often electronically similar in their susceptibility to attack, especially in radical reactions (e.g., Minisci) or certain metal-catalyzed processes.[9] Without a controlling element, mixtures are common.

  • Troubleshooting Steps & Solutions:

    • Leverage Steric Hindrance: This is the most direct approach.

      • To favor C4: If your pyridine is unsubstituted, introducing a sterically bulky substituent at the C2 position will physically block that site, directing the incoming group to the more accessible C4 position.[5] Similarly, using a bulkier catalyst ligand or coupling partner can disfavor attack at the more crowded C2 position.

      • To favor C2: Ensure the C6 position is unhindered. If you have a substituent at the C3 position, functionalization will often occur selectively at the less hindered C2 position.[23]

    • Employ a Directing Group (DG): For C-H activation, installing a directing group is a powerful strategy to achieve selectivity that goes against the natural electronic bias.[1][23] A DG at the C2 position (e.g., an amide) will direct metallation and subsequent functionalization to the C3 position.[4] A DG at C3 can direct to C2 or C4. The choice of metal is critical here, as different metals respond to directing groups differently.

    • Modify Reaction Conditions: Ligand choice is paramount. Changing from a small ligand (e.g., PPh₃) to a very bulky one (e.g., XPhos, RuPhos) can dramatically alter the steric environment around the metal center and switch the regiochemical outcome.[4]

    • Use a Temporary Dearomatization Strategy: For challenging meta-functionalization (C3), advanced methods involve temporarily dearomatizing the pyridine ring.[1][11][12] This makes the ring electron-rich and shifts the site of reactivity, allowing for selective C3-functionalization before a final rearomatization step.[11][12]

Issue 3: Catalyst Deactivation During Hydrogenation

Q: My pyridine hydrogenation reaction starts but then stalls, leaving significant amounts of unreacted starting material. What is causing this deactivation?

A: In addition to simple nitrogen coordination, the catalyst can be deactivated by forming highly stable, off-cycle complexes with the pyridine substrate or intermediates.

  • Potential Cause: Under catalytic conditions, especially with metals like Molybdenum or Iron, the catalyst can perform an unintended C-H activation at the C2 position of the pyridine ring.[17][26] This can form a very stable metallacyclic complex that does not proceed further in the hydrogenation cycle, effectively removing the catalyst from the reaction.[17][27]

  • Troubleshooting Steps & Solutions:

    • Convert to a Pyridinium Salt: Protonating or alkylating the pyridine nitrogen to form a pyridinium salt is a highly effective strategy.[7] This prevents the nitrogen from binding to the metal center and poisoning the catalyst. The resulting positively charged ring is also much more activated towards reduction.

    • Change the Catalyst System: If one metal is prone to forming stable deactivation complexes, switching to another may solve the problem. Rhodium and Ruthenium catalysts, often supported on carbon, are frequently used for pyridine hydrogenation and may be less susceptible to this specific deactivation pathway than other metals.[7][18]

    • Optimize Reaction Conditions: Hydrogenation reactions are sensitive to pressure and temperature. Increasing the hydrogen pressure can sometimes favor the desired hydrogenation pathway over the C-H activation deactivation route. However, these conditions must be approached with caution and appropriate high-pressure equipment.[7]

Data & Protocols
Table 1: Comparative Guide for Catalyst Selection in Pyridine Functionalization
Functionalization TypeTarget PositionRecommended Catalyst SystemKey Considerations & Causality
Suzuki-Miyaura Coupling C2, C3, C4 (on halo-pyridines)Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands promote the formation of the active L-Pd(0) species, accelerate oxidative addition, and prevent catalyst deactivation.[23][25]
C-H Arylation C2 (DG at N or C3)Pd(OAc)₂ with ligands like P(o-tol)₃ or specialized directing groupsRequires a directing group (DG) to bring the catalyst into proximity with the target C-H bond, overcoming the ring's general inertness.[4][23]
C-H Borylation C3/C5 (meta-selective)[Ir(cod)(OMe)]₂ with sterically hindered bipyridine ligands (e.g., dtbpy)Iridium catalysts are highly effective for C-H borylation. Steric control from the ligand and substituents on the pyridine directs the borylation away from the most hindered positions.[3][16]
C-H Borylation C3/C5 (meta-selective)Cobalt complexes with pincer ligands (e.g., pyridine(dicarbene))Earth-abundant cobalt catalysts can provide excellent meta-selectivity for fluoroarenes and can offer switchable selectivity based on the boron source (B₂Pin₂ vs HBPin).[14][15]
Hydrogenation Full Ring ReductionRh/C , Ru/C , or PtO₂ under H₂ pressureHeterogeneous catalysts are often required. The reaction is challenging due to catalyst poisoning; conversion to a pyridinium salt beforehand dramatically increases efficiency.[7][18]
Minisci Radical Alkylation C2/C4Radical initiator (e.g., (NH₄)₂S₂O₈) with AgNO₃ or acidA metal-free approach. Selectivity between C2 and C4 can be poor unless one position is sterically blocked. The reaction relies on the nucleophilic character of the generated alkyl radicals.[28]
Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine

This protocol is a starting point and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (e.g., 5:1 ratio, 5 mL), via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness Note: The success of this protocol relies on the efficient generation of the active Pd(0) catalyst. Using a precatalyst like SPhos Pd G3 can provide more consistent results than mixing Pd(OAc)₂ and the ligand in situ.[25] Ensure all reagents are pure and solvents are properly degassed to prevent catalyst oxidation.

Visualizations
Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting a catalytic strategy based on the desired position of functionalization.

G cluster_start Start: Define Target cluster_c2c4 C2 / C4 Positions cluster_c3c5 C3 / C5 Positions (meta) start Desired Functionalization Position on Pyridine Ring? c2c4_q Reaction Type? start->c2c4_q C2 or C4 c3c5_q Strategy? start->c3c5_q C3 or C5 c2c4_a1 Radical Addition (e.g., Minisci Reaction) c2c4_q->c2c4_a1 Radical c2c4_a2 Nucleophilic Substitution (on activated pyridines) c2c4_q->c2c4_a2 Nucleophilic c2c4_a3 C-H Activation / Coupling (Steric Control) c2c4_q->c2c4_a3 Metal-Catalyzed c3c5_a1 Directed C-H Activation (e.g., Pd, Rh, Ir w/ DG) c3c5_q->c3c5_a1 Use Directing Group c3c5_a2 Dearomatization/ Rearomatization Sequence c3c5_q->c3c5_a2 Advanced Strategy c3c5_a3 Iridium or Cobalt-Catalyzed C-H Borylation c3c5_q->c3c5_a3 Direct Borylation

Caption: Decision tree for selecting a pyridine functionalization strategy.

Catalytic Cycle & Deactivation Pathway

This diagram illustrates a simplified catalytic cycle for a Pd-catalyzed C-H activation and highlights the common catalyst deactivation pathway caused by pyridine coordination.

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway L_Pd_0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Py)(X) L_Pd_0->OxAdd + Py-X Deactivated L-Pd(II)(Pyridine)₂ Inactive Complex L_Pd_0->Deactivated + excess Pyridine (Catalyst Poisoning) CMD Concerted Metalation- Deprotonation (CMD) OxAdd->CMD C-H Activation RedElim Reductive Elimination CMD->RedElim RedElim->L_Pd_0 Reforms Catalyst Product Functionalized Pyridine RedElim->Product

Caption: Simplified Pd catalytic cycle and common pyridine-induced deactivation.

References
  • Taft, B. R., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. [Link]

  • (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • (n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Drożdż, W., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • (n.d.). C–H functionalization of pyridines. Royal Society of Chemistry. [Link]

  • Park, Y., et al. (2017). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. [Link]

  • (n.d.). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Bohrium. [Link]

  • Drożdż, W., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]

  • (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Yu, R. P., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. [Link]

  • Le Saux, E., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Le Saux, E., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed. [Link]

  • Li, H., et al. (2025). The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation of Fluorinated Arenes. Journal of the American Chemical Society. [Link]

  • (n.d.). Strategies for the meta‐C−H functionalization of pyridines. ResearchGate. [Link]

  • (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Wiley Online Library. [Link]

  • Liu, K., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health. [Link]

  • Douglas, J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Semproni, S. P., et al. (2022). Development of Cobalt Catalysts for the meta-Selective C(sp2)–H Borylation of Fluorinated Arenes. Journal of the American Chemical Society. [Link]

  • (2025). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]

  • (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • Scott, J. S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

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  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

  • M. Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A-Methoxy-1-pyridin-2-ylethanone vs. Other Acylpyridines in Synthesis: A Comparative Guide

Abstract Acylpyridines are a pivotal class of heterocyclic ketones that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their unique electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acylpyridines are a pivotal class of heterocyclic ketones that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the carbonyl group, dictate their reactivity and synthetic utility. This guide provides a detailed comparative analysis of 2-Methoxy-1-pyridin-2-ylethanone against other prominent acylpyridines. We will delve into their synthesis, reactivity patterns, and applications, supported by experimental data and mechanistic insights to inform rational substrate selection and reaction design for researchers, scientists, and drug development professionals.

Introduction to Acylpyridines: A Privileged Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] The introduction of an acyl group onto the pyridine core significantly modulates its chemical properties, creating a valuable synthon for further molecular elaboration. Acylpyridines, particularly 2-acylpyridines, are key intermediates in the synthesis of a wide range of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] Their importance is underscored by their presence in numerous FDA-approved drugs.[7]

The reactivity of acylpyridines is largely governed by the position of the acyl group on the pyridine ring, which influences the electrophilicity of both the carbonyl carbon and the pyridine ring itself. This guide will focus on comparing 2-Methoxy-1-pyridin-2-ylethanone with other acylpyridines, such as 2-acetylpyridine, to highlight the nuanced differences in their synthetic applications.

Synthesis of Acylpyridines: A Methodological Overview

The synthesis of acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts acylation.[8] Consequently, a variety of alternative strategies have been developed.

General Synthetic Routes to Acylpyridines

Several methods are employed for the synthesis of acylpyridines, each with its own advantages and limitations:

  • From Pyridinecarboxaldehydes: Oxidation of the corresponding pyridinecarboxaldehyde is a straightforward approach.

  • From Pyridinecarboxylic Acids and their Derivatives: Reaction of pyridinecarboxylic acids or their esters with organometallic reagents like Grignard or organolithium reagents is a common method.

  • Acylation of Metalated Pyridines: Deprotonation of a pyridine ring with a strong base followed by reaction with an acylating agent can provide the desired acylpyridine.[8]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of halopyridines with organometallic reagents are also effective.

  • Radical Acylation: Addition of acyl radicals to protonated pyridines offers another route, though regioselectivity can be a challenge.[8]

Synthesis of 2-Methoxy-1-pyridin-2-ylethanone

Specific synthetic routes to 2-Methoxy-1-pyridin-2-ylethanone often involve the use of 2-methoxypyridine as a starting material. One common approach is the reaction of 2-chloropyridine with sodium methoxide to form 2-methoxypyridine, which can then be further functionalized.[9][10] Another route involves the reaction of 2-methylpyridine with a suitable reagent to introduce the methoxyacetyl group.[11]

Synthesis of 2-Acetylpyridine

2-Acetylpyridine is a commercially available and widely studied acylpyridine. A common laboratory preparation involves the acylation of 2-bromopyridine via a Grignard reagent.[12] It can also be synthesized through the deprotonation of 2-acetylpyridine's methyl group using a strong base like sodium hydride, followed by reaction with an appropriate electrophile.[1][2]

Comparative Reactivity and Mechanistic Insights

The presence and position of substituents on the acylpyridine scaffold dramatically influence its reactivity. The methoxy group in 2-Methoxy-1-pyridin-2-ylethanone, for instance, introduces unique electronic and steric effects compared to the methyl group in 2-acetylpyridine.

Electrophilicity of the Carbonyl Group

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon in acylpyridines, making them susceptible to nucleophilic attack. The position of the acyl group is critical; a 2-acyl group experiences a stronger inductive effect from the nitrogen atom compared to a 3- or 4-acyl group.

The methoxy group in 2-Methoxy-1-pyridin-2-ylethanone can donate electron density through resonance, which might slightly reduce the electrophilicity of the carbonyl carbon compared to 2-acetylpyridine. However, the inductive effect of the oxygen atom can counteract this.

Reactivity of the Pyridine Ring

The pyridine ring in acylpyridines is generally deactivated towards electrophilic substitution. Nucleophilic aromatic substitution (SNA) is more common, especially with a leaving group at the 2- or 4-position. The acyl group further deactivates the ring towards electrophilic attack.

Chelation and Metal Coordination

A key feature of 2-acylpyridines is their ability to act as bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen. This property is extensively utilized in coordination chemistry and catalysis. Both 2-Methoxy-1-pyridin-2-ylethanone and 2-acetylpyridine can form stable metal complexes.[13] The electronic properties of the substituent on the acyl group can influence the stability and reactivity of these complexes.

Enolate Formation and Subsequent Reactions

The α-protons of the acyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. The acidity of these protons is influenced by the electron-withdrawing pyridine ring. In the case of 2-Methoxy-1-pyridin-2-ylethanone, the α-protons are on the methoxy-bearing carbon, and their reactivity will differ from the methyl protons of 2-acetylpyridine.

Performance in Key Synthetic Transformations: A Head-to-Head Comparison

To provide a practical understanding of their synthetic utility, this section compares the performance of 2-Methoxy-1-pyridin-2-ylethanone and other acylpyridines in several key transformations.

Nucleophilic Addition to the Carbonyl Group

Both 2-Methoxy-1-pyridin-2-ylethanone and 2-acetylpyridine readily undergo nucleophilic addition reactions at the carbonyl carbon.

Reaction TypeNucleophileSubstrateProductYield (%)Reference
Grignard ReactionPhenylmagnesium bromide2-Acetylpyridine1-phenyl-1-(pyridin-2-yl)ethanolHighGeneral Knowledge
ReductionSodium borohydride2-Acetylpyridine1-(pyridin-2-yl)ethanolHighGeneral Knowledge
Wittig ReactionMethyltriphenylphosphonium bromide2-Acetylpyridine2-isopropenylpyridineModerate to HighGeneral Knowledge

Experimental Protocol: Grignard Reaction with 2-Acetylpyridine

  • To a solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of phenylmagnesium bromide (1.2 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1-(pyridin-2-yl)ethanol.

Reactions at the α-Position

The α-protons of acylpyridines can be deprotonated to form enolates, which are versatile nucleophiles.

| Reaction Type | Base | Electrophile | Substrate | Product | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Alkylation | Sodium Hydride | Benzyl bromide | 2-Acetylpyridine | 1-phenyl-2-(pyridin-2-yl)propan-1-one | Good |[1][2] | | Aldol Condensation | Sodium Hydroxide | Benzaldehyde | 2-Acetylpyridine | 3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one | Good | General Knowledge |

Experimental Protocol: Alkylation of 2-Acetylpyridine

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-acetylpyridine (1.0 eq) in anhydrous THF dropwise.[1][2]

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocycles

Acylpyridines are valuable precursors for the synthesis of various heterocyclic systems. For example, 2-acetylpyridine can be used to synthesize imidazo[4,5-b]pyridine derivatives, which have shown antituberculotic activity.[14]

Workflow for Heterocycle Synthesis from 2-Acetylpyridine

G cluster_0 Synthesis of Imidazo[4,5-b]pyridines A 2-Acetylpyridine B Reaction with aromatic amines and sulfur (Willgerodt-Kindler) A->B C Reaction with aromatic aldehydes A->C D Reaction with carboxylic acid hydrazides A->D E N-Arylthioamides B->E F α,β-Unsaturated ketones C->F G Hydrazido-hydrazones D->G H Antituberculotic Activity E->H F->H G->H

Caption: Synthetic pathways from 2-acetylpyridine to bioactive imidazo[4,5-b]pyridine derivatives.[14]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.[4][5][6][15] Acylpyridines serve as crucial intermediates in the synthesis of these drugs. The specific acylpyridine chosen can significantly impact the physicochemical properties and biological activity of the final molecule.

For example, the methoxy group in 2-Methoxy-1-pyridin-2-ylethanone can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, properties that are critical for drug efficacy.[15] The pyridine nitrogen itself can also participate in hydrogen bonding and salt formation, further modulating the pharmacokinetic profile of a drug candidate.[16]

The discovery of AZD4205, a potent and selective Janus Kinase 1 (JAK1) inhibitor, highlights the importance of substituted pyridines in modern drug design.[17] The synthesis of such complex molecules often relies on the versatile reactivity of functionalized pyridine building blocks.

Conclusion

In the landscape of synthetic organic chemistry, both 2-Methoxy-1-pyridin-2-ylethanone and other acylpyridines like 2-acetylpyridine are valuable and versatile reagents. The choice between them is dictated by the specific synthetic goal and the desired properties of the target molecule.

  • 2-Acetylpyridine is a readily available and well-studied building block, ideal for a wide range of classical transformations involving its carbonyl and α-methyl groups. Its utility in the synthesis of various heterocyclic systems is well-documented.

  • 2-Methoxy-1-pyridin-2-ylethanone offers a more nuanced reactivity profile. The methoxy group can influence the electronic properties of the carbonyl group and provides a handle for further functionalization. Its potential to modulate the physicochemical properties of a molecule makes it an attractive choice in the context of drug discovery and medicinal chemistry.

Ultimately, a thorough understanding of the comparative reactivity and synthetic potential of these acylpyridines empowers chemists to make informed decisions, leading to more efficient and innovative synthetic strategies.

References

  • Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines: An Efficient Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • 2-Acetylpyridine. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. [Link]

  • Khan, I. U., Ali, S., & Ramos, J. (2015). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 60(2), 2946-2951. [Link]

  • de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & de Oliveira, M. C. F. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8), 1612-1616. [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[8][12]pyridine-1,3-diones. (2016). ResearchGate. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Bukowski, L., Janowiec, M., Zwolska-Kwiek, Z., & Andrzejczyk, Z. (1999). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Pharmazie, 54(9), 651-654. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4178. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • A kind of method for synthesizing 2 ethoxy pyridines. (n.d.). Google Patents.
  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (2006). Journal of the Serbian Chemical Society, 71(2). [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. (2021). Molecules, 26(16), 4991. [Link]

  • 2-Methoxy-1-(6-methyl-3-pyridinyl)ethanone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Predominance of (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol over 2-Hydroxy-1,2-di(pyridin-2-yl)ethanone in Solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Classical and Modern Methodologies

<_-3a_attempt> I have gathered a significant amount of information on several key pyridine synthesis methods, including Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses, as well as modern transition-meta...

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methods.[1][2][3][4] This guide provides an in-depth comparative analysis of key pyridine synthesis methodologies, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will explore both time-honored classical reactions and cutting-edge modern techniques, equipping you with the knowledge to select the optimal synthetic route for your specific target.

Classical Approaches: Building the Pyridine Core from Acyclic Precursors

The foundational methods for constructing the pyridine ring often rely on the condensation of readily available acyclic precursors.[5] These reactions have stood the test of time due to their operational simplicity and ability to generate highly functionalized pyridines.

The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart in heterocyclic chemistry.[6][7] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[8][9] This method is particularly adept at producing symmetrically substituted pyridines.[5]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of condensation and cyclization steps. While several pathways have been proposed, a generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[6]

Hantzsch Synthesis Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization and Aromatization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + β-Ketoester (2 eq.) beta-Ketoester1 β-Ketoester (1 eq.) Enamine Enamine beta-Ketoester1->Enamine + Ammonia Ammonia Ammonia beta-Ketoester2 β-Ketoester (1 eq.) Michael Adduct Michael Adduct Enamine->Michael Adduct + Knoevenagel Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Dihydropyridine Dihydropyridine Cyclized Intermediate->Dihydropyridine - H2O Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Figure 1: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[5]

  • Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of an oxidizing agent such as sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized.[5]

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Substituted Pyridines

The Bohlmann-Rahtz synthesis offers a powerful two-step approach to substituted pyridines.[10] It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[6][11][12] A key advantage over the Hantzsch synthesis is that the direct use of an ynone obviates the need for a separate oxidation step.[11][12]

Mechanism of the Bohlmann-Rahtz Synthesis

The reaction commences with a Michael addition of the enamine to the alkynone. The resulting intermediate undergoes E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to afford the aromatic pyridine.[11][12]

Bohlmann-Rahtz Synthesis Mechanism Enamine Enamine Michael Adduct Aminodiene Intermediate Enamine->Michael Adduct + Alkynone Alkynone Alkynone Isomerized Adduct E/Z Isomerization Michael Adduct->Isomerized Adduct Heat Pyridine Pyridine Isomerized Adduct->Pyridine Cyclodehydration

Figure 2: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkynone (1 mmol), and ammonium acetate (excess) in ethanol is refluxed for 24 hours. This one-pot modification generates the enamine in situ and proceeds with total regioselectivity to yield the polysubstituted pyridine.[13]

The Kröhnke Pyridine Synthesis: A Convergent Approach to 2,4,6-Trisubstituted Pyridines

The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines.[12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[14] A significant advantage of this method is its high atom economy and the formation of water and pyridine as byproducts, which simplifies workup.[12]

Mechanism of the Kröhnke Synthesis

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia and subsequently dehydrates to furnish the final pyridine product.[4][14]

Krohnke Synthesis Mechanism Pyridinium Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium Salt->Ylide -H+ Michael Adduct Michael Adduct Ylide->Michael Adduct + α,β-Unsaturated Carbonyl Unsaturated Carbonyl α,β-Unsaturated Carbonyl Dicarbonyl 1,5-Dicarbonyl Intermediate Michael Adduct->Dicarbonyl Cyclized Intermediate Cyclized Intermediate Dicarbonyl->Cyclized Intermediate + NH3, -H2O Pyridine Pyridine Cyclized Intermediate->Pyridine Dehydration & Aromatization

Figure 3: Mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours to form the pyridinium salt. After cooling, the salt is filtered and added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours, then poured into water. The precipitated product is collected and recrystallized.[5]

The Guareschi-Thorpe Condensation: A Route to Pyridones

The Guareschi-Thorpe condensation provides access to 2-pyridone derivatives.[15] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7][16][17][18]

Mechanism of the Guareschi-Thorpe Condensation

The proposed mechanism involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide, followed by an intramolecular cyclization and tautomerization to yield the 2-pyridone.

Experimental Protocol: Synthesis of a 2-Pyridone Derivative

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration.[16]

Modern Synthetic Strategies: Expanding the Pyridine Synthesis Toolkit

In recent decades, transition-metal-catalyzed reactions and C-H activation strategies have revolutionized the synthesis of polysubstituted pyridines, offering unprecedented efficiency and functional group tolerance.[5]

Transition-Metal Catalyzed [2+2+2] Cycloadditions

The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful and atom-economical method for constructing the pyridine ring.[19][20][21][22][23][24][25] Various transition metals, including cobalt, rhodium, and iron, have been employed as catalysts for this transformation.[19][23][24]

Mechanism of [2+2+2] Cycloaddition

The catalytic cycle is believed to involve the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne molecules with the metal center. Subsequent insertion of the nitrile into a metal-carbon bond leads to a seven-membered metallacycle, which then undergoes reductive elimination to afford the pyridine product and regenerate the active catalyst.[20][21]

Cycloaddition Mechanism Metal Catalyst [M] Metallacyclopentadiene Metallacyclopentadiene Metal Catalyst->Metallacyclopentadiene + 2 Alkyne Alkyne1 Alkyne (1 eq.) Alkyne2 Alkyne (1 eq.) Nitrile Nitrile Metallacycle Seven-membered Metallacycle Metallacyclopentadiene->Metallacycle + Nitrile Pyridine Pyridine Metallacycle->Pyridine Reductive Elimination Pyridine->Metal Catalyst Catalyst Regeneration

Figure 4: General Mechanism of [2+2+2] Cycloaddition for Pyridine Synthesis.

Experimental Protocol: Iron-Catalyzed [2+2+2] Cycloaddition

A mixture of a diyne (0.5 mmol), a nitrile (1.0 mmol), and an iron(II) catalyst (e.g., 5 mol%) in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.[23]

C-H Activation: A Paradigm Shift in Pyridine Functionalization

Direct C-H activation has emerged as a powerful strategy for the synthesis and functionalization of pyridines, avoiding the need for pre-functionalized starting materials.[26][27] Palladium-catalyzed C-H arylation is a prominent example, allowing for the direct coupling of pyridines with aryl halides or their equivalents.[13][28][29][30][31]

Mechanism of Palladium-Catalyzed C-H Arylation

The mechanism often involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation step to form a palladacycle. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the arylated pyridine and regenerates the palladium catalyst. The regioselectivity of the C-H activation is a key challenge and can often be controlled by the electronic and steric properties of the pyridine substrate and the directing group.[32][33][34][35][36]

C-H Activation Mechanism Pyridine Pyridine Palladacycle Palladacycle Pyridine->Palladacycle + [Pd], -H+ Pd Catalyst [Pd] Oxidative Adduct Oxidative Adduct Palladacycle->Oxidative Adduct + Aryl Halide Aryl Halide Aryl Halide Arylated Pyridine Arylated Pyridine Oxidative Adduct->Arylated Pyridine Reductive Elimination Arylated Pyridine->Pd Catalyst Catalyst Regeneration

Figure 5: General Mechanism for Palladium-Catalyzed C-H Arylation of Pyridine.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide

A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated, followed by purification.[5]

Comparative Analysis of Pyridine Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, substrate availability, and scalability. The following table provides a comparative overview of the discussed methods.

MethodKey FeaturesTypical YieldsAdvantagesLimitations
Hantzsch Synthesis Multicomponent reaction, forms 1,4-dihydropyridine intermediate.[6]40-96%[6]Operationally simple, good for symmetrical pyridines.[5][6]Requires a separate oxidation step, often low yields for complex substrates.[6]
Bohlmann-Rahtz Synthesis Two-step process, uses enamines and alkynones.[11][12]65-95%No oxidation step required, versatile for substituted pyridines.[11][12]High temperatures often needed for cyclodehydration, enamines can be unstable.[11][12]
Kröhnke Synthesis Convergent, uses pyridinium salts and α,β-unsaturated carbonyls.[12]60-90%[12]High atom economy, mild conditions, easy workup.[12]Requires pre-formation of the pyridinium salt.
Guareschi-Thorpe Condensation Forms 2-pyridone derivatives.[16]VariesDirect access to pyridones.Limited to pyridone synthesis.
Transition-Metal Catalysis [2+2+2] cycloaddition of alkynes and nitriles.[19][20]Good to excellentHigh atom economy, convergent.[19][20]Requires transition metal catalyst, regioselectivity can be an issue.[20]
C-H Activation Direct functionalization of the pyridine ring.[26][27]Moderate to highAtom and step-economical, avoids pre-functionalization.[26][27]Regioselectivity can be challenging to control.[32][33][35]

Conclusion

The synthesis of pyridines is a mature yet continuously evolving field. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain valuable for their simplicity and robustness in accessing a wide range of pyridine derivatives.[5] Modern transition-metal-catalyzed and C-H activation strategies offer powerful, atom-economical alternatives that have significantly expanded the synthetic chemist's toolbox.[5][24][26] The selection of the most appropriate method hinges on a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical insights to navigate these choices effectively in your research and development endeavors.

References

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. [Link]

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Oxford Academic. [Link]

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed. [Link]

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. R Discovery. [Link]

  • Transition Metal-Catalyzed Pyridine Synthesis. Elsevier Shop. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Innovare Academic Sciences. [Link]

  • Iron(ii)-catalysed [2+2+2] cycloaddition for pyridine ring construction. RSC Publishing. [Link]

  • Pyridine. Wikipedia. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

  • Pyridine CH functionalization. Slideshare. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition. ResearchGate. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

  • Regioselective Pyridine C-H-Functionalization and Skeletal Editing. 东北师范大学. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube 3D. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

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  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

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Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Methoxy-1-pyridin-2-ylethanone for Unambiguous Structure Confirmation

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of chemical synthesis and analysis. Every newly synthesize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of chemical synthesis and analysis. Every newly synthesized molecule must be rigorously characterized to ensure its identity and purity before it can proceed to further evaluation. 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4) is a pyridyl ketone derivative whose structural features—a pyridine ring, a ketone, and a methoxy ether—present a unique spectroscopic fingerprint.[1][2]

This guide provides an in-depth, comparative framework for the structural confirmation of 2-Methoxy-1-pyridin-2-ylethanone using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As this compound is not extensively documented in spectral databases, we will employ a proven methodology of comparing its predicted spectral data with the known experimental data of structurally similar analogs. This approach not only validates the target structure but also provides a deeper understanding of how subtle structural modifications influence spectroscopic outcomes. Our primary analogs for this comparison will be 2-Acetylpyridine [3][4] and 2'-Methoxyacetophenone .[5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: The predicted ¹H NMR spectrum of 2-Methoxy-1-pyridin-2-ylethanone should reveal five distinct signals. The pyridine ring protons are deshielded due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, causing them to appear at a high chemical shift (downfield). The aliphatic protons on the methoxy group and the adjacent methylene group are shielded and appear upfield. The absence of any adjacent protons to the methylene (CH₂) and methoxy (OCH₃) groups dictates that they will appear as sharp singlets.

Predicted vs. Comparative Experimental Data for ¹H NMR (in CDCl₃)

Proton Assignment (Target Molecule) Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration 2-Acetylpyridine (Analog 1)[7] 2'-Methoxyacetophenone (Analog 2)[8]
H-6 (Pyridine) ~8.70 Doublet (d) 1H ~8.68 ppm (d) -
H-4 (Pyridine) ~8.00 Triplet of Doublets (td) 1H ~7.85 ppm (td) -
H-3 (Pyridine) ~8.10 Doublet (d) 1H ~8.01 ppm (d) Aromatic Multiplet (~6.9-7.8 ppm)
H-5 (Pyridine) ~7.60 Triplet (t) 1H ~7.45 ppm (ddd) Aromatic Multiplet (~6.9-7.8 ppm)
Methylene (-CH₂-) ~4.80 Singlet (s) 2H - -
Methoxy (-OCH₃) ~3.50 Singlet (s) 3H - ~3.90 ppm (s, OCH₃)

| Acetyl (-CH₃) | - | - | - | ~2.71 ppm (s) | ~2.63 ppm (s) |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Expertise & Causality: We predict eight distinct carbon signals for 2-Methoxy-1-pyridin-2-ylethanone, corresponding to its eight unique carbon atoms. The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. The carbons of the pyridine ring appear in the aromatic region, with C-2 and C-6 being the most downfield due to their proximity to the nitrogen atom.

Predicted vs. Comparative Experimental Data for ¹³C NMR

Carbon Assignment (Target Molecule) Predicted Chemical Shift (δ, ppm) 2-Acetylpyridine (Analog 1)[3] 2'-Methoxyacetophenone (Analog 2)[6]
Carbonyl (C=O) ~198.0 ~200.3 ppm ~199.5 ppm
C-2 (Pyridine) ~153.0 ~153.6 ppm -
C-6 (Pyridine) ~149.0 ~149.0 ppm -
C-4 (Pyridine) ~137.0 ~136.8 ppm -
C-3 (Pyridine) ~128.0 ~127.3 ppm Aromatic Signals (~111-134 ppm)
C-5 (Pyridine) ~122.0 ~121.7 ppm Aromatic Signals (~111-134 ppm)
Methylene (-CH₂-) ~75.0 - -
Methoxy (-OCH₃) ~59.0 - ~55.5 ppm

| Acetyl (-CH₃) | - | ~26.4 ppm | ~31.8 ppm |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The bond vibrations within a molecule absorb IR radiation at specific frequencies. For our target molecule, the most prominent and diagnostic peaks will be the sharp, strong carbonyl (C=O) stretch and the C-O-C stretches of the ether linkage.

Key IR Absorption Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Comparative Data (cm⁻¹)[9][10]
Ketone (C=O) Stretch 1700 - 1720 Strong peak at ~1700 cm⁻¹ for 2-Acetylpyridine
Ether (C-O-C) Asymmetric Stretch 1250 - 1200 Strong peaks in this region for methoxy-containing compounds
Ether (C-O-C) Symmetric Stretch 1150 - 1085
Aromatic C=C/C=N Stretch 1600 - 1450 Multiple sharp peaks characteristic of the pyridine ring
Aliphatic C-H Stretch 2950 - 2850 Peaks corresponding to CH₂ and OCH₃ groups

| Aromatic C-H | Stretch | 3100 - 3000 | |

Experimental Protocol for Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For 2-Methoxy-1-pyridin-2-ylethanone, the molecular formula is C₈H₉NO₂, yielding a monoisotopic mass of approximately 151.06 Da.[1] Under electron ionization (EI), we expect to see a clear molecular ion peak (M⁺) and characteristic fragments resulting from the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).

Predicted Key Fragments in EI-MS

m/z (Mass/Charge) Proposed Fragment Structure Significance
151 [C₈H₉NO₂]⁺ Molecular Ion (M⁺)
120 [M - OCH₃]⁺ Loss of a methoxy radical
106 [C₆H₄NCO]⁺ Pyridin-2-ylcarbonyl cation (alpha-cleavage)
78 [C₅H₄N]⁺ Pyridyl cation

| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl cation (alpha-cleavage) |

Visualizing the Fragmentation Pathway

G cluster_frags parent 2-Methoxy-1-pyridin-2-ylethanone (M+• = 151) frag1 [M - OCH3]+ m/z = 120 parent->frag1 - •OCH3 frag2 Pyridin-2-ylcarbonyl cation m/z = 106 parent->frag2 α-cleavage frag3 Methoxy-methyl cation m/z = 45 parent->frag3 α-cleavage

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 250°C at 10°C/min to ensure separation from any impurities.

  • MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for the molecular ion and compare the fragmentation pattern with predicted pathways.

Part 4: Integrated Analysis Workflow for Structure Confirmation

No single technique provides the complete picture. True structural confirmation comes from integrating the data from all analyses. The workflow below illustrates this self-validating system where each piece of data corroborates the others.

G cluster_exp Experimental Acquisition cluster_data Data Analysis & Interpretation cluster_comp Comparative Validation NMR NMR Spectroscopy (1H, 13C) NMR_data Connectivity Map (H-C Framework) NMR->NMR_data IR IR Spectroscopy IR_data Functional Groups (C=O, C-O) IR->IR_data MS Mass Spectrometry MS_data Molecular Weight (151 Da) & Fragmentation Pattern MS->MS_data Compare Compare with Analogs (2-Acetylpyridine, etc.) NMR_data->Compare IR_data->Compare MS_data->Compare Conclusion Unambiguous Structure Confirmed: 2-Methoxy-1-pyridin-2-ylethanone Compare->Conclusion

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Acylpyridines: Elucidating the Structure of 2-Methoxy-1-pyridin-2-ylethanone through Analogous Data

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. The pyridine ring, a ubiquitous scaffold in numerous bioactive molecules and function...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. The pyridine ring, a ubiquitous scaffold in numerous bioactive molecules and functional materials, often presents unique challenges and insights during spectroscopic analysis. This guide provides a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-acylpyridines, with a specific focus on interpreting the spectral characteristics of 2-Methoxy-1-pyridin-2-ylethanone. Due to the limited availability of direct experimental data for this specific methoxylated derivative, this guide will leverage a comparative analysis with the well-characterized and structurally related compound, 2-acetylpyridine. By understanding the foundational spectroscopic behavior of 2-acetylpyridine and superimposing the known effects of an α-methoxy substitution, we can confidently predict and interpret the spectral data for 2-Methoxy-1-pyridin-2-ylethanone.

Introduction to 2-Acylpyridines: A Structurally Significant Motif

2-Acylpyridines are a class of organic compounds characterized by a pyridine ring substituted at the 2-position with a carbonyl group. This structural arrangement gives rise to interesting electronic properties and reactivity, making them valuable intermediates in organic synthesis. The nitrogen atom in the pyridine ring influences the electron density of the carbonyl group, which in turn affects the spectroscopic signatures of the molecule. 2-Methoxy-1-pyridin-2-ylethanone, with its additional methoxy group on the acyl side chain, introduces further complexity and nuance to its analytical profile.

Comparative NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: A Proton's Perspective

A comparative analysis of the ¹H NMR spectra of 2-acetylpyridine and the expected spectrum of 2-Methoxy-1-pyridin-2-ylethanone provides a clear illustration of the influence of the α-methoxy group.

Table 1: Comparison of ¹H NMR Data for 2-Acetylpyridine and Predicted Data for 2-Methoxy-1-pyridin-2-ylethanone (in CDCl₃)

Proton 2-Acetylpyridine Chemical Shift (ppm) Predicted 2-Methoxy-1-pyridin-2-ylethanone Chemical Shift (ppm) Multiplicity Integration
H-6 (Pyridine)~8.7~8.7Doublet1H
H-4 (Pyridine)~7.8~7.8Triplet1H
H-3 (Pyridine)~8.0~8.0Doublet1H
H-5 (Pyridine)~7.4~7.4Triplet1H
-CH₂-N/A~4.7Singlet2H
-OCH₃N/A~3.4Singlet3H
-CH₃ (Acetyl)~2.7N/ASinglet3H

Note: Predicted values are based on established substituent effects.

The protons on the pyridine ring (H-3, H-4, H-5, and H-6) in 2-Methoxy-1-pyridin-2-ylethanone are expected to have similar chemical shifts and coupling patterns to those in 2-acetylpyridine, as the modification is on the side chain and its electronic effect on the aromatic ring is minimal. The most significant difference will be the absence of the acetyl methyl singlet at ~2.7 ppm and the appearance of two new singlets: one for the methylene protons (-CH₂-) adjacent to the carbonyl group and the methoxy group, predicted to be around 4.7 ppm, and another for the methoxy protons (-OCH₃) themselves, expected around 3.4 ppm. The downfield shift of the methylene protons is due to the deshielding effect of both the adjacent carbonyl and methoxy groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Data for 2-Acetylpyridine and Predicted Data for 2-Methoxy-1-pyridin-2-ylethanone (in CDCl₃)

Carbon 2-Acetylpyridine Chemical Shift (ppm) Predicted 2-Methoxy-1-pyridin-2-ylethanone Chemical Shift (ppm)
C=O~200~198
C-2 (Pyridine)~154~153
C-6 (Pyridine)~149~149
C-4 (Pyridine)~137~137
C-3 (Pyridine)~127~127
C-5 (Pyridine)~122~122
-CH₂-N/A~75
-OCH₃N/A~59
-CH₃ (Acetyl)~26N/A

Note: Predicted values are based on established substituent effects.

In the predicted ¹³C NMR spectrum of 2-Methoxy-1-pyridin-2-ylethanone, the carbonyl carbon (C=O) is expected to be slightly upfield compared to 2-acetylpyridine due to the electron-donating effect of the adjacent oxygen atom. The most notable additions are the signals for the methylene carbon (-CH₂-), anticipated around 75 ppm, and the methoxy carbon (-OCH₃) at approximately 59 ppm. The chemical shifts of the pyridine ring carbons are predicted to remain largely unchanged.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure. The molecular formula for 2-Methoxy-1-pyridin-2-ylethanone is C₈H₉NO₂[1], giving it a molecular weight of approximately 151.16 g/mol [1].

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule.

Expected Fragmentation of 2-Methoxy-1-pyridin-2-ylethanone:

The molecular ion peak ([M]⁺) would be expected at m/z 151. Key fragmentation pathways would likely involve:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, leading to a pyridinoyl cation (m/z 106) and a methoxymethyl radical. This is a common fragmentation pathway for ketones.

  • Loss of a methoxy radical: Fragmentation resulting in the loss of ·OCH₃ to give a fragment at m/z 120.

  • Formation of the pyridinium ion: Cleavage leading to the formation of the 2-pyridyl cation (m/z 78).

A comparison with the mass spectrum of 2-acetylpyridine (molecular weight 121.14 g/mol ) would show a base peak at m/z 106 due to the loss of a methyl radical, forming the stable pyridinoyl cation. This shared fragment at m/z 106 would be a strong indicator of the 2-acylpyridine core in both molecules.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Introduction: For a volatile compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) can be used.

  • EI-MS Acquisition (GC-MS): Use a standard electron energy of 70 eV. The mass analyzer (e.g., quadrupole, time-of-flight) should be scanned over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The logical flow for the structural elucidation of 2-Methoxy-1-pyridin-2-ylethanone is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis of 2-Methoxy-1-pyridin-2-ylethanone purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms nmr_data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure

Caption: Workflow for the synthesis, purification, and structural elucidation of 2-Methoxy-1-pyridin-2-ylethanone.

Conclusion

While direct experimental data for 2-Methoxy-1-pyridin-2-ylethanone remains elusive in publicly accessible databases, a robust and scientifically sound analysis can be performed through a comparative approach with its structural analog, 2-acetylpyridine. By understanding the fundamental spectroscopic characteristics of the 2-acylpyridine core and applying established principles of substituent effects, researchers can confidently predict, interpret, and validate the structure of this and other related novel compounds. This guide provides the foundational knowledge and experimental framework necessary for such an analysis, empowering researchers in their pursuit of new chemical entities.

References

  • PubChem. 2-Acetylpyridine. National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

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Validation

A Comparative Guide to Chromatographic Purity Validation of 2-Methoxy-1-pyridin-2-ylethanone

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. The compound 2-Methox...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. The compound 2-Methoxy-1-pyridin-2-ylethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two robust chromatographic techniques for the validation of 2-Methoxy-1-pyridin-2-ylethanone purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and its potential impurities. 2-Methoxy-1-pyridin-2-ylethanone possesses a pyridine ring, rendering it basic, and a ketone functional group, making it polar. Its methoxy group adds to its polarity. Understanding these characteristics is pivotal in selecting the appropriate chromatographic strategy. This guide will delve into the rationale behind method selection, provide detailed validation protocols, and present comparative data to aid in making an informed decision for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase (RP) modality, is a highly versatile and widely adopted technique for the analysis of a broad spectrum of pharmaceutical compounds.[1] For 2-Methoxy-1-pyridin-2-ylethanone, RP-HPLC offers an excellent balance of resolution, sensitivity, and reproducibility.

The Rationale for RP-HPLC

The decision to employ RP-HPLC is grounded in the compound's structure. The nonpolar stationary phase, typically a C18-bonded silica, interacts with the hydrophobic regions of the molecule, while the polar mobile phase allows for the elution and separation of the analyte from its impurities. The basic nature of the pyridine moiety necessitates careful control of the mobile phase pH to ensure good peak shape and retention.[2] Operating at a slightly acidic pH (e.g., 3-4) will protonate the pyridine nitrogen, leading to better interaction with the stationary phase and minimizing peak tailing.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a robust RP-HPLC method for the purity determination of 2-Methoxy-1-pyridin-2-ylethanone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25.1-30 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Method Validation: A Self-Validating System

A comprehensive validation of the HPLC method is crucial to ensure its reliability and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3]

1. System Suitability: Before initiating the validation, the chromatographic system's performance is verified. This includes injecting a standard solution multiple times to assess parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.

2. Specificity and Forced Degradation: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate this, forced degradation studies are performed by subjecting the 2-Methoxy-1-pyridin-2-ylethanone sample to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main peak, demonstrating the method's stability-indicating nature.

3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of 2-Methoxy-1-pyridin-2-ylethanone are prepared at different concentrations (e.g., 50% to 150% of the target concentration) and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy: Accuracy is determined by spiking a placebo with known amounts of 2-Methoxy-1-pyridin-2-ylethanone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated. The acceptance criterion is typically between 98% and 102%.

5. Precision:

  • Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing multiple preparations of the same sample on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the results should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): This is determined by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).

7. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD Method Development & Optimization SS System Suitability MD->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob GCMS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis SP Dissolve Sample in Methanol Inject Inject into GC SP->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Sources

Validation

The 2-Pyridone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The 2-pyridone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile template for designing novel therapeutic agents.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-pyridone analogs across different therapeutic areas, supported by experimental data and detailed protocols for researchers in drug development.

The Versatile Pharmacophore: An Overview of 2-Pyridone's Biological Activities

The 2-pyridone core is a key constituent in a wide array of compounds exhibiting diverse pharmacological activities. These include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The versatility of this scaffold lies in its capacity for substitution at various positions of the ring, allowing for the fine-tuning of its biological effects.[2] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in solid and solution phases, is a crucial characteristic influencing its interactions with biological targets.[3]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 2-pyridone analogs is profoundly influenced by the nature and position of substituents on the pyridone ring. Understanding these relationships is critical for the rational design of potent and selective drug candidates.

Anticancer Activity: Targeting Cellular Proliferation

2-pyridone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3][6][7][8] The SAR for anticancer activity is often linked to the substitution pattern on the pyridone ring and the appended functionalities.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-position: Aromatic or heteroaromatic substituents at the 4-position of the 2-pyridone ring are often crucial for potent anticancer activity. For instance, in a series of 6-amino-5-cyano-1,2-dihydropyridine-3-carbonitriles, compounds with a substituted phenyl ring at the 4-position showed significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and human liver cancer (HEPG2) cell lines.[7][8]

  • Electron-withdrawing vs. Electron-donating groups: The electronic nature of the substituents on the appended aryl ring plays a significant role. Studies have shown that the presence of electron-withdrawing groups, such as halogens (F, Cl), can enhance anticancer activity.[9] Conversely, electron-donating groups like methoxy (-OCH3) can also contribute positively, suggesting that the optimal electronic properties are target-dependent.[3]

  • N-1 Substitution: The substituent at the N-1 position of the pyridone ring can modulate pharmacokinetic properties and target engagement. For example, an ethylphenyl group at the N-1 position was found in a series of potent anticancer agents.[7][8]

Comparative Data for Anticancer 2-Pyridone Analogs:

Compound ID4-SubstituentN-1 SubstituentCell LineIC50 (µM)Reference
4d 4-Chlorophenyl3-EthylphenylEAC75.32[7][8]
4e 4-Methoxyphenyl3-EthylphenylEAC20.77[7][8]
4d 4-Chlorophenyl3-EthylphenylHEPG226.5[7][8]
4e 4-Methoxyphenyl3-EthylphenylHEPG219.2[7][8]
A9 (Structure-specific)(Structure-specific)HT-2920.77[6]
Antibacterial Activity: Targeting DNA Gyrase

A notable class of 2-pyridone analogs has been developed as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[10] These compounds represent a novel class of antibacterial agents with a distinct mechanism from fluoroquinolones.

Key SAR Insights for DNA Gyrase Inhibition:

  • Fused Ring Systems: The development of fused heterocyclic systems incorporating the 2-pyridone core, such as quinolizines, has led to potent DNA gyrase inhibitors.[10]

  • Chirality and Specific Substitutions: The stereochemistry and specific substitutions on the fused ring system are critical for activity. For example, the (S)-configuration and a methyl group at the 9-position of the quinolizine core in compound (S)-45a (ABT-719) were found to be crucial for its broad-spectrum antibacterial activity, including against resistant strains.[10][11]

Workflow for Evaluating DNA Gyrase Inhibitors:

G cluster_0 Biochemical Assay cluster_1 Cell-based Assay a Purified DNA Gyrase e Incubation a->e b Supercoiled Plasmid DNA b->e c ATP c->e d Test Compound (2-Pyridone Analog) d->e f Agarose Gel Electrophoresis e->f g Quantification of Supercoiled vs. Relaxed DNA f->g l Determination of MIC g->l Correlate biochemical and cellular activity h Bacterial Culture (e.g., S. aureus) i Treatment with Test Compound h->i j Incubation i->j k Measurement of Bacterial Growth (e.g., OD600) j->k k->l

Caption: Workflow for evaluating the activity of 2-pyridone analogs as DNA gyrase inhibitors.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 2-pyridone scaffold has also been successfully employed in the design of kinase inhibitors, which are crucial for cancer therapy and other diseases.

Key SAR Insights for Kinase Inhibition:

  • c-Src Kinase: A series of 2-pyridone derivatives have been identified as inhibitors of c-Src kinase.[12] The substitution at the 5-position with a benzoyl moiety and at the N-1 position with a side chain containing a basic nitrogen atom, such as a dimethylaminoethyl group, were found to be important for inhibitory activity.[12]

  • Anaplastic Lymphoma Kinase (ALK): Incorporation of a 2-pyridone moiety at the C-5 position of 2-aminopyridine derivatives has led to potent ALK inhibitors, including those active against crizotinib-resistant mutants.[13]

Comparative Data for 2-Pyridone-Based Kinase Inhibitors:

Compound IDTarget KinaseIC50Reference
36 c-Src12.5 µM[12]
18d ALK (wild-type)19 nM[13]
18d ALK (L1196M mutant)45 nM[13]
18d ALK (G1202R mutant)22 nM[13]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of 2-pyridone analogs on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HEPG2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-pyridone analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationship of SAR-Driven Drug Discovery:

G A Initial Hit Compound (2-Pyridone Core) B Structural Modification (Substitution at various positions) A->B C Synthesis of Analog Library B->C D Biological Screening (e.g., MTT Assay, Kinase Assay) C->D E SAR Analysis (Identify key structural features) D->E E->B Iterative Design F Lead Optimization (Enhance potency, selectivity, ADME) E->F G Preclinical Candidate F->G

Caption: Iterative cycle of structure-activity relationship (SAR)-guided drug discovery for 2-pyridone analogs.

Conclusion and Future Perspectives

The 2-pyridone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this field will likely focus on exploring novel substitution patterns, developing multi-target inhibitors, and leveraging computational methods to accelerate the discovery process. The insights provided in this guide aim to empower researchers to navigate the complex landscape of 2-pyridone chemistry and contribute to the development of next-generation therapeutics.

References

  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 34965-34983. [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

  • (1999). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 42(14), 2687-2705. [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207.
  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631(15). [Link]

  • (2021). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Current Organic Chemistry, 25(14), 1678-1704.
  • (2000). DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones. Antimicrobial Agents and Chemotherapy, 44(8), 2131-2136. [Link]

  • El-Said, M., El-Gazzar, M., Al-Dosari, M., & Ghorab, M. (2012). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Arzneimittelforschung, 62(3), 149-156. [Link]

  • (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(17), 4889-4898. [Link]

  • (2012). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Arzneimittelforschung, 62(03), 149-156. [Link]

  • (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-1-pyridin-2-ylethanone as a Novel Kinase Inhibitor Candidate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold remains a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone, celebrated for its versatile role in the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to form critical hydrogen bonds have made it a privileged structure, particularly in the domain of kinase inhibition.[2][3] Kinases, as central regulators of cellular signaling, are a major class of therapeutic targets, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][4]

This guide introduces 2-Methoxy-1-pyridin-2-ylethanone , a novel chemical entity (NCE) with a core pyridine structure. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a high probability of interaction with the ATP-binding site of protein kinases.[3] As a Senior Application Scientist, my objective is to provide a comprehensive, field-proven framework for evaluating this NCE. We will not merely list protocols; we will dissect the strategic rationale behind a multi-tiered benchmarking cascade designed to rigorously assess its potential as a drug discovery candidate.

Our central hypothesis is that 2-Methoxy-1-pyridin-2-ylethanone possesses kinase inhibitory activity. To validate this and ascertain its therapeutic potential, we will benchmark it against established, clinically successful kinase inhibitors that share structural similarities.

Comparative Framework: Selecting the Right Benchmarks

A compound's true potential is revealed only through comparison. We have selected three FDA-approved tyrosine kinase inhibitors (TKIs) as benchmarks. These compounds are not only therapeutically relevant but also contain heterocyclic systems that provide a sound basis for structural and functional comparison.

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][6]

  • Nilotinib: A highly selective BCR-ABL inhibitor, developed to overcome resistance to first-generation inhibitors.[7][8]

  • Ponatinib: A third-generation pan-BCR-ABL inhibitor designed to be effective against mutations that confer resistance to other TKIs, including the T315I mutation.[9][10]

These benchmarks provide a robust spectrum of activity profiles, from multi-targeted to highly selective, against which we can measure the performance of our NCE.

The Benchmarking Cascade: A Phased Approach to Candidate Validation

We will employ a structured, three-tiered approach. This cascade ensures that we invest resources efficiently, gathering the most critical data at each stage to make informed go/no-go decisions.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Druggability Assessment a Kinome-wide Profiling (Selectivity Screen) b Quantitative IC50 Determination (Potency Assay) a->b Identify Primary Target(s) c Target Engagement Assay (e.g., NanoBRET™) b->c Advance Hit d Cellular Phosphorylation Assay (Functional Activity) c->d Confirm Intracellular Activity e In Vitro ADME-Tox Panel d->e Validate Lead

Caption: A three-tiered kinase inhibitor benchmarking workflow.

Tier 1: Foundational Biochemical Profiling

The first step is to understand if, and how strongly, our NCE interacts with kinases on a purely biochemical level. This is achieved without the complexity of cellular systems.

Kinome-wide Selectivity Screening

Causality: We cannot assume which kinase(s) our NCE might inhibit. A broad screen across a representative panel of the human kinome is the most efficient way to identify primary targets and get an early indication of selectivity. High promiscuity can be a red flag for potential toxicity.[11]

Protocol: Radiometric Kinase Assay (HotSpot™) This assay is considered the gold standard for its direct and robust measurement of substrate phosphorylation.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methoxy-1-pyridin-2-ylethanone in 100% DMSO. A single, high concentration (e.g., 10 µM) is used for the initial screen.

  • Reaction Setup: In a multi-well plate, incubate the NCE or DMSO vehicle control with a panel of purified kinases, a generic or specific substrate, and cofactors.

  • Initiation: Start the phosphorylation reaction by adding radioisotope-labeled ATP ([γ-³³P]-ATP).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Unincorporated [γ-³³P]-ATP is washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Analysis: The percentage of remaining kinase activity relative to the DMSO control is calculated. A significant reduction (>50-75%) indicates a "hit."

Quantitative IC₅₀ Determination

Causality: Once primary targets are identified, we must quantify the NCE's potency. The half-maximal inhibitory concentration (IC₅₀) is a standard metric that allows for direct comparison with our benchmark compounds.

Protocol: Luminescence-Based Kinase Assay (ADP-Glo™) This format is highly amenable to determining dose-response curves due to its high throughput and sensitivity.[13] It measures ADP production, a direct product of the kinase reaction.

  • Compound Dilution: Create a 10-point, 1:3 serial dilution of the NCE and benchmark compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compounds or DMSO control to the wells of a 96-well plate.

    • Add 2.5 µL of the purified target kinase. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (ATP at the Kₘ concentration for the specific kinase). Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence with a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical Biochemical Profiling Data

Compound Primary Target IC₅₀ (nM) vs. Primary Target Selectivity Score (S₁₀ @ 1µM)*
2-Methoxy-1-pyridin-2-ylethanone Src Kinase 75 0.08
Dasatinib Src/Abl 2 0.35
Nilotinib Abl 22 0.02
Ponatinib Abl 0.4 0.41

*Selectivity Score (S₁₀): Fraction of kinases inhibited by >90% at a 1µM concentration. A lower score indicates higher selectivity.

Tier 2: Cellular Activity & Target Validation

Causality: Potent biochemical activity is meaningless if a compound cannot enter a cell and engage its target in a complex physiological environment. Tier 2 experiments are designed to confirm intracellular activity and functional effect.[14]

Intracellular Target Engagement

Causality: We must verify that the NCE binds to its intended kinase target inside living cells. The NanoBRET™ Target Engagement assay is a gold-standard method for this, allowing for the quantitative measurement of compound affinity in a cellular context.[15][16]

G cluster_0 NanoBRET™ Target Engagement Principle Target Target Kinase (NanoLuc Fusion) Tracer Fluorescent Tracer Target->Tracer BRET Signal (Energy Transfer) Inhibitor Test Compound (e.g., NCE) Inhibitor->Target competes with Tracer, disrupting BRET Substrate Nano-Glo® Substrate Substrate->Target excites NanoLuc

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use HEK293 cells transiently transfected to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound and Tracer Addition: Seed the cells into a 96-well plate. Add the NCE and benchmark compounds across a range of concentrations, followed by a specific, cell-permeable fluorescent tracer that binds to the kinase.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer to reach binding equilibrium within the cells.

  • Signal Detection: Add the Nano-Glo® Substrate. Immediately measure both the donor (NanoLuc®) emission at 450 nm and the acceptor (Tracer) emission at 610 nm using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer. Plot the BRET ratio against compound concentration to determine the IC₅₀ for intracellular target engagement.

Cellular Phosphorylation Assay

Causality: Confirming target binding is crucial, but we must also demonstrate that this binding leads to a functional outcome—namely, the inhibition of the kinase's catalytic activity within the cell. This is done by measuring the phosphorylation of a known downstream substrate of the target kinase.[14]

Protocol: TR-FRET Cellular Phosphorylation Assay This homogeneous assay format is highly sensitive and specific for measuring substrate phosphorylation in cell lysates.[17]

  • Cell Treatment: Culture cells known to have an active signaling pathway involving the target kinase. Treat the cells with serially diluted NCE and benchmark compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells directly in the culture plate.

  • Detection: Add a detection reagent mix containing two antibodies specific to the downstream substrate: one that recognizes the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and another that recognizes only the phosphorylated form of the substrate (labeled with an acceptor fluorophore).

  • Signal Measurement: If the substrate is phosphorylated, the antibodies bind in close proximity, allowing for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to occur. Measure the signal on a TR-FRET-compatible plate reader.

  • Analysis: The TR-FRET signal is directly proportional to the level of substrate phosphorylation. Plot the signal against inhibitor concentration to calculate the cellular IC₅₀.

Table 2: Hypothetical Cellular Assay Data

Compound NanoBRET™ IC₅₀ (nM) (Target Engagement) Cellular Phosphorylation IC₅₀ (nM) (Functional Activity)
2-Methoxy-1-pyridin-2-ylethanone 150 250
Dasatinib 5 10
Nilotinib 40 55

| Ponatinib | 2 | 4 |

Tier 3: Preliminary ADME-Tox Profiling

Causality: A potent and selective compound is not a viable drug candidate if it is metabolically unstable, impermeable to cells, or overtly toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to de-risk a project and prioritize candidates with favorable drug-like characteristics.[18][19][20]

Protocol: Standard In Vitro ADME-Tox Panel This is a suite of high-throughput assays designed to provide a snapshot of a compound's pharmacological properties.

  • Metabolic Stability Assay:

    • Rationale: To estimate the compound's half-life in the body. Rapid metabolism leads to poor bioavailability.

    • Method: Incubate the NCE with liver microsomes (which contain key metabolic enzymes) and measure the percentage of the compound remaining over time using LC-MS/MS.

  • CYP450 Inhibition Assay:

    • Rationale: To identify potential for drug-drug interactions. Inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6) can dangerously alter the metabolism of co-administered drugs.[21]

    • Method: Use a luminescence-based assay (e.g., P450-Glo™) to measure the activity of key CYP isoforms in the presence of the NCE.

  • Permeability Assay (PAMPA):

    • Rationale: To predict oral absorption by assessing a compound's ability to cross a simulated intestinal barrier.

    • Method: Use a Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based assay that measures a compound's diffusion from a donor to an acceptor compartment through an artificial lipid membrane.

  • Cytotoxicity Assay:

    • Rationale: To assess general cellular toxicity.

    • Method: Treat a standard cell line (e.g., HepG2) with increasing concentrations of the NCE and measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

Table 3: Hypothetical Early ADME-Tox Profile

Compound Metabolic Stability (% remaining after 30 min) CYP3A4 Inhibition (IC₅₀, µM) PAMPA Permeability (10⁻⁶ cm/s) Cytotoxicity (CC₅₀, µM)
2-Methoxy-1-pyridin-2-ylethanone 65% >25 8.5 >50
Dasatinib 25% 5.8 10.2 15
Nilotinib 80% >50 1.5 >50

| Ponatinib | 55% | 2.1 | 12.0 | 8 |

Conclusion and Path Forward

This benchmarking guide outlines a rigorous, logic-driven pathway for the initial evaluation of 2-Methoxy-1-pyridin-2-ylethanone. By systematically progressing from broad biochemical profiling to specific cellular validation and early safety assessment, we can build a comprehensive data package. The hypothetical data presented suggests that our NCE is a moderately potent Src kinase inhibitor with good selectivity and a promising in vitro ADME-Tox profile. The discrepancy between biochemical potency (75 nM) and cellular activity (250 nM) is a common and acceptable finding, often attributable to factors like cell permeability and intracellular ATP concentrations.

Based on this hypothetical profile, 2-Methoxy-1-pyridin-2-ylethanone would be a promising candidate to advance to the hit-to-lead stage. The next steps would involve structure-activity relationship (SAR) studies to improve potency and further profiling to fully understand its mechanism of action and off-target liabilities. This self-validating system of tiered analysis ensures that only the most promising compounds, backed by robust and comparative data, proceed through the drug discovery pipeline.

References

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  • (A) Chemical structure of ponatinib and (B) Triple bond (yellow) of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Computational Analysis of 2-Methoxypyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 2-Methoxypyridine and the Predictive Power of Computation The 2-methoxypyridine scaffold is a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Methoxypyridine and the Predictive Power of Computation

The 2-methoxypyridine scaffold is a cornerstone in modern chemistry, serving as a critical intermediate in the synthesis of a wide array of functional molecules.[1][2] Its derivatives are integral to numerous applications, from active pharmaceutical ingredients (APIs) targeting inflammatory conditions to advanced agrochemicals and materials with unique photo-physical properties.[3][4][5] As the demand for novel compounds with precisely tailored functions grows, traditional synthesis and screening methods are increasingly augmented by computational chemistry. These in silico techniques provide profound insights into molecular structure, reactivity, and biological interactions, thereby accelerating the discovery pipeline, reducing costs, and refining experimental design.

This guide offers a comparative overview of the principal computational methodologies employed in the study of 2-methoxypyridine derivatives. We will move beyond a mere listing of techniques to explain the causality behind their application, providing field-proven insights into their predictive power and limitations. Here, we synthesize data from authoritative studies to present a practical guide on leveraging Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling to unlock the full potential of this versatile chemical class.

Pillar 1: Density Functional Theory (DFT) – Elucidating Intrinsic Molecular Properties

DFT has become the workhorse of computational chemistry for predicting the structural, electronic, and spectroscopic properties of organic molecules.[6] It offers a robust balance between computational cost and accuracy, making it an invaluable tool for understanding the fundamental nature of 2-methoxypyridine derivatives before they are even synthesized.

Causality of Method Selection: Why DFT?

Researchers turn to DFT to answer foundational questions: What is the most stable 3D conformation of a novel derivative? How will substitutions on the pyridine ring affect its electronic distribution and reactivity? What would its theoretical infrared or Raman spectrum look like? Answering these questions provides a self-validating system; for instance, a strong correlation between the computed vibrational frequencies and a subsequent experimental spectrum provides high confidence in the accuracy of the computed molecular structure.[7][8]

A prevalent and reliable approach involves using Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). This is frequently paired with Pople-style basis sets, such as 6-31G(d,p) for initial surveys or the more extensive 6-311++G(d,p) for higher accuracy.[6][9]

Key DFT-Derived Descriptors and Their Significance

DFT calculations yield critical data points that correlate directly with a molecule's chemical behavior. The relationship between these descriptors and macroscopic properties is visualized below.

DFT_Descriptors cluster_dft DFT-Calculated Descriptors cluster_props Molecular Properties & Behavior HOMO HOMO Energy Donation Electron Donating Ability HOMO->Donation LUMO LUMO Energy Acceptance Electron Accepting Ability LUMO->Acceptance Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity MEP Molecular Electrostatic Potential (MEP) Interaction Intermolecular Interactions MEP->Interaction

Caption: Relationship between key DFT descriptors and molecular properties.

The HOMO-LUMO gap (ΔE) is a particularly crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.[6]

Comparative Data: DFT Protocols for Pyridine Derivatives

The choice of functional and basis set is critical for obtaining reliable results. The following table summarizes computational protocols used in recent DFT studies on various pyridine derivatives, providing a reference for methodological selection.

Derivative StudiedDFT FunctionalBasis SetSoftwareKey FindingsReference
2-chloro-6-methoxypyridineB3LYP6-31G(d,p), cc-pVTZ, 6-311++G(d,p)GaussianGood agreement between computed and experimental vibrational spectra.[7][8]
3-bromo-2-hydroxypyridineB3LYP6-311++G(d,p)Gaussian 09Analysis of monomer vs. dimer structures, electronic properties, and non-covalent interactions.[10]
6-bromo-2-methylpyridin-3-amineB3LYP6–311g++(d, p)Gaussian 09Investigated binding affinities against human kinesin Eg5, a cancer target.[6]
2-hydroxy-5-methyl-3-nitropyridineB3LYP6-311G(3d,2p)Gaussian 03DFT yielded vibrational frequencies much closer to experimental data than Hartree-Fock.[9]
Experimental Protocol: A DFT Workflow for a Novel 2-Methoxypyridine Derivative
  • Molecule Building: Construct the 3D structure of the desired 2-methoxypyridine derivative using software like GaussView or Avogadro.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Perform a geometry optimization calculation. A common and robust choice is the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: This step is crucial because all subsequent electronic property calculations depend on an accurate, stable molecular structure. An unoptimized structure will yield meaningless results.

  • Frequency Calculation:

    • Objective: To confirm the optimized structure is a true energy minimum and to predict its vibrational spectra (IR, Raman).

    • Method: Run a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: A true minimum will have zero imaginary frequencies. The output can be compared directly with experimental FTIR/FT-Raman spectra for validation.[7][8]

  • Electronic Property Analysis:

    • Objective: To understand the molecule's reactivity and electronic nature.

    • Method: From the optimized structure, calculate properties like HOMO-LUMO energies, the molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) charges.

    • Insight: The MEP map visually identifies electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions, predicting sites for intermolecular interactions.

Pillar 2: Molecular Docking – Predicting Biological Interactions

For drug development professionals, a key question is whether a novel 2-methoxypyridine derivative can effectively bind to a biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex.[11]

Causality of Method Selection: Why Molecular Docking?

Docking is used to screen virtual libraries of compounds against a protein target, prioritizing candidates for synthesis and in vitro testing. This drastically reduces the time and resources spent on non-viable molecules. The primary output, a "docking score," estimates the binding affinity (e.g., in kcal/mol), while the predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[10][12]

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add hydrogens, remove water) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score 6. Analyze Docking Scores (Rank Candidates) Dock->Score Pose 7. Visualize Binding Pose (Identify key interactions) Score->Pose

Caption: A typical workflow for a molecular docking experiment.

Comparative Data: Docking Studies of Pyridine Derivatives

Docking studies have successfully identified pyridine derivatives as potent inhibitors for various therapeutic targets.

Target Protein (PDB ID)Derivative ClassDocking SoftwareKey FindingReference
Cyclooxygenase-1 (COX-1)Dimethylpyridine derivativesNot SpecifiedCompounds showed significant inhibitory activity, with docking revealing binding interactions in the active site.[11]
Cyclooxygenase-2 (COX-2) (5IKR)Pyridine-bearing pyrimidine-2-thiolsAutoDock VinaA derivative (4a) showed a better docking energy (-4.90 kcal/mol) than the standard drug Diclofenac (-4.28 kcal/mol).[12]
Bromodomain (BRD) Inhibitors (5IBN, 3U5K)3-bromo-2-hydroxypyridineNot SpecifiedDocking was used to explore hydrogen bond interactions and calculate minimum binding energies, assessing potential as a BRD inhibitor.[10]
COX-2Pyrazole/Pyridine/Pyran hybridsPyRx-0.8In silico docking results aligned well with in vitro biological evaluation of anti-inflammatory properties.[13]
Experimental Protocol: Docking a 2-Methoxypyridine Derivative against COX-2
  • Receptor Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Using software like UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Generate the 3D structure of your 2-methoxypyridine derivative (this can be imported from the DFT optimization step).

    • Assign rotatable bonds and merge non-polar hydrogens.

  • Grid Box Generation:

    • Objective: To define the search space for the docking algorithm.

    • Method: Define a 3D grid box that encompasses the known active site of the enzyme. The dimensions should be large enough to allow the ligand to rotate and translate freely.

    • Causality: A properly defined grid is essential for efficient and accurate docking. A grid that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations of the ligand within the grid box and score them based on a scoring function that approximates binding free energy.

  • Results Analysis:

    • Primary Metric: Analyze the binding affinity (docking score) of the top-ranked pose. More negative values typically indicate stronger binding.

    • Visual Inspection: Visualize the top-ranked ligand-protein complex. Identify and analyze key interactions (e.g., hydrogen bonds with specific amino acid residues like TYR385 or SER530 in COX-2). This structural insight is often more valuable than the score alone for guiding lead optimization.

Pillar 3: QSAR – Building Predictive Activity Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[14]

Causality of Method Selection: Why QSAR?

Once you have experimental data (e.g., IC₅₀ values) for a set of related 2-methoxypyridine derivatives, QSAR can be used to build a predictive model. This model can then estimate the activity of new, unsynthesized derivatives, allowing for the in silico design of more potent compounds. The core principle is that the activity of a compound is a function of its physicochemical properties, which can be calculated as "molecular descriptors."

Common modeling techniques include Multiple Linear Regression (MLR) for simple linear relationships and Artificial Neural Networks (ANN) for more complex, non-linear data.[15][16]

Comparative Data: QSAR Model Performance

The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). Values closer to 1.0 indicate a more robust and predictive model.

| Compound Class | Target | Modeling Method | R² | Q² | Key Insight | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Furopyrimidine & Thienopyrimidine | VEGFR-2 | MLR | 0.889 | Not Specified | ANN model significantly outperformed MLR, indicating a non-linear relationship. |[15] | | Furopyrimidine & Thienopyrimidine | VEGFR-2 | ANN | 0.998 | Higher than MLR | ANN is a powerful tool for predicting activity when complex relationships exist. |[15] | | Pyrazine Derivatives | Antiproliferative | MLR | Not Specified | Not Specified | Statistical analysis revealed that the ANN technique was more significant than the MLR model. |[16] | | Pyrazine Derivatives | Antiproliferative | ANN (9-4-1) | High Correlation | Not Specified | The model could be used for virtual screening to discover novel candidates. |[16] |

Experimental Protocol: A General QSAR Workflow
  • Data Set Preparation:

    • Compile a dataset of 2-methoxypyridine derivatives with experimentally determined biological activity (e.g., pIC₅₀).

    • Divide the set into a "training set" (typically ~80%) to build the model and a "test set" (~20%) to validate it.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., using software like MOE or PaDEL-Descriptor). These can include constitutional, topological, geometric, and electronic descriptors.

  • Model Building (using the training set):

    • Use a statistical method to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).

    • MLR: Activity = c₀ + c₁Desc₁ + c₂Desc₂ + ...

    • ANN: A more complex, non-linear model inspired by neural networks.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate Q². This checks the model's internal consistency.

    • External Validation: Use the generated model to predict the activity of the compounds in the test set (which were not used to build the model). Calculate the R² between the predicted and experimental activities.

    • Causality: A model with high R² on the training set but low Q² and low R² on the test set is "overfitted" and has poor predictive power. Robust validation is essential for a trustworthy QSAR model.

  • Prediction and Interpretation:

    • Use the validated model to predict the activity of new, virtual 2-methoxypyridine derivatives.

    • Analyze the descriptors in the final model to understand which molecular properties are most important for enhancing or diminishing biological activity, providing crucial insights for rational drug design.

Conclusion

The computational study of 2-methoxypyridine derivatives is a multi-faceted discipline where DFT, molecular docking, and QSAR serve distinct yet complementary roles. DFT provides a foundational understanding of molecular properties, molecular docking predicts interactions in a biological context, and QSAR builds models to forecast the activity of novel analogues. By judiciously selecting and integrating these powerful in silico tools, researchers can navigate the complexities of molecular design with greater precision and efficiency. This guide provides the strategic framework and validated protocols necessary to harness these techniques, ultimately accelerating the journey from a virtual concept to a tangible, high-impact chemical entity.

References

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  • Arjunan, V., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. ResearchGate. Retrieved from [Link]

  • Fengchen Technology. (n.d.). Exploring 4-Amino-2-Methoxypyridine: Properties and Applications.
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. (n.d.).
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Retrieved from [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10). Retrieved from [Link]

  • 2-Methoxy Pyridine. (2023). Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Swiątek, P., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 24(6), 1093. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved from [Link]

  • Dr. M. Imran Qadir. (2020). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. Retrieved from [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved from [Link]

  • Pervaiz, M., et al. (2021). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 26(11), 3326. Retrieved from [Link]

  • Masoomi Sefiddashti, F., et al. (2022). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 17(2), 173–184. Retrieved from [Link]

  • Yadav, R. A., et al. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. ResearchGate. Retrieved from [Link]

  • Soualmia, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Comparative Review of Classical and Modern Routes

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs, natural products, and functional materi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs, natural products, and functional materials underscores the critical need for efficient and versatile synthetic routes to access its functionalized derivatives. This guide provides an in-depth technical comparison of the key synthetic strategies for constructing the pyridine ring, from time-honored classical methods to cutting-edge modern approaches. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and offering a comparative analysis of their performance based on experimental data.

The Enduring Importance of the Pyridine Ring

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and coordinate to metal ions in metalloenzymes. Its unique electronic properties, arising from the electron-withdrawing nitrogen atom, also make it a valuable component in materials science and catalysis. The demand for novel pyridine-containing compounds with tailored properties continues to drive the development of innovative synthetic methodologies.

I. Classical Approaches: The Foundation of Pyridine Synthesis

For over a century, a set of named reactions has formed the bedrock of pyridine synthesis. These methods, typically involving condensation and cyclization of acyclic precursors, are robust and often utilize readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multicomponent reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2]

Mechanism and Rationale: The reaction proceeds through a series of well-understood steps: Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, followed by a Michael addition and subsequent cyclization and dehydration.[3] The final oxidation step is driven by the thermodynamic stability of the aromatic pyridine ring. The choice of oxidizing agent can vary, with common examples being nitric acid, manganese dioxide, or even air.[2]

Caption: General workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10-20 mL).

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol. Otherwise, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the 1,4-dihydropyridine.

  • For aromatization, dissolve the 1,4-dihydropyridine (1.0 mmol) in acetonitrile (10-20 mL) and add activated manganese dioxide (5-10 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain the crude pyridine, which can be further purified by column chromatography or recrystallization.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to 2,4,6-trisubstituted pyridines.[4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5][6]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia and dehydrates to furnish the pyridine ring.[7] The use of a pyridinium salt as the nucleophile precursor is a key feature of this method.

Caption: Mechanistic pathway of the Kröhnke pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine [8]

  • In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).

  • To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).

  • Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.

  • Finally, add 35% aqueous ammonia solution (40.0 ml).

  • Reflux the reaction mixture for 4–6 hours.

  • After cooling to room temperature, a precipitate will form. Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone.[9][10] The reaction proceeds through an aminodiene intermediate which undergoes a thermally induced cyclodehydration.[11]

Mechanism and Rationale: The initial step is a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization before cyclizing and eliminating water to form the aromatic pyridine.[12] The high temperatures often required for the cyclodehydration can be a drawback, but modifications using acid catalysis can lower the reaction temperature.[12]

Guareschi-Thorpe Pyridine Synthesis

This method provides access to 2-pyridone derivatives through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[13][14] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener alternative.[6][15]

Mechanism and Rationale: The reaction is believed to proceed via a Knoevenagel condensation between the active methylene of cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration. The use of ammonium carbonate can serve as both a nitrogen source and a promoter for the reaction.[15]

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically at high temperatures and in the presence of a catalyst like alumina or silica.[16] This method is particularly useful for the industrial production of simple, alkyl-substituted pyridines.[16] It should not be confused with the Chichibabin amination reaction, which is a nucleophilic substitution on a pre-formed pyridine ring.[17]

II. Modern Synthetic Routes: Precision and Efficiency

In recent decades, the advent of transition-metal catalysis and a deeper understanding of reaction mechanisms have led to the development of highly efficient and regioselective methods for pyridine synthesis and functionalization.

Transition-Metal-Catalyzed [2+2+2] Cycloadditions

This powerful, atom-economical method involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals such as cobalt, rhodium, or nickel.[18] This approach allows for the rapid construction of highly substituted pyridines.

Mechanism and Rationale: The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne units to the metal center. Subsequent coordination and insertion of the nitrile into the metallacycle, followed by reductive elimination, releases the pyridine product and regenerates the active catalyst. The choice of metal and ligands can significantly influence the reaction's efficiency and regioselectivity.[19][20]

Caption: A simplified catalytic cycle for the [2+2+2] cycloaddition synthesis of pyridines.

C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a transformative strategy for modifying existing pyridine rings, avoiding the need for pre-functionalized starting materials. This approach offers significant advantages in terms of step- and atom-economy.

  • Palladium-Catalyzed C-H Arylation: This method allows for the direct coupling of pyridines (often as their N-oxides) with aryl halides or other aryl sources.[17] The N-oxide serves to activate the C-H bonds at the 2- and 6-positions and can be readily removed after the reaction. Ligand-free Pd(OAc)2-catalyzed arylations of pyridine N-oxides with potassium (hetero)aryltrifluoroborates have also been reported with good to high yields.[21]

  • Iridium-Catalyzed C-H Borylation: This reaction introduces a boronic ester group onto the pyridine ring, which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling). The regioselectivity is often controlled by steric factors.[22][23] While the borylation of pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair, strategies such as using substituted pyridines have been developed to overcome this limitation.[22][23]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2,3-bis(trifluoromethyl)pyridine [24]

  • Under a nitrogen atmosphere, add the iridium precatalyst and ligand to a Schlenk flask.

  • Add pinacolborane and 2,3-bis(trifluoromethyl)pyridine (1.0 equiv).

  • Heat the reaction mixture in an oil bath at 80 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, the product can be isolated by column chromatography. For the reaction of 2,3-bis(trifluoromethyl)pyridine, the 5-borylated product was isolated in 82% yield.[24]

Cycloaddition Reactions Involving Azadienes
  • [4+2] Cycloadditions (Diels-Alder Reactions): Pyridine rings can be constructed via [4+2] cycloaddition reactions where the nitrogen atom is part of either the diene or dienophile. Inverse electron-demand Diels-Alder reactions, where an electron-poor azadiene reacts with an electron-rich dienophile, are particularly effective.[25][26] For example, 1,2,4-triazines can react with enamines to form pyridines after the extrusion of dinitrogen.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a target functionalized pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.

Table 1: Comparison of Classical Pyridine Syntheses

MethodStarting MaterialsTypical ProductsAdvantagesLimitationsRepresentative Yields
Hantzsch Aldehyde, β-ketoester (2 eq.), AmmoniaSymmetrically substituted pyridinesMulticomponent, high yields, readily available starting materialsRequires subsequent oxidation, limited to symmetrical products in the classical version80-96%[24]
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source2,4,6-Trisubstituted pyridinesVersatile, broad substrate scope, one-pot variations availableRequires preparation of the pyridinium salt60-90%[4]
Bohlmann-Rahtz Enamine, Ethynylketone2,3,6-Trisubstituted pyridinesAvoids an oxidation stepOften requires high temperatures, two-step process65-95% (modified one-pot)[14]
Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl2-PyridonesAccess to pyridone scaffold, green chemistry modificationsLimited to pyridone productsHigh yields (up to 95% in modified versions)[15]
Chichibabin Aldehydes/Ketones, AmmoniaSimple alkylpyridinesIndustrially scalable, simple starting materialsHarsh conditions (high temp/pressure), often gives mixturesVariable, commercially viable

Table 2: Comparison of Modern Pyridine Syntheses

| Method | Starting Materials | Typical Products | Advantages | Limitations | Representative Yields | | :--- | :--- | :--- | :--- | :--- | | [2+2+2] Cycloaddition | Alkynes (2 eq.), Nitrile, Metal catalyst (Co, Rh) | Polysubstituted pyridines | High atom economy, convergent, access to complex substitution patterns | Catalyst cost, potential for side reactions (e.g., benzene formation) | 87% (Co-catalyzed)[9], 96% (Rh-catalyzed)[27] | | Pd-Catalyzed C-H Arylation | Pyridine (N-oxide), Aryl source, Pd catalyst | Arylated pyridines | Direct functionalization, high regioselectivity | Often requires N-oxide, catalyst cost | Moderate to high yields[21] | | Ir-Catalyzed C-H Borylation | Pyridine, Boron source, Ir catalyst | Borylated pyridines | Direct functionalization, versatile intermediate for further coupling | Catalyst inhibition by pyridine nitrogen, regioselectivity can be an issue | Good to excellent yields (e.g., 82%)[24] | | Inverse-Demand Diels-Alder | Electron-poor azadiene, Electron-rich dienophile | Substituted pyridines | Convergent, can create complex substitution patterns | Requires synthesis of specialized dienes/dienophiles | 64% for a complex pyridine synthesis[28] |

Conclusion

The synthesis of functionalized pyridines is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. Classical methods like the Hantzsch and Kröhnke syntheses remain valuable for their robustness and the use of simple starting materials. However, for accessing complex substitution patterns with high efficiency and selectivity, modern transition-metal-catalyzed methods, particularly [2+2+2] cycloadditions and direct C-H functionalization, offer unparalleled advantages.

As a senior application scientist, I advise researchers to consider the specific requirements of their target molecule when selecting a synthetic route. For rapid access to diverse libraries of compounds, multicomponent reactions like the Hantzsch synthesis are excellent choices. For the late-stage functionalization of a complex molecule containing a pyridine ring, C-H activation strategies are increasingly becoming the go-to approach. By understanding the underlying mechanisms and the comparative advantages and limitations of each method presented in this guide, scientists can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and functional materials.

References

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  • In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]. (Accessed January 12, 2026)

  • Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]. (Accessed January 12, 2026)

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]. (Accessed January 12, 2026)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]. (Accessed January 12, 2026)

  • Chichibabin reaction. Wikipedia. Available at: [Link]. (Accessed January 12, 2026)

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available at: [Link]. (Accessed January 12, 2026)

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]. (Accessed January 12, 2026)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]. (Accessed January 12, 2026)

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  • Cycloaddition/ Diels-Alder Approaches. Wordpress. Available at: [Link]. (Accessed January 12, 2026)

  • Substrate scope. [a] Unless otherwise noted, the reactions were... ResearchGate. Available at: [Link]. (Accessed January 12, 2026)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]. (Accessed January 12, 2026)

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]. (Accessed January 12, 2026)

  • Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. Available at: [Link]. (Accessed January 12, 2026)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]. (Accessed January 12, 2026)

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]. (Accessed January 12, 2026)

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. Available at: [Link]. (Accessed January 12, 2026)

  • In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

  • In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

  • Milder Conditions for the Chichibabin Reaction. ChemistryViews. Available at: [Link]. (Accessed January 12, 2026)

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. Available at: [Link]. (Accessed January 12, 2026)

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]. (Accessed January 12, 2026)

  • Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines, Pyridones, and Thiopyranimines. Sci-Hub. Available at: [Link]. (Accessed January 12, 2026)

  • Microwave-Enhanced Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions To Afford Highly Functionalized Pyridines and Bipyridines. ResearchGate. Available at: [Link]. (Accessed January 12, 2026)

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Available at: [Link]. (Accessed January 12, 2026)

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  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]. (Accessed January 12, 2026)

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]. (Accessed January 12, 2026)

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

  • Chichibabin reaction. Grokipedia. Available at: [Link]. (Accessed January 12, 2026)

  • Hantzsch pyridine synthesis. Available at: [Link]. (Accessed January 12, 2026)

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]. (Accessed January 12, 2026)

  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. PubMed. Available at: [Link]. (Accessed January 12, 2026)

  • Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions. PubMed. Available at: [Link]. (Accessed January 12, 2026)

  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. Available at: [Link]. (Accessed January 12, 2026)

  • ChemInform Abstract: Synthesis of Aminopyridines and Aminopyridones by Cobalt-Catalyzed [2 + 2 + 2] Cycloadditions Involving Yne-Ynamides: Scope, Limitations, and Mechanistic Insights. ResearchGate. Available at: [Link]. (Accessed January 12, 2026)

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed. Available at: [Link]. (Accessed January 12, 2026)

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]. (Accessed January 12, 2026)

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  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PMC - PubMed Central. Available at: [Link]. (Accessed January 12, 2026)

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-1-pyridin-2-ylethanone

The procedures outlined herein are grounded in established best practices and regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Age...

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in established best practices and regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Adherence to these guidelines is not merely procedural; it is a foundational element of a robust and trustworthy laboratory safety culture.

Hazard Identification and Risk Assessment

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. Due to the pyridine moiety, 2-Methoxy-1-pyridin-2-ylethanone must be presumptively treated as a hazardous substance. Pyridine and its derivatives are recognized for their potential toxicity and environmental risks. They are often harmful if swallowed, inhaled, or absorbed through the skin and can act as skin and eye irritants. The ethanone (ketone) group suggests potential flammability and reactivity with certain classes of chemicals.

Based on this structural analysis, all materials contaminated with 2-Methoxy-1-pyridin-2-ylethanone—including the pure compound, solutions, contaminated labware, and used Personal Protective Equipment (PPE)—must be classified and managed as hazardous chemical waste.

Table 1: Presumptive Hazard Profile and Safety Recommendations

Hazard CharacteristicPresumed Risk LevelRationale & CausalityRecommended Action
Acute Toxicity Harmful Pyridine derivatives are known to be toxic upon ingestion, inhalation, or skin contact.Always handle within a certified chemical fume hood. Avoid generating aerosols or dust. Use appropriate PPE at all times.
Flammability Flammable The presence of a ketone and aromatic ring suggests the compound is a flammable liquid and vapor.Store away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.
Skin/Eye Irritation Irritant/Corrosive Pyridine-based compounds are often irritants and can be corrosive to skin and eyes.Wear chemical safety goggles and appropriate chemical-resistant gloves. Ensure immediate access to an eyewash station and safety shower.
Environmental Hazard Hazardous Pyridine derivatives can be hazardous to aquatic life. Direct release into the environment must be strictly avoided.Do not dispose of down the drain. All waste must be collected for proper hazardous waste disposal.

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the first line of defense against chemical exposure. The selection of PPE must be based on the highest potential risk identified in the hazard assessment.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be required if there is a significant splash risk.

  • Hand Protection: Double-layered chemical-resistant gloves are recommended. Butyl rubber or nitrile gloves are generally effective against pyridine-type compounds; latex gloves are not suitable and should not be used. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact. For larger quantities or significant spill risks, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling of 2-Methoxy-1-pyridin-2-ylethanone, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Spill Management Protocol

Accidents can occur, and a clear, pre-defined spill response plan is essential for laboratory safety. The distinction between a minor spill that can be handled by trained lab personnel and a major spill requiring emergency response is critical.

Protocol for Minor Spills (<100 mL):

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate vapors.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off nearby hot plates or other ignition sources.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows. Work from the outside edge of the spill inward.

  • Absorb and Collect: Gently apply the absorbent material over the entire spill. Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material.

  • Package Waste: Place the collected residue and any contaminated materials (e.g., gloves, absorbent pads) into a heavy-duty, sealable plastic bag or a dedicated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.

  • Label and Dispose: Seal and label the waste container with "Hazardous Waste," the full chemical name, and the date. Manage the container as described in the waste collection protocol below.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. This prevents dangerous reactions between incompatible chemicals and ensures compliance with disposal regulations.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Container:

    • Solid Waste: Use a dedicated, puncture-resistant container clearly labeled for solid hazardous waste. This includes contaminated gloves, weigh boats, paper towels, and other disposable labware.

    • Liquid Waste: Use a sealable, airtight, and chemically compatible waste container (e.g., high-density polyethylene - HDPE). Do not use metal cans if there is any potential for corrosion.

  • Segregate Waste Streams:

    • Pure Compound/Concentrated Solutions: Collect any unused solid or concentrated solutions of 2-Methoxy-1-pyridin-2-ylethanone in a dedicated hazardous waste container.

    • Contaminated Solvents: If the compound is in a solvent, collect it in the appropriate halogenated or non-halogenated organic solvent waste stream, as per your institution's guidelines. Crucially, do not mix this waste with acidic or strongly oxidizing waste streams to prevent exothermic or violent reactions.

    • Aqueous Waste: Do not dispose of any solution, regardless of concentration, down the drain. Collect dilute aqueous solutions in a dedicated aqueous hazardous waste container.

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "2-Methoxy-1-pyridin-2-ylethanone" and any other components.

    • The approximate percentage of each component.

    • The date of accumulation.

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.

    • Store the sealed containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources, and have secondary containment.

Final Disposal Pathway

The ultimate disposal of hazardous waste is a regulated process that must be managed by professionals.

  • Institutional EHS: Arrange for the pickup of full, properly labeled waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Manifest and Transport: The waste will be transported under a manifest system, which tracks it from the point of generation to its final destination, ensuring compliance with EPA and Department of Transportation (DOT) regulations.

  • Disposal Technology: For organic compounds like 2-Methoxy-1-pyridin-2-ylethanone, the standard and most effective disposal method is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to treat harmful combustion byproducts.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of 2-Methoxy-1-pyridin-2-ylethanone.

G Disposal Workflow for 2-Methoxy-1-pyridin-2-ylethanone cluster_collection Waste Collection & Segregation cluster_spill In Case of a Spill start Waste Generation (Solid or Liquid) ppe 1. Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe hazard_id 2. Identify as Hazardous Waste (Pyridine Derivative) ppe->hazard_id container 3. Select Compatible Waste Container (e.g., HDPE) hazard_id->container spill_alert A. Alert Personnel & Isolate Area hazard_id->spill_alert Spill Event segregate 4. Segregate Waste Streams (Solid, Liquid Organic, Aqueous) container->segregate labeling 5. Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) segregate->labeling storage 6. Store in Designated SAA (Sealed, Secondary Containment) labeling->storage ehs 7. Arrange Pickup via EHS for Final Disposal (Incineration) storage->ehs end Disposal Complete ehs->end spill_contain B. Contain & Absorb (Inert Material) spill_alert->spill_contain spill_collect C. Collect Residue into Hazardous Waste Container spill_contain->spill_collect spill_collect->labeling

Caption: Decision workflow for handling and disposing of 2-Methoxy-1-pyridin-2-ylethanone waste.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • IPG. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (2021, April 9). (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(3,4-dihydroxy-2-methoxy-6-methylphenyl)methanone (Ref: 2MDPM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxy-3-pyridinyl)-2-pyridin-3-ylethanone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone. PubChem Compound Database. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

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  • Carl ROTH. (n.d.).
Handling

Personal protective equipment for handling 2-Methoxy-1-pyridin-2-ylethanone

Essential Safety and Handling Guide for 2-Methoxy-1-pyridin-2-ylethanone This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for hand...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Methoxy-1-pyridin-2-ylethanone

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methoxy-1-pyridin-2-ylethanone (CAS No. 105729-06-4)[1]. As a trusted partner in your research, we are committed to providing guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) is currently available for 2-Methoxy-1-pyridin-2-ylethanone. The following guidance is synthesized from the known hazards of its core structural components, namely pyridine and related methoxy-pyridine derivatives. All handling of this compound must be conducted with caution in a controlled laboratory setting, adhering strictly to all institutional and local safety protocols.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards is the cornerstone of safe laboratory practice. The toxicological profile of 2-Methoxy-1-pyridin-2-ylethanone can be inferred from its pyridine base and functional groups.

  • Pyridine Derivatives : Compounds containing a pyridine ring are often toxic. Minimizing vapor inhalation and skin contact is critical.[2] Pyridine itself can be absorbed through the skin and may affect the eyes, skin, respiratory system, and central nervous system.[2]

  • Expected Hazards : Based on data from structurally similar compounds, 2-Methoxy-1-pyridin-2-ylethanone is anticipated to be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[3][4][5] It may also be a flammable liquid and vapor.[3][6]

These potential hazards dictate a stringent and non-negotiable requirement for appropriate personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the consistent and correct use of PPE. The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified risks of the material.

Eye and Face Protection

Direct ocular exposure to pyridine derivatives can cause serious, potentially irreversible damage.

  • Mandatory Equipment : At a minimum, chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 regulations are required for any quantity of this material.[6][7]

  • Causality : Safety goggles provide a seal around the eyes, which is essential for protecting against splashes, dust, and vapors that can cause severe irritation.[8] For procedures with a higher risk of splashing, such as transferring large volumes, a full face shield should be worn in addition to safety goggles.[2][8]

Hand Protection

The skin provides a potential route for systemic exposure.

  • Recommended Material : Chemical-resistant gloves, such as nitrile or neoprene, are essential.[9][10] Latex gloves are not suitable and should not be used.[10] For extended contact, consider double-gloving.[8]

  • Expertise : The choice of nitrile is based on its proven resistance to a broad range of chemicals, including pyridine and its derivatives. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

Body Protection

Protecting your skin from accidental contact is crucial.

  • Standard Protocol : A fully buttoned, chemical-resistant laboratory coat is mandatory.[9][10] For tasks involving larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of security.[8]

  • Trustworthiness : This multi-layered approach ensures that any spills are first absorbed by the outer layer, providing valuable time to remove the contaminated apparel before the chemical reaches your skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][11]

Respiratory Protection

Inhalation of vapors can cause respiratory tract irritation.[3][12]

  • Engineering Controls First : The primary method for controlling inhalation risk is to handle the material within a certified chemical fume hood.[2][10] This provides local exhaust ventilation, capturing vapors at the source.

  • When Respirators are Needed : If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][13] All respirator use must be in accordance with a formal respiratory protection program that includes training and fit-testing.[11]

Quantitative PPE Strategy: A Task-Based Summary

For clarity and immediate reference, the following table outlines the minimum PPE required for specific laboratory operations involving 2-Methoxy-1-pyridin-2-ylethanone.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Preparing Solutions Chemical Safety Goggles[2]Nitrile Gloves[2]Lab Coat[2]Required: Chemical Fume Hood[10]
Reaction Setup & Monitoring Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Work-up & Purification Chemical Safety Goggles & Face ShieldDouble-gloved NitrileChemical-Resistant Apron & Lab CoatRequired: Chemical Fume Hood
Spill Cleanup (Minor) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron & Lab CoatRequired: NIOSH-approved respirator may be necessary depending on spill size and location.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for minimizing risk.

  • Preparation : Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Don PPE : Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Handling : Conduct all transfers and manipulations of the open chemical inside a certified chemical fume hood to minimize vapor inhalation.[6][10] Use non-sparking tools, as the compound may be flammable.[6][11] Ground and bond containers when transferring large quantities to prevent static discharge.[6][12]

  • Post-Handling : After use, tightly close the container and store it in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[6][10]

  • Decontamination : Thoroughly clean the work area. Wash hands and any exposed skin with soap and water after removing your gloves.[8]

Emergency Protocol: Spill Management

Immediate and correct action during a spill is critical to prevent exposure and further contamination.

Minor Chemical Spill (<100 mL within a fume hood)

A minor spill is one that can be safely managed by trained laboratory personnel without immediate risk of fire or significant health hazard.

  • Alert : Immediately alert colleagues in the vicinity.[14]

  • Isolate : If safe to do so, restrict access to the area.

  • Assess : Evaluate the spill and consult the SDS for similar compounds. If the spill involves flammable vapors, eliminate all ignition sources.[15][16]

  • PPE : Don additional PPE as required, including a face shield and potentially a respirator.

  • Contain : Confine the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial spill kit.[2][17] Start from the outside of the spill and work inwards to prevent it from spreading.[15]

  • Clean-Up : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[15][16]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[18]

  • Report : Report the incident to your laboratory supervisor or safety officer.[16]

Major Chemical Spill (>100 mL or any spill outside a fume hood)
  • Evacuate : Immediately evacuate the area, alerting others as you leave.[14][17]

  • Isolate : Close doors to the affected area to contain vapors.

  • Call for Help : Activate the fire alarm and call your institution's emergency response number. Provide details on the chemical spilled, the location, and the approximate quantity.[17]

  • Do Not Re-enter : Await the arrival of trained emergency responders.

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill (Size, Location, Hazard) spill->assess minor Minor Spill (<100mL in Fume Hood) assess->minor  Minor major Major Spill (>100mL or outside Hood) assess->major  Major alert 1. Alert Colleagues Isolate Area minor->alert evacuate 1. EVACUATE AREA Alert others major->evacuate ppe 2. Don Appropriate PPE (Face Shield, Respirator if needed) alert->ppe contain 3. Contain with Inert Absorbent (Work outside-in) ppe->contain cleanup 4. Collect Waste in Sealed Container contain->cleanup decon 5. Decontaminate Area cleanup->decon report 6. Report to Supervisor decon->report end Response Complete report->end call 2. Call Emergency Services & Report Details evacuate->call end_major Await Emergency Responders call->end_major

Caption: Workflow for Chemical Spill Response.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Collection : All materials contaminated with 2-Methoxy-1-pyridin-2-ylethanone, including absorbent materials from spills, used gloves, and disposable labware, must be collected in a designated, sealed, and properly labeled hazardous waste container.[11]

  • Regulatory Compliance : Do not dispose of this chemical down the drain.[4][6][19] Disposal must be handled through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.

By integrating these safety measures into your daily laboratory operations, you build a self-validating system of protection, ensuring both the integrity of your research and the well-being of your team.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • BenchChem. Personal protective equipment for handling Pyridin-2-yl-urea.
  • BenchChem. Personal protective equipment for handling (Pyridin-2-ylsulfanyl)-acetic acid.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (2024, April 2). 2-Methoxypyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • FIU Environmental Health and Safety. Spill Response Procedures.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 26). M25406 - SAFETY DATA SHEET.
  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
  • Echemi. 2-methoxy-1-pyridin-2-ylethanone.
  • Angene Chemical. (2025, December 28). Safety Data Sheet.
  • Cole-Parmer. (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97%.
  • AK Scientific, Inc. 1-(6-(2-fluorophenoxy)pyridin-3-yl)ethanone.
  • Echemi. Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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2-Methoxy-1-pyridin-2-ylethanone
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Reactant of Route 2
2-Methoxy-1-pyridin-2-ylethanone
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